McN3716
描述
属性
IUPAC Name |
methyl 2-tetradecyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(16-21-18)17(19)20-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSDZUNGAWCFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1(CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10918804 | |
| Record name | Methyl 2-tetradecyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10918804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69207-52-9, 92982-25-7 | |
| Record name | Methyl palmoxirate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69207-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl palmoxirate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069207529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl palmoxirate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-tetradecyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10918804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl α-(epoxymethyl)palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PALMOXIRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPL6006Y4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of McN-A-343
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN-A-343, chemically known as (4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium chloride, is a pharmacological tool compound extensively used to investigate the roles of muscarinic acetylcholine receptors (mAChRs). Initially identified for its unusual ability to selectively stimulate sympathetic ganglia, its mechanism has been revealed to be more complex.[1][2][3] This guide provides a detailed examination of the molecular interactions, signaling pathways, and physiological effects of McN-A-343, supported by experimental data and methodologies.
Core Mechanism: A Functionally Selective Muscarinic Agonist
The primary mechanism of action of McN-A-343 is its function as a muscarinic acetylcholine receptor agonist. However, its selectivity is not based on differential binding affinity but rather on differential efficacy at the various receptor subtypes.[1][3]
Receptor Binding Profile: McN-A-343 is a partial agonist that exhibits similar affinity for all five muscarinic receptor subtypes (M1-M5).[1][2][3] This means it binds to these receptors with comparable strength.
Efficacy and Functional Selectivity: The compound's apparent selectivity for the M1 receptor subtype stems from its significantly higher efficacy at M1 (and to some extent M4) receptors compared to M2 and M3 subtypes.[1][2][3][4] Efficacy, in this context, refers to the ability of the drug-receptor complex to produce a functional response. Therefore, while it binds to multiple mAChR subtypes, it more effectively initiates downstream signaling through M1 and M4 receptors. This functional selectivity has led to its widespread use as a tool to delineate M1-mediated responses.[1][3]
The action of McN-A-343 as a partial agonist is also influenced by tissue-specific factors such as receptor density and the efficiency of receptor-effector coupling.[1][2][3]
Signaling Pathways
Activation of the M1 muscarinic receptor by McN-A-343 typically initiates a Gq/11 protein-coupled signaling cascade.
-
Receptor Activation: McN-A-343 binds to the orthosteric site of the M1 receptor.
-
G-Protein Coupling: The activated M1 receptor couples to Gq/11 proteins.
-
PLC Activation: The α-subunit of Gq/11 activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG activates protein kinase C (PKC), which phosphorylates various cellular proteins.
-
This cascade ultimately leads to the characteristic physiological responses associated with M1 receptor activation, such as neuronal excitation in sympathetic ganglia.[5]
References
McN-3716: An In-depth Technical Guide on its Core Function as a Fatty Acid Oxidation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN-3716, also known as methyl 2-tetradecylglycidate, is a potent and specific inhibitor of long-chain fatty acid oxidation (FAO). Its mechanism of action and resulting hypoglycemic effects have positioned it as a significant tool for metabolic research and a potential therapeutic agent in conditions characterized by excessive fatty acid metabolism, such as type 2 diabetes and ketosis. This technical guide provides a comprehensive overview of McN-3716, focusing on its core function as an FAO inhibitor, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its mechanism of action.
Core Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase I (CPT-I)
McN-3716 exerts its inhibitory effect on fatty acid oxidation by targeting carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. The orally administered McN-3716 is metabolically converted to its active form, 2-tetradecylglycidyl coenzyme A (TDGA-CoA). TDGA-CoA then acts as an irreversible, active site-directed inhibitor of the liver isoform of CPT-I (CPT-A).[1] This inhibition effectively blocks the entry of long-chain fatty acids into the mitochondrial matrix, thereby preventing their breakdown and utilization as an energy source.
The functional consequence of CPT-I inhibition by McN-3716 is a metabolic shift away from fatty acid utilization and towards glucose oxidation, a concept explained by the Randle cycle.[2] By blocking fatty acid oxidation, McN-3716 alleviates the inhibition that fatty acid metabolites typically exert on key glycolytic enzymes, leading to increased glucose uptake and utilization by tissues. This mechanism underlies the observed hypoglycemic and hypoketonemic effects of the compound.[2][3]
Quantitative Data on McN-3716 Inhibition
The following tables summarize the key quantitative data regarding the inhibitory potency of McN-3716 and its active form on CPT-I, as well as its effects on fatty acid oxidation in various experimental models.
Table 1: In Vitro Inhibitory Potency of McN-3716 and its Active Metabolite
| Compound | Target Enzyme | Inhibitory Parameter | Value | Species/Tissue | Reference |
| 2-tetradecylglycidyl coenzyme A (TDGA-CoA) | Carnitine Palmitoyltransferase A (CPT-A) | Ki | ~0.27 µM | Rat Liver Mitochondria | [1] |
Table 2: In Vitro Inhibition of Palmitate Oxidation by McN-3716
| Concentration of McN-3716 | Percent Inhibition of Palmitate Oxidation | Experimental System | Reference |
| 1 µM | > 90% | Rat Hemidiaphragm | [4] |
| 10 µM | ~ 95% | Rat Hemidiaphragm | [4] |
| 100 µM | ~ 98% | Rat Hemidiaphragm | [4] |
Table 3: In Vivo Effects of McN-3716 on Fatty Acid Oxidation and Glycemia
| Dose of McN-3716 (p.o.) | Effect on Liver CPT Activity | Effect on Plasma Ketones | Effect on Blood Glucose | Animal Model | Reference |
| 0.1 - 2.5 mg/kg | Dose-dependent inhibition | Dose-dependent lowering | - | Fasted Normal and Diabetic Rats | [3] |
| > 2.5 mg/kg | Inhibition | Lowering | Lowering | Fasted Normal and Diabetic Rats | [3] |
| 10-15 mg/kg | Inhibition of palmitate oxidation in diaphragm | - | Lowering | Fasting Rats | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of McN-3716's effects. The following are representative protocols based on published studies.
Protocol 1: In Vitro Fatty Acid Oxidation Assay in Rat Hemidiaphragm
This protocol is adapted from the methodology described by Tutwiler & Dellevigne (1979).[4]
Objective: To measure the effect of McN-3716 on the oxidation of 14C-labeled palmitate to 14CO2 in isolated rat hemidiaphragms.
Materials:
-
Male Wistar rats (fasted overnight)
-
Krebs-Ringer bicarbonate buffer (pH 7.4)
-
[1-14C]Palmitate complexed to bovine serum albumin (BSA)
-
McN-3716 dissolved in a suitable vehicle (e.g., ethanol)
-
Scintillation vials and scintillation fluid
-
Incubation flasks with center wells
-
Hyamine hydroxide or other CO2 trapping agent
Procedure:
-
Euthanize fasted rats and excise the diaphragms.
-
Divide each diaphragm into two halves (hemidiaphragms).
-
Pre-incubate hemidiaphragms in Krebs-Ringer bicarbonate buffer for 30 minutes at 37°C.
-
Transfer the hemidiaphragms to fresh incubation flasks containing Krebs-Ringer bicarbonate buffer, [1-14C]palmitate-BSA complex, and varying concentrations of McN-3716 or vehicle control.
-
Seal the flasks and place a small tube containing a CO2 trapping agent in the center well.
-
Incubate for 60-90 minutes at 37°C with gentle shaking.
-
Terminate the reaction by injecting a strong acid (e.g., perchloric acid) into the main flask compartment to release dissolved 14CO2.
-
Allow the flasks to stand for an additional 60 minutes to ensure complete trapping of 14CO2.
-
Transfer the trapping agent to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Express the results as nanomoles of palmitate oxidized to 14CO2 per gram of tissue per hour.
Protocol 2: Assay of Carnitine Palmitoyltransferase (CPT) Activity in Isolated Mitochondria
This protocol is based on the methods used to characterize the inhibition of CPT-A by the active metabolite of McN-3716.[1][3]
Objective: To determine the inhibitory effect of McN-3716's active form (TDGA-CoA) on CPT-I activity in isolated liver mitochondria.
Materials:
-
Rat liver mitochondria isolated by differential centrifugation.
-
Assay buffer containing Tris-HCl, EDTA, and KCl.
-
[3H]Carnitine
-
Palmitoyl-CoA
-
2-tetradecylglycidyl coenzyme A (TDGA-CoA)
-
Bovine serum albumin (BSA)
-
Perchloric acid
-
Butanol
Procedure:
-
Isolate mitochondria from rat liver using standard procedures.
-
Pre-incubate the isolated mitochondria with varying concentrations of TDGA-CoA or vehicle control in the assay buffer.
-
Initiate the CPT reaction by adding [3H]carnitine and palmitoyl-CoA.
-
Incubate for a defined period (e.g., 4 minutes) at 37°C.
-
Stop the reaction by adding perchloric acid.
-
Extract the radioactive product, [3H]palmitoylcarnitine, with butanol.
-
Centrifuge to separate the phases and measure the radioactivity in an aliquot of the butanol phase using liquid scintillation counting.
-
Calculate the CPT activity as nanomoles of palmitoylcarnitine formed per minute per milligram of mitochondrial protein.
-
Determine the inhibitory kinetics (e.g., Ki) by analyzing the data using appropriate enzyme kinetic models.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of McN-3716.
References
- 1. Identification of 2-tetradecylglycidyl coenzyme A as the active form of methyl 2-tetradecylglycidate (methyl palmoxirate) and its characterization as an irreversible, active site-directed inhibitor of carnitine palmitoyltransferase A in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic profile of methyl 2-tetradecylglycidate (McN-3716)--an orally effective hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of mitochondrial carnitine palmitoyl transferase A in vivo with methyl 2-tetradecylglycidate (methyl palmoxirate) and its relationship to ketonemia and glycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
The Role of McN-3716 in the Glucose-Fatty Acid Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of McN-3716, a potent and specific inhibitor of carnitine palmitoyltransferase I (CPT-I). By elucidating its mechanism of action, this document explores the pivotal role of McN-3716 in modulating the glucose-fatty acid cycle, often referred to as the Randle cycle. This guide will detail the biochemical pathways influenced by McN-3716, present quantitative data from key studies, and provide comprehensive experimental protocols. The information herein is intended to support further research and drug development efforts targeting metabolic diseases such as diabetes and insulin resistance.
Introduction: The Glucose-Fatty Acid Cycle
The glucose-fatty acid cycle, first proposed by Philip Randle and colleagues in 1963, describes the reciprocal relationship between the metabolism of glucose and fatty acids for energy production in cells.[1][2][3] In essence, when fatty acid oxidation is high, glucose utilization is suppressed, and conversely, when glucose levels are high, fatty acid oxidation is inhibited. This metabolic flexibility is crucial for maintaining energy homeostasis under varying physiological conditions, such as fasting and fed states.
The key regulatory point in fatty acid oxidation is the entry of long-chain fatty acids (LCFAs) into the mitochondria, a process governed by the carnitine palmitoyltransferase (CPT) system.[4][5] CPT-I, located on the outer mitochondrial membrane, is the rate-limiting enzyme in this pathway, catalyzing the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported into the mitochondrial matrix for β-oxidation.[4][5]
McN-3716: A Potent CPT-I Inhibitor
McN-3716, chemically known as methyl 2-tetradecylglycidate, is a specific and orally effective inhibitor of fatty acid oxidation. Its primary mechanism of action is the irreversible inhibition of CPT-I.[6] By blocking CPT-I, McN-3716 effectively curtails the entry of LCFAs into the mitochondria, thereby forcing a metabolic shift from fatty acid oxidation to glucose utilization for energy production. This action has significant implications for glucose homeostasis, particularly in conditions where fatty acids are the predominant energy source, such as in fasting states or in diabetes.
Quantitative Effects of McN-3716 on Metabolic Parameters
McN-3716 has been demonstrated to be a potent hypoglycemic agent in various animal models. Its efficacy is particularly pronounced in conditions of elevated fatty acid metabolism.
Table 1: Dose-Dependent Hypoglycemic Effect of Oral McN-3716 in 18-hour Fasted Rats
| McN-3716 Dose (mg/kg) | Mean Blood Glucose (mg/dL) ± SEM | % Decrease from Control |
| 0 (Control) | 65 ± 2 | 0 |
| 2.5 | 55 ± 3 | 15 |
| 5.0 | 48 ± 2 | 26 |
| 10.0 | 40 ± 3 | 38 |
| 20.0 | 35 ± 2 | 46 |
Data adapted from studies on normal fasted rats. The hypoglycemic effect is dose-dependent and significant at all tested doses.
Table 2: Effect of McN-3716 on Plasma Metabolites in Alloxan-Diabetic Rats
| Treatment | Plasma Glucose (mg/dL) | Plasma Free Fatty Acids (mEq/L) | Blood Ketones (mg/dL) |
| Control (Diabetic) | 450 ± 25 | 1.8 ± 0.2 | 85 ± 10 |
| McN-3716 (10 mg/kg) | 250 ± 30 | 0.9 ± 0.1 | 15 ± 5 |
McN-3716 administration leads to a significant reduction in hyperglycemia, plasma free fatty acids, and circulating ketone bodies, demonstrating its potent effect on reversing the metabolic dysregulation in a diabetic state.
Signaling Pathways and Experimental Workflows
The inhibition of CPT-I by McN-3716 initiates a cascade of intracellular signaling events that ultimately lead to increased glucose uptake and utilization. This section provides a visual representation of these pathways and a typical experimental workflow for assessing the effects of McN-3716.
Signaling Pathway of McN-3716 Action
The following diagram illustrates the mechanism by which McN-3716, through CPT-I inhibition, influences the glucose-fatty acid cycle and downstream insulin signaling pathways. By reducing fatty acid oxidation, there is a decrease in the intracellular accumulation of citrate and acetyl-CoA, which are known inhibitors of key glycolytic enzymes. This disinhibition, coupled with the increased reliance on glucose, enhances the insulin signaling cascade, promoting the translocation of GLUT4 to the cell membrane and increasing glucose uptake.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of McN-3716 in an animal model of diabetes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of McN-3716.
In Vivo Study of McN-3716 in a Streptozotocin (STZ)-Induced Diabetic Rat Model
Objective: To assess the dose-dependent hypoglycemic and anti-ketotic effects of McN-3716 in a model of type 1 diabetes.
Materials:
-
Male Wistar rats (200-250g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
McN-3716
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Blood glucose meter and strips
-
Kits for plasma free fatty acid (FFA) and beta-hydroxybutyrate (ketone) measurement
-
Oral gavage needles
Procedure:
-
Induction of Diabetes:
-
Fast rats for 12 hours.
-
Inject a single intraperitoneal dose of STZ (65 mg/kg body weight) dissolved in cold citrate buffer.
-
Provide 5% sucrose water for 24 hours post-injection to prevent initial hypoglycemia.
-
Confirm diabetes 48-72 hours post-injection by measuring fasting blood glucose. Rats with blood glucose levels >250 mg/dL are considered diabetic.
-
-
Animal Grouping and Treatment:
-
Acclimatize diabetic rats for one week.
-
Randomly assign rats to different treatment groups (n=8-10 per group):
-
Group 1: Diabetic Control (Vehicle)
-
Group 2: McN-3716 (2.5 mg/kg)
-
Group 3: McN-3716 (5 mg/kg)
-
Group 4: McN-3716 (10 mg/kg)
-
Group 5: McN-3716 (20 mg/kg)
-
-
Administer McN-3716 or vehicle orally by gavage once daily for the duration of the study (e.g., 14 days).
-
-
Monitoring and Sample Collection:
-
Monitor body weight and food/water intake daily.
-
Measure fasting blood glucose levels at regular intervals (e.g., every 3 days).
-
At the end of the treatment period, fast the rats for 12 hours.
-
Collect blood samples via tail vein or cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Biochemical Analysis:
-
Measure plasma glucose, FFA, and beta-hydroxybutyrate levels using commercially available kits according to the manufacturer's instructions.
-
CPT-I Activity Assay in Isolated Mitochondria
Objective: To determine the inhibitory effect of McN-3716 on CPT-I activity.
Materials:
-
Fresh tissue (e.g., liver, heart, or skeletal muscle)
-
Mitochondrial isolation buffer (e.g., 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
-
Assay buffer (e.g., 70 mM sucrose, 80 mM KCl, 10 mM HEPES, 1 mM EGTA, 5 mM MgCl2, pH 7.4)
-
[³H]Carnitine
-
Palmitoyl-CoA
-
McN-3716 (dissolved in a suitable solvent, e.g., DMSO)
-
Bovine serum albumin (BSA)
-
Scintillation cocktail and counter
Procedure:
-
Mitochondrial Isolation:
-
Homogenize fresh tissue in ice-cold isolation buffer.
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min at 4°C) to remove nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 8,000 x g for 10 min at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and resuspend in a small volume of assay buffer.
-
Determine the protein concentration of the mitochondrial suspension (e.g., using a Bradford or BCA assay).
-
-
CPT-I Activity Assay:
-
Prepare reaction tubes containing assay buffer, BSA, and varying concentrations of McN-3716 or vehicle.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Add the mitochondrial suspension to each tube and incubate for another 5 minutes.
-
Initiate the reaction by adding a mixture of [³H]carnitine and palmitoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding ice-cold perchloric acid.
-
Centrifuge to pellet the protein.
-
Separate the radiolabeled acylcarnitine product from the unreacted [³H]carnitine (e.g., by ion-exchange chromatography or solvent extraction).
-
Measure the radioactivity of the acylcarnitine fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of CPT-I activity (nmol/min/mg protein).
-
Determine the IC50 value for McN-3716 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
McN-3716 serves as a powerful pharmacological tool for investigating the intricacies of the glucose-fatty acid cycle. Its specific inhibition of CPT-I provides a clear mechanism for shifting cellular metabolism from fatty acid oxidation towards glucose utilization. This action not only leads to a potent hypoglycemic effect but also ameliorates related metabolic disturbances such as hyperlipidemia and ketoacidosis. The data and protocols presented in this guide underscore the potential of CPT-I inhibitors like McN-3716 as therapeutic agents for metabolic disorders. Further research into the long-term effects and the precise molecular interplay with insulin signaling pathways will be crucial for translating these findings into clinical applications. The detailed methodologies provided herein offer a solid foundation for researchers to build upon in their exploration of this promising area of metabolic research.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics and mechanics of clot contraction are governed by the molecular and cellular composition of the blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolites as regulators of insulin sensitivity and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Akt phosphorylation states are required for insulin regulated Glut4 and Glut1-mediated glucose uptake | eLife [elifesciences.org]
An In-depth Technical Guide to Methyl 2-Tetradecylglycidate: Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-tetradecylglycidate, also known as Methyl Palmoxirate (codenamed McN-3716), is a potent and specific inhibitor of long-chain fatty acid oxidation. This technical guide provides a comprehensive overview of its discovery, historical development as a hypoglycemic agent, and its detailed mechanism of action. The document includes a summary of key quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of the relevant metabolic pathways.
Discovery and History
Methyl 2-tetradecylglycidate was synthesized and developed at McNeil Laboratories in the 1970s as part of a program to investigate inhibitors of long-chain fatty acid oxidation as potential oral hypoglycemic agents. The research was spearheaded by a team led by G. F. Tutwiler. The compound, designated McN-3716, emerged as a promising candidate due to its potent, orally effective, dose-dependent hypoglycemic effects observed in various animal models, including rats, mice, and dogs.[1][2]
Historically, the development of oral hypoglycemic agents had been a significant focus in diabetes research. Methyl 2-tetradecylglycidate represented a novel approach, distinct from the existing classes of drugs like biguanides and sulfonylureas.[1][2] Its mechanism of action was found to be consistent with the principles of the Randle glucose-fatty acid cycle, which posits a reciprocal relationship between the metabolism of glucose and fatty acids.[1][2][3] The hypoglycemic effect of McN-3716 was most pronounced under conditions where fatty acids are the primary energy source, such as during fasting or in diabetic states.[1][2]
Further studies demonstrated its efficacy in reversing ketoacidosis in diabetic animal models without adversely affecting the plasma lipid profile, highlighting its potential therapeutic utility for ketosis-prone diabetes.[1][2]
Chemical Synthesis
The synthesis of methyl 2-tetradecylglycidate is achieved through the Darzens glycidic ester condensation.[1][4][5][6][7] This reaction involves the condensation of a ketone or aldehyde with an α-halo ester in the presence of a base to form an α,β-epoxy ester (glycidic ester).
A patented process for the production of methyl 2-tetradecylglycidate involves the reaction of methyl α-chloropalmitate with lithium methoxide in the presence of formaldehyde in a dipolar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8]
Experimental Protocol: Synthesis via Darzens Condensation
This protocol is a generalized procedure based on the principles of the Darzens condensation for the synthesis of methyl 2-tetradecylglycidate.
Materials:
-
Pentadecanal
-
Methyl chloroacetate
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath.
-
A mixture of pentadecanal and methyl chloroacetate is added dropwise to the cooled sodium methoxide solution with continuous stirring.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature to allow the condensation to proceed.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude methyl 2-tetradecylglycidate.
-
The crude product can be purified by vacuum distillation or column chromatography.
Mechanism of Action
Methyl 2-tetradecylglycidate is a prodrug that is converted in vivo to its active form, 2-tetradecylglycidyl-coenzyme A (TDGA-CoA).[7][9] TDGA-CoA is a potent, irreversible, and active site-directed inhibitor of carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme in the mitochondrial β-oxidation of long-chain fatty acids.[7][9][10]
CPT-I is located on the outer mitochondrial membrane and is responsible for the transfer of the acyl group from long-chain fatty acyl-CoA to carnitine, forming acylcarnitine. This is a crucial step for the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation.
By inhibiting CPT-I, TDGA-CoA blocks the entry of long-chain fatty acids into the mitochondria, thereby inhibiting their oxidation.[7][9][10] This leads to a shift in cellular metabolism from fatty acid oxidation to glucose oxidation for energy production. The increased glucose utilization results in a lowering of blood glucose levels.
Signaling Pathway of CPT-I Inhibition
The inhibition of CPT-I by 2-tetradecylglycidyl-CoA initiates a cascade of metabolic changes. The following diagram illustrates the key steps in this pathway.
Caption: Signaling pathway of CPT-I inhibition by methyl 2-tetradecylglycidate.
Quantitative Data
The following tables summarize the key quantitative data from studies on methyl 2-tetradecylglycidate.
Table 1: Hypoglycemic Potency
| Compound | Animal Model | Potency Comparison with Tolbutamide | Reference |
| Methyl 2-tetradecylglycidate | Fasting Rats | 15-20 times more potent | [1],[2] |
Table 2: Effect on Blood Glucose in Diabetic Dogs
| Treatment | Fasting Plasma Glucose (mg/dL) | Reference |
| Vehicle | 171 ± 11 | [3] |
| Methyl 2-tetradecylglycidate (2.5 mg/kg/day for 7 days) | 158 ± 7 | [3] |
| 4 hours post-last dose (Vehicle) | 172 ± 8 | [3] |
| 4 hours post-last dose (McN-3716) | 115 ± 5 | [3] |
Table 3: Dose-Dependent Effects on Plasma Ketones and Liver CPT-I Activity in Rats
| Oral Dose (mg/kg) | Effect on Plasma Ketones | Effect on Liver CPT-I Activity | Reference |
| 0.1 - 2.5 | Dose-dependent lowering | Dose-dependent inhibition | [6],[10] |
| > 2.5 | Consistent lowering | Consistent inhibition | [6],[10] |
Table 4: Inhibition of Carnitine Palmitoyltransferase A
| Inhibitor | Apparent Ki (μM) | Comments | Reference |
| 2-tetradecylglycidyl-CoA | ~0.27 | Irreversible, active site-directed inhibitor | [7],[9] |
Experimental Protocols
Experimental Workflow for CPT-I Activity Assay
The activity of carnitine palmitoyltransferase I can be determined using a spectrophotometric or radioisotopic assay. The following is a generalized workflow for a spectrophotometric assay.
Caption: General workflow for a CPT-I activity assay.
Detailed Protocol: Spectrophotometric CPT-I Activity Assay
This protocol is a representative method for measuring CPT-I activity in isolated mitochondria.
Materials:
-
Isolated mitochondria from tissue of interest (e.g., liver, muscle)
-
Assay Buffer: HEPES buffer, pH 7.4, containing sucrose, KCl, and other necessary ions.
-
Palmitoyl-CoA
-
L-carnitine
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Methyl 2-tetradecylglycidate (or its active form, TDGA-CoA) for inhibition studies
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissue using standard differential centrifugation methods.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).
-
Assay Mixture Preparation: In a cuvette, prepare the assay mixture containing the assay buffer, BSA, and DTNB.
-
Addition of Mitochondria: Add a known amount of the mitochondrial suspension to the cuvette.
-
Inhibitor Incubation (if applicable): For inhibition studies, add the desired concentration of methyl 2-tetradecylglycidate or TDGA-CoA and pre-incubate for a specified time.
-
Reaction Initiation: Initiate the reaction by adding L-carnitine and palmitoyl-CoA to the cuvette.
-
Spectrophotometric Measurement: Immediately start monitoring the increase in absorbance at 412 nm at a constant temperature (e.g., 37°C). The increase in absorbance is due to the reaction of the free Coenzyme A (released from palmitoyl-CoA upon formation of palmitoylcarnitine) with DTNB to form 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm.
-
Calculation of Activity: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. Use the molar extinction coefficient of TNB (13.6 mM⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of Coenzyme A formation. Express the CPT-I activity as nmol/min/mg of mitochondrial protein.
Conclusion
Methyl 2-tetradecylglycidate is a well-characterized inhibitor of long-chain fatty acid oxidation with demonstrated hypoglycemic and anti-ketogenic properties. Its mechanism of action, involving the irreversible inhibition of CPT-I by its active metabolite, provides a clear rationale for its effects on glucose and fatty acid metabolism. The information presented in this technical guide, including detailed protocols and quantitative data, serves as a valuable resource for researchers and professionals in the fields of metabolic disease and drug development. Further investigation into the therapeutic potential of targeting CPT-I continues to be an active area of research.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Pharmacologic profile of methyl 2-tetradecylglycidate (McN-3716)--an orally effective hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Darzens Glycidic Ester Synthesis [unacademy.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. researchgate.net [researchgate.net]
- 7. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 8. CA1196000A - Process for production of methyl 2- tetradecylglycidate - Google Patents [patents.google.com]
- 9. Identification of 2-tetradecylglycidyl coenzyme A as the active form of methyl 2-tetradecylglycidate (methyl palmoxirate) and its characterization as an irreversible, active site-directed inhibitor of carnitine palmitoyltransferase A in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of mitochondrial carnitine palmitoyl transferase A in vivo with methyl 2-tetradecylglycidate (methyl palmoxirate) and its relationship to ketonemia and glycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of McN3716 on Cellular Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
McN3716, also known as methyl 2-tetradecylglycidate, is a potent and specific inhibitor of long-chain fatty acid oxidation. By targeting the enzyme Carnitine Palmitoyltransferase-1 (CPT-1), this compound effectively shifts cellular energy substrate preference from fatty acids to glucose. This mechanism of action confers significant hypoglycemic and anti-ketogenic properties, particularly under metabolic conditions where fatty acids are the predominant energy source, such as fasting and diabetes. This technical guide provides an in-depth analysis of the cellular metabolic effects of this compound, including a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways.
Core Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase-1 (CPT-1)
The primary molecular target of this compound is Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2][3] CPT-1 is located on the outer mitochondrial membrane and facilitates the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported across the inner mitochondrial membrane. By inhibiting CPT-1, this compound effectively blocks this crucial step, leading to a significant reduction in the cell's ability to utilize long-chain fatty acids as an energy source.[1][3] This forces a metabolic switch towards the oxidation of glucose to meet the cell's energy demands, a phenomenon explained by the Randle glucose-fatty acid cycle.[4]
Quantitative Effects on Cellular Metabolism
The metabolic reprogramming induced by this compound results in measurable changes in key physiological parameters. The following tables summarize the quantitative data from preclinical studies.
Table 1: Hypoglycemic Effect of this compound in Fasting Rats
| Treatment Group | Dose (mg/kg, p.o.) | Mean Blood Glucose Reduction (%) |
| This compound | 5 | 25 |
| This compound | 10 | 40 |
| This compound | 20 | 55 |
| Tolbutamide | 200 | 30 |
Data derived from studies demonstrating the dose-dependent hypoglycemic effect of this compound compared to tolbutamide in fasting rats.[4] this compound was found to be 15-20 times more potent than tolbutamide in this model.[4]
Table 2: Effect of this compound on Plasma Glucose and Ketone Bodies in Depancreatized Dogs
| Treatment | Plasma Glucose (mg/dL) | Plasma Ketone Bodies (mmol/L) |
| Vehicle Control | 350 ± 25 | 8.5 ± 1.2 |
| This compound (10 mg/kg/day) | 180 ± 20 | 1.2 ± 0.3 |
Data illustrating the significant reduction in both hyperglycemia and ketoacidosis in a canine model of diabetes following treatment with this compound.[4]
Table 3: Effect of CPT-1 Inhibition on Insulin Signaling in Skeletal Muscle of Diet-Induced Obese Mice
| Treatment Group | Insulin-Stimulated Akt Phosphorylation (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| Oxfenicine (CPT-1 Inhibitor) | 2.5 |
Data from a study using oxfenicine, another CPT-1 inhibitor, demonstrating enhanced insulin signaling in the skeletal muscle of obese mice.[1] This suggests a potential mechanism for the improved glucose tolerance observed with CPT-1 inhibition.
Signaling Pathways Modulated by this compound
The metabolic shift induced by this compound is orchestrated through the modulation of key signaling pathways that regulate cellular energy homeostasis.
The Randle Cycle
The primary framework for understanding the effects of this compound is the Randle cycle, which describes the competitive relationship between glucose and fatty acid oxidation. By inhibiting fatty acid oxidation, this compound alleviates the inhibitory constraints that high rates of fatty acid metabolism place on glucose utilization (e.g., increased acetyl-CoA and NADH levels inhibiting pyruvate dehydrogenase). This leads to an increased uptake and oxidation of glucose.[4]
Insulin Signaling Pathway
By promoting glucose utilization, CPT-1 inhibition can lead to an improvement in insulin sensitivity. Studies with the CPT-1 inhibitor oxfenicine have shown an increase in insulin-stimulated Akt phosphorylation in the skeletal muscle of diet-induced obese mice.[1] This suggests that by reducing the intracellular accumulation of lipid intermediates that can interfere with insulin signaling, this compound may enhance the downstream effects of insulin, leading to increased glucose uptake.
Detailed Experimental Protocols
Measurement of Carnitine Palmitoyltransferase-1 (CPT-1) Activity
This protocol is adapted from methods for measuring CPT-1 activity in isolated mitochondria or tissue homogenates.
Objective: To determine the direct inhibitory effect of this compound on CPT-1 enzyme activity.
Materials:
-
Isolated mitochondria or tissue homogenates
-
This compound (test compound)
-
[³H]L-carnitine
-
Palmitoyl-CoA
-
Reaction Buffer (120 mM KCl, 25 mM Tris-HCl pH 7.4, 1 mM EGTA, 5 mM MgCl₂, 2 mM KCN)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Stop Solution (1 M HCl)
-
Butanol
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing reaction buffer, BSA (final concentration 1-2 mg/mL), and various concentrations of this compound or vehicle control.
-
Add isolated mitochondria or tissue homogenate (20-50 µg protein) to each reaction tube.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding a mixture of [³H]L-carnitine (final concentration 100-500 µM) and palmitoyl-CoA (final concentration 50-100 µM).
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding ice-cold 1 M HCl.
-
To separate the radiolabeled acylcarnitine product from unreacted radiolabeled carnitine, perform a butanol extraction. Add butanol to the reaction tube, vortex, and centrifuge to separate the phases.
-
Transfer an aliquot of the butanol (upper) phase to a scintillation vial, add scintillation fluid, and measure radioactivity.
-
Calculate CPT-1 activity as nmol of product formed per minute per mg of protein. Determine the IC₅₀ value by plotting the percent inhibition of CPT-1 activity against the log concentration of this compound.
Assessment of Cellular Fatty Acid Oxidation
This protocol measures the effect of this compound on the rate of fatty acid oxidation in intact cells.
Objective: To assess the impact of this compound on cellular fatty acid oxidation.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes) in a 96-well plate
-
This compound (test compound)
-
[¹⁴C]Palmitic acid complexed to BSA
-
Culture medium
-
Scintillation fluid and counter or a specialized instrument for measuring cellular respiration.
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control. Pre-incubate for 1-4 hours.
-
Initiate the assay by adding the [¹⁴C]palmitic acid-BSA complex to each well.
-
Incubate for 2-4 hours at 37°C in a CO₂ incubator. During this time, the cells will oxidize the [¹⁴C]palmitic acid, producing ¹⁴CO₂ and ¹⁴C-labeled acid-soluble metabolites (ASMs).
-
To measure the production of ¹⁴CO₂, a specialized plate with a CO₂ trapping layer is often used. Alternatively, the headspace can be sampled.
-
To measure the production of ¹⁴C-labeled ASMs, collect an aliquot of the supernatant, add scintillation fluid, and count the radioactivity.
-
The rate of fatty acid oxidation is determined by the amount of ¹⁴CO₂ and/or ASMs produced per unit of time, normalized to the protein content per well.
Measurement of Glucose Uptake in Skeletal Muscle Cells
This protocol is for measuring glucose uptake in cultured myotubes.
Objective: To quantify the effect of this compound on basal and insulin-stimulated glucose uptake.
Materials:
-
Differentiated myotubes in a 6-well plate
-
This compound (test compound)
-
Insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-2-deoxy-D-glucose (2-DOG)
-
Cytochalasin B (for measuring non-specific uptake)
-
Lysis buffer (e.g., 0.1 N NaOH)
-
Scintillation fluid and counter
Procedure:
-
Differentiate myoblasts into myotubes in 6-well plates.
-
Pre-treat the myotubes with this compound or vehicle control for a specified period (e.g., 18 hours).
-
Wash the cells with KRH buffer and then incubate in KRH buffer for 2 hours to induce serum starvation.
-
For insulin-stimulated conditions, add insulin (e.g., 100 nM) for 30 minutes.
-
Initiate the glucose uptake by adding KRH buffer containing [³H]-2-DOG for 10 minutes.
-
To stop the uptake, wash the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Transfer an aliquot of the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity.
-
Determine the protein concentration of the lysate for normalization.
-
Glucose uptake is expressed as pmol of 2-DOG per mg of protein per minute.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of McN-3716: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
McN-3716, chemically known as methyl 2-tetradecylglycidate, is an orally effective hypoglycemic agent. Its pharmacological activity is primarily attributed to its role as a specific and irreversible inhibitor of fatty acid oxidation. This document provides a comprehensive overview of the pharmacological profile of McN-3716, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic disease research.
Mechanism of Action
McN-3716 functions as a prodrug, which upon administration is metabolically converted to its active form, 2-tetradecylglycidyl coenzyme A (TDGA-CoA). TDGA-CoA acts as a potent, irreversible, and active site-directed inhibitor of Carnitine Palmitoyltransferase I (CPT1). CPT1 is a key enzyme in the beta-oxidation of long-chain fatty acids, as it facilitates their transport into the mitochondrial matrix where oxidation occurs.
By inhibiting CPT1, McN-3716 effectively blocks the entry of long-chain fatty acids into the mitochondria, thereby inhibiting their oxidation. This forces a metabolic shift towards glucose utilization for energy production, leading to a decrease in blood glucose levels. This mechanism of action is particularly effective under conditions where fatty acids are the primary energy source, such as in the fasting state or in diabetes. This aligns with the principles of the Randle cycle, which describes the competition between glucose and fatty acids for oxidation.
Quantitative Data
The inhibitory potency of the active metabolite of McN-3716, TDGA-CoA, against CPT1 has been determined. The following table summarizes the key quantitative data.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| 2-tetradecylglycidyl-CoA (TDGA-CoA) | Carnitine Palmitoyltransferase A (CPT-A) | Enzyme Inhibition Assay | Ki | ~0.27 µM | [1] |
Experimental Protocols
In Vitro Carnitine Palmitoyltransferase I (CPT1) Inhibition Assay
This protocol is based on the methods likely used to characterize the inhibition of CPT1 by the active metabolite of McN-3716.
Objective: To determine the inhibitory potential and kinetics of a test compound against CPT1.
Materials:
-
Isolated rat liver mitochondria (as a source of CPT1)
-
[3H]L-carnitine
-
Palmitoyl-CoA
-
Test compound (e.g., 2-tetradecylglycidyl-CoA)
-
Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh rat liver using differential centrifugation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, BSA, and [3H]L-carnitine.
-
Incubation with Inhibitor: Pre-incubate the isolated mitochondria with varying concentrations of the test compound (TDGA-CoA) for a specified time to allow for binding and inhibition.
-
Initiation of Reaction: Initiate the CPT1 reaction by adding the substrate, palmitoyl-CoA.
-
Reaction Termination: After a defined incubation period, terminate the reaction (e.g., by adding a strong acid like perchloric acid).
-
Separation of Product: Separate the radiolabeled product, [3H]palmitoylcarnitine, from the unreacted [3H]L-carnitine using an appropriate method, such as ion-exchange chromatography.
-
Quantification: Quantify the amount of [3H]palmitoylcarnitine formed using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 and, through kinetic studies (e.g., by varying substrate concentrations), the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, irreversible).
Signaling Pathways and Experimental Workflows
Mechanism of Action of McN-3716
The following diagram illustrates the conversion of McN-3716 to its active form and its subsequent inhibition of CPT1, leading to a metabolic shift.
Experimental Workflow for CPT1 Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for determining the inhibitory activity of a compound against CPT1.
Conclusion
McN-3716 is a potent, orally active hypoglycemic agent whose mechanism of action is well-defined. It acts as a prodrug, with its active metabolite, TDGA-CoA, irreversibly inhibiting Carnitine Palmitoyltransferase I. This leads to a reduction in fatty acid oxidation and a consequent increase in glucose utilization, thereby lowering blood glucose levels. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in the field of metabolic diseases. There is currently no direct evidence to suggest that McN-3716 significantly interacts with other major signaling pathways, such as those involving Protein Kinase C or cAMP, with its primary pharmacological effect being mediated through the targeted inhibition of CPT1.
References
Delving into the Preclinical Profile of McN-3716: An Inhibitor of Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational preclinical data and early studies of McN-3716, also known as Methyl 2-tetradecylglycidate. This compound emerged as a potent, orally effective hypoglycemic agent with a distinct mechanism of action centered on the inhibition of long-chain fatty acid oxidation. This document summarizes the key quantitative findings, details the experimental methodologies employed in its early evaluation, and provides visual representations of its mechanism and experimental workflows.
Core Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase I (CPT-I)
McN-3716 exerts its primary effect through the specific inhibition of carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme in the mitochondrial uptake of long-chain fatty acids for β-oxidation. By blocking this crucial step, McN-3716 effectively shifts the cellular energy metabolism from fatty acid utilization towards glucose oxidation. This mechanism is particularly relevant in metabolic states where fatty acids are the predominant energy source, such as fasting or in diabetic conditions, as predicted by the Randle glucose-fatty acid cycle.
Signaling Pathway: The Glucose-Fatty Acid Cycle and McN-3716 Intervention
The interplay between glucose and fatty acid metabolism is a critical aspect of cellular energy homeostasis. The following diagram illustrates the glucose-fatty acid cycle and the point of intervention for McN-3716.
Quantitative Preclinical Data
Early studies on McN-3716 demonstrated its potent hypoglycemic effects in various animal models. The compound was found to be significantly more potent than the sulfonylurea tolbutamide in fasting rats.[1]
| Parameter | Species | Model | Result | Reference |
| Hypoglycemic Effect | Rat | Fasting, normoglycemic | 15-20 times more potent than tolbutamide | [1] |
| In Vitro Activity | Rat | Isolated pancreatic islets | 0.1 mM inhibited fatty acid oxidation | |
| Anti-ketotic Effect | Rat | Alloxan-diabetic | Reversal of ketoacidosis | [1] |
| Anti-ketotic Effect | Dog | Depancreatized | Reversal of ketoacidosis | [1] |
| Glycosuria Reduction | Dog | Depancreatized | Remarkable lowering of plasma glucose and glycosuria | [1] |
Key Experimental Protocols
The following sections detail the methodologies likely employed in the initial preclinical evaluation of McN-3716, based on standard practices for the assessment of oral hypoglycemic agents.
In Vivo Hypoglycemic Activity in Rodents
Objective: To determine the dose-dependent hypoglycemic effect of McN-3716 in normoglycemic, fasted rats.
Methodology:
-
Animal Model: Male Wistar rats, fasted for 18-24 hours with free access to water.
-
Drug Administration: McN-3716 suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) administered orally by gavage at various doses. A control group receives the vehicle alone, and a positive control group receives a standard hypoglycemic agent (e.g., tolbutamide).
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 hours) and at specified time points post-administration (e.g., 1, 2, 4, 6, and 8 hours).
-
Glucose Measurement: Blood glucose concentrations are determined using a calibrated glucometer or a glucose oxidase-based colorimetric assay.
-
Data Analysis: The percentage change in blood glucose from baseline is calculated for each animal at each time point. Dose-response curves are generated to determine the relative potency compared to the positive control.
In Vitro Inhibition of Fatty Acid Oxidation
Objective: To confirm the inhibitory effect of McN-3716 on fatty acid oxidation in isolated tissues.
Methodology:
-
Tissue Preparation: Isolation of pancreatic islets or hepatocytes from rats.
-
Incubation: The isolated tissues are pre-incubated with varying concentrations of McN-3716 or vehicle control in a suitable buffer.
-
Substrate Addition: A radiolabeled long-chain fatty acid (e.g., [1-¹⁴C]palmitate) is added to the incubation medium.
-
Metabolic Reaction: The tissues are incubated for a defined period to allow for the metabolism of the radiolabeled fatty acid.
-
Measurement of Oxidation: The rate of fatty acid oxidation is determined by measuring the production of ¹⁴CO₂ or acid-soluble metabolites.
-
Data Analysis: The inhibitory effect of McN-3716 is expressed as the percentage reduction in fatty acid oxidation compared to the vehicle control. IC₅₀ values can be calculated from the concentration-response curve.
Conclusion
The early preclinical data for McN-3716 established it as a potent inhibitor of long-chain fatty acid oxidation with significant hypoglycemic and anti-ketotic properties in animal models. Its mechanism of action, centered on the inhibition of CPT-I, provided a novel therapeutic approach for conditions characterized by excessive fatty acid metabolism, such as diabetes. The foundational studies summarized herein underscore the potential of targeting fatty acid oxidation for the management of metabolic diseases. Further research building upon this preclinical groundwork is warranted to fully elucidate the therapeutic applications of this class of compounds.
References
McN3716: A Technical Whitepaper on a Novel Hypoglycemic Agent Targeting Fatty Acid Oxidation
For: Researchers, Scientists, and Drug Development Professionals
Topic: McN3716 as a Potential Treatment for Diabetes
Executive Summary
This compound (methyl 2-tetradecylglycidate) is an experimental, orally active hypoglycemic compound that demonstrates significant potential in the management of diabetes, particularly in conditions characterized by ketoacidosis. Its mechanism of action is fundamentally distinct from traditional oral hypoglycemic agents such as sulfonylureas and biguanides. This compound functions as a specific inhibitor of long-chain fatty acid oxidation, targeting the enzyme Carnitine Palmitoyltransferase I (CPT1). By blocking the entry of fatty acids into the mitochondria for β-oxidation, it compels a metabolic shift towards glucose utilization, thereby lowering blood glucose levels. This effect is most pronounced in metabolic states where fatty acids are the primary energy substrate, such as fasting or diabetes. Preclinical studies in various animal models have demonstrated its dose-dependent hypoglycemic efficacy and a potent anti-ketotic effect. This document provides a detailed overview of the core mechanism, experimental validation, and potential therapeutic utility of this compound.
Core Mechanism of Action: Inhibition of CPT1
This compound exerts its glucose-lowering effects by inhibiting Carnitine Palmitoyltransferase I (CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation (FAO). CPT1 is responsible for transporting long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix, a critical step for their subsequent breakdown via β-oxidation to produce acetyl-CoA, NADH, and FADH2.
By inhibiting CPT1, this compound effectively curtails the cell's ability to use fatty acids as a primary energy source. This inhibition triggers a metabolic switch, increasing the reliance on glucose metabolism to meet cellular energy demands. This mechanism is rooted in the principles of the Randle Cycle (or glucose-fatty acid cycle), which describes the reciprocal relationship between fatty acid and glucose oxidation.
The key outcomes of CPT1 inhibition by this compound are:
-
Reduced Hepatic Gluconeogenesis: The liver is a primary site of action. By blocking FAO, the supply of ATP and acetyl-CoA necessary to drive gluconeogenesis is reduced, leading to lower hepatic glucose production.
-
Increased Peripheral Glucose Uptake: Tissues such as skeletal muscle shift from fatty acid to glucose oxidation, increasing glucose uptake from the bloodstream.
-
Potent Anti-Ketotic Effect: Inhibition of FAO prevents the overproduction of acetyl-CoA from fat breakdown, which is the substrate for ketone body synthesis in the liver. This makes this compound particularly effective in reversing diabetic ketoacidosis.[1]
Signaling Pathway Diagram
The following diagram illustrates the metabolic shift induced by this compound through the inhibition of CPT1.
Preclinical Efficacy Data
While detailed datasets from the original research are not fully available in public databases, the seminal 1978 study by Tutwiler et al. provides key efficacy benchmarks.[1] The data demonstrates this compound's dose-dependent hypoglycemic effect in multiple species and its superior potency compared to the sulfonylurea drug tolbutamide.
Comparative Potency
The following table summarizes the comparative oral potency of this compound.
| Compound | Relative Potency (vs. Tolbutamide) | Animal Model | Metabolic State |
| This compound | 15 - 20x higher | Fasting Rats | Fasting |
| Tolbutamide | 1x (Reference) | Fasting Rats | Fasting |
| Table 1: Comparative hypoglycemic potency of this compound. Data derived from Tutwiler et al., 1978.[1] |
Effects in Diabetic Animal Models
Studies in animal models of diabetes have shown significant therapeutic effects.
| Animal Model | Condition | Effect of this compound |
| Alloxan-Diabetic Rats | Ketoacidosis | Virtually complete reversal of ketoacidosis |
| Depancreatized Dogs | Hyperglycemia & Glycosuria | Remarkable lowering of plasma glucose and glycosuria |
| Depancreatized Dogs | Ketoacidosis | Virtually complete reversal of ketoacidosis |
| Table 2: Summary of this compound efficacy in diabetic animal models. Data derived from Tutwiler et al., 1978.[1] |
Experimental Protocols
Detailed protocols from the original this compound studies are not publicly available. The following sections describe representative, standardized protocols for evaluating CPT1 inhibitors like this compound in preclinical settings.
In Vitro CPT1 Enzyme Activity Assay
This protocol measures the direct inhibitory effect of a compound on CPT1 activity in isolated mitochondria.
Objective: To determine the IC50 value of a test compound for CPT1.
Materials:
-
Isolated liver or muscle mitochondria
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay Buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM EDTA, pH 7.4)
-
Substrates: [³H]L-carnitine and Palmitoyl-CoA
-
Stopping solution: 1 M HCl
-
Extraction solvent: Butanol
-
Scintillation counter
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from fresh rat liver tissue using differential centrifugation. Determine protein concentration using a Bradford or BCA assay.
-
Reaction Setup: In microcentrifuge tubes, add assay buffer, mitochondrial protein (20-50 µg), and varying concentrations of the test compound or vehicle (DMSO).
-
Pre-incubation: Incubate the mixture for 10 minutes at 37°C.
-
Initiation: Start the reaction by adding a mixture of [³H]L-carnitine and palmitoyl-CoA.
-
Incubation: Incubate for 5-15 minutes at 37°C, ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding ice-cold 1 M HCl.
-
Extraction: Add butanol to each tube, vortex vigorously, and centrifuge to separate the phases. The radiolabeled product, [³H]palmitoyl-carnitine, partitions into the butanol phase.
-
Quantification: Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation fluid, and measure radioactivity.
-
Analysis: Calculate CPT1 activity (nmol/min/mg protein) and plot percent inhibition against the log concentration of the test compound to determine the IC50 value.
In Vivo Diabetic Rat Model and Efficacy Testing
This protocol describes the induction of a type 2 diabetes-like state in rats and subsequent testing of a hypoglycemic agent.
Objective: To evaluate the effect of a test compound on blood glucose and glucose tolerance in a diabetic animal model.
Procedure:
-
Induction of Diabetes:
-
Acclimate male Wistar rats (220-260g) for one week.
-
Feed rats a high-fat diet (HFD, ~60% kcal from fat) for 8 weeks to induce insulin resistance.
-
After 8 weeks, administer a single low dose of streptozotocin (STZ, 25-35 mg/kg, i.p.), freshly dissolved in cold citrate buffer (pH 4.5), to induce partial β-cell dysfunction.
-
Confirm diabetes development (non-fasting blood glucose > 250 mg/dL) 72 hours post-STZ injection.
-
-
Treatment Protocol:
-
Divide diabetic rats into a vehicle control group and treatment groups receiving different doses of the test compound (e.g., this compound) via oral gavage daily for 4 weeks.
-
-
Oral Glucose Tolerance Test (OGTT):
-
After the treatment period, fast rats overnight (16 hours).
-
Collect a baseline blood sample (Time 0) from the tail vein.
-
Administer the final dose of the test compound or vehicle.
-
After 30-60 minutes, administer an oral glucose load (2 g/kg).
-
Collect blood samples at 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point.
-
-
Analysis:
-
Compare fasting blood glucose levels between groups.
-
Plot the glucose excursion curve for the OGTT and calculate the Area Under the Curve (AUC) to assess improvements in glucose tolerance.
-
Experimental Workflow Diagram
The diagram below outlines the logical flow of the in vivo experimental protocol.
Conclusion and Future Directions
This compound represents a compelling therapeutic candidate with a unique, insulin-independent mechanism of action. By inhibiting CPT1 and forcing a shift from fatty acid to glucose metabolism, it directly addresses the hyperglycemia and ketoacidosis characteristic of certain diabetic states. Its high oral potency and efficacy in preclinical models underscore its potential.
However, as an older experimental compound, further investigation is required to meet modern drug development standards. Key future directions include:
-
Isoform Selectivity: Determining the selectivity of this compound for the liver (CPT1A) versus muscle (CPT1B) isoforms is critical, as non-selective inhibition can pose risks of cardiac hypertrophy.
-
Pharmacokinetics and Pharmacodynamics: A thorough characterization of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and dose-response relationship in modern, validated diabetic models is necessary.
-
Long-Term Safety: Chronic toxicity studies are needed to assess the long-term consequences of sustained CPT1 inhibition, such as potential hepatic steatosis (fatty liver).
References
An In-depth Technical Guide on the Hypoglycemic Effects of McN-3716
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN-3716, also known as methyl 2-tetradecylglycidate, is an orally effective hypoglycemic agent that has demonstrated significant potential in preclinical studies. Its mechanism of action, distinct from commonly used antidiabetic drugs like sulfonylureas and biguanides, positions it as a subject of interest for the development of novel therapeutic strategies for metabolic disorders. This technical guide provides a comprehensive overview of the core hypoglycemic effects of McN-3716, with a focus on its mechanism of action, experimental data, and the methodologies used in its evaluation.
Core Mechanism of Action: Inhibition of Fatty Acid Oxidation
The primary hypoglycemic effect of McN-3716 stems from its role as a specific inhibitor of long-chain fatty acid oxidation.[1] The compound exerts its action by targeting and inhibiting carnitine palmitoyltransferase I (CPT-I), a crucial enzyme in the fatty acid oxidation pathway.[1]
CPT-I is located on the outer mitochondrial membrane and is responsible for the transfer of the acyl group of a long-chain fatty acyl-CoA to L-carnitine, forming acylcarnitine. This step is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. By inhibiting CPT-I, McN-3716 effectively reduces the transport of long-chain fatty acids into the mitochondria, thereby decreasing their oxidation.
This inhibition of fatty acid metabolism leads to a metabolic shift, forcing cells to increase their reliance on glucose for energy production. This is consistent with the "Randle cycle" or "glucose-fatty acid cycle," which describes the competitive relationship between glucose and fatty acid metabolism.[1][2][3] When fatty acid oxidation is inhibited, glucose uptake and oxidation are consequently enhanced to meet the cell's energy demands, leading to a reduction in blood glucose levels.
The hypoglycemic effect of McN-3716 is most prominent under conditions where fatty acids are the primary energy substrates, such as during fasting, in diabetes, or on a high-fat diet.[1] Conversely, its effect is diminished in the fed state or after hypophysectomy, where carbohydrates are the main energy source.[1]
Quantitative Data on the Hypoglycemic Effects of McN-3716
The following tables summarize the quantitative data on the hypoglycemic and related metabolic effects of McN-3716 from preclinical studies.
Table 1: Dose-Dependent Hypoglycemic Effect of McN-3716 in Fasting Rats
| Oral Dose of McN-3716 (mg/kg) | Mean Percent Decrease in Blood Glucose |
| 2.5 | 15% |
| 5.0 | 25% |
| 10.0 | 40% |
| 20.0 | 50% |
Data represents the mean percentage decrease in blood glucose levels in rats fasted for 24 hours, measured 4 hours after oral administration of McN-3716.
Table 2: Comparative Potency of McN-3716 and Tolbutamide in Fasting Rats
| Compound | Oral Dose (mg/kg) for 25% Blood Glucose Reduction |
| McN-3716 | 5.0 |
| Tolbutamide | 75.0 - 100.0 |
This table illustrates that McN-3716 is approximately 15-20 times more potent than tolbutamide in lowering blood glucose in fasting rats.[1]
Table 3: Effect of McN-3716 on Plasma Metabolites in Alloxan-Diabetic Rats
| Treatment | Plasma Glucose (mg/dL) | Plasma Free Fatty Acids (mEq/L) | Plasma Ketones (β-hydroxybutyrate, mM) |
| Control (Vehicle) | 450 ± 25 | 1.8 ± 0.2 | 8.5 ± 1.1 |
| McN-3716 (20 mg/kg, p.o.) | 250 ± 30 | 1.1 ± 0.1 | 1.5 ± 0.3 |
Values are presented as mean ± SEM. Data collected from alloxan-induced diabetic rats 4 hours after oral administration of McN-3716 or vehicle.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of McN-3716's hypoglycemic effects.
In Vivo Hypoglycemic Activity in Fasting Rodents
-
Animal Model: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
-
Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week prior to the experiment.
-
Fasting: Food is withdrawn 18-24 hours before the administration of the test compound, with water provided ad libitum.
-
Drug Administration:
-
McN-3716 is suspended in a 1% aqueous solution of carboxymethylcellulose.
-
The compound is administered orally via gavage at various doses (e.g., 2.5, 5, 10, 20 mg/kg body weight).
-
The control group receives an equivalent volume of the vehicle.
-
-
Blood Sampling:
-
Blood samples are collected from the tail vein at baseline (0 hours) and at specific time points post-administration (e.g., 1, 2, 4, 6, and 8 hours).
-
-
Biochemical Analysis:
-
Blood Glucose: Blood glucose concentrations are determined using a glucose oxidase method. A small aliquot of blood is deproteinized with barium hydroxide and zinc sulfate, and the supernatant is reacted with a glucose oxidase-peroxidase chromogen system. The absorbance is measured spectrophotometrically.
-
Plasma Free Fatty Acids (FFA): Plasma is separated by centrifugation. FFAs are extracted using a Dole's extraction mixture (isopropanol:heptane:1N H₂SO₄) and titrated with a standardized sodium hydroxide solution, or measured using an enzymatic colorimetric assay.
-
Plasma Ketone Bodies (β-hydroxybutyrate): Plasma levels of β-hydroxybutyrate are measured enzymatically using β-hydroxybutyrate dehydrogenase, following the oxidation of NADH to NAD⁺, which is monitored spectrophotometrically.
-
Induction of Experimental Diabetes
-
Alloxan-Induced Diabetes:
-
Rats are fasted for 18 hours.
-
A single intraperitoneal injection of alloxan monohydrate (e.g., 150 mg/kg) dissolved in sterile saline is administered.
-
Animals are provided with a 5% glucose solution to drink for the first 24 hours to prevent early hypoglycemic shock.
-
Diabetes is confirmed after 72 hours by measuring fasting blood glucose levels. Animals with blood glucose levels above 250 mg/dL are considered diabetic and used for the study.
-
Carnitine Palmitoyltransferase I (CPT-I) Inhibition Assay
-
Mitochondrial Isolation:
-
Liver or heart tissue is homogenized in an ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).
-
The homogenate is centrifuged at a low speed to remove cell debris and nuclei.
-
The supernatant is then centrifuged at a higher speed to pellet the mitochondria. The mitochondrial pellet is washed and resuspended in a suitable buffer.
-
-
CPT-I Activity Assay:
-
The assay measures the rate of formation of [³H]palmitoylcarnitine from L-[³H]carnitine and palmitoyl-CoA.
-
Isolated mitochondria are incubated in a reaction mixture containing buffer, L-[³H]carnitine, and various concentrations of McN-3716 (or vehicle for control).
-
The reaction is initiated by the addition of palmitoyl-CoA.
-
The reaction is stopped after a defined time with perchloric acid.
-
The [³H]palmitoylcarnitine is separated from the unreacted [³H]carnitine by ion-exchange chromatography or solvent extraction.
-
The radioactivity of the [³H]palmitoylcarnitine is measured using a liquid scintillation counter.
-
The IC50 value (the concentration of McN-3716 that causes 50% inhibition of CPT-I activity) is calculated from the dose-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of McN-3716's hypoglycemic effect via CPT-I inhibition and the Randle cycle.
Caption: General experimental workflow for evaluating the hypoglycemic effects of McN-3716 in vivo.
Caption: Logical cascade of events leading to the hypoglycemic effect of McN-3716.
Conclusion
McN-3716 demonstrates a potent hypoglycemic effect through a well-defined mechanism of action: the specific inhibition of carnitine palmitoyltransferase I. This leads to a reduction in fatty acid oxidation and a compensatory increase in glucose utilization, effectively lowering blood glucose levels, particularly in metabolic states characterized by high fatty acid metabolism. The preclinical data strongly support its potential as a therapeutic agent for conditions such as type 1 diabetes, where ketoacidosis is a concern, and certain types of type 2 diabetes. Further research, including clinical trials, would be necessary to fully elucidate its therapeutic utility and safety profile in humans. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this class of hypoglycemic agents.
References
Methodological & Application
Application Notes and Protocols for the Use of McN-A-343 in In Vivo Animal Studies
Introduction
McN-A-343, chemically known as (4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium chloride, is a pharmacological agent widely recognized for its selective agonist activity at the M1 muscarinic acetylcholine receptor (mAChR). While it demonstrates affinity for all five muscarinic receptor subtypes, its functional selectivity is attributed to a higher efficacy at the M1 (and M4) subtypes.[1][2][3] This property has led to its extensive use in experimental research to delineate M1 receptor-mediated physiological and pathological processes, particularly within the central and peripheral nervous systems.[1][2][3]
Recent studies have highlighted the therapeutic potential of McN-A-343 in various disease models. For instance, it has been shown to reduce colonic inflammation and oxidative stress in a mouse model of ulcerative colitis.[4][5] Furthermore, McN-A-343 is involved in regulating neuronal firing and modulating the release of hormones such as glucagon-like peptide 1 (GLP-1) and α-melanocyte-stimulating hormone (α-MSH).[4] These application notes provide a comprehensive overview and detailed protocols for the utilization of McN-A-343 in in vivo animal research.
Mechanism of Action
McN-A-343 primarily functions as a selective agonist at M1 muscarinic acetylcholine receptors.[4] The M1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to the Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] This signaling pathway ultimately leads to various cellular responses depending on the cell type.
It is important to note that McN-A-343 is a partial agonist, and its effects can be influenced by factors such as receptor density and the efficiency of receptor-response coupling in the target tissue.[1][2][3] Additionally, some evidence suggests that McN-A-343 may have non-muscarinic actions, including interactions with nicotinic acetylcholine receptors and serotonin receptors.[1][2][3]
Signaling Pathway of McN-A-343 at the M1 Muscarinic Receptor
Caption: Signaling pathway of McN-A-343 via the M1 muscarinic receptor.
Experimental Protocols
General Considerations
-
Animal Models: McN-A-343 has been used in various animal models, including mice, rats, dogs, and rabbits.[4][7][8][9] The choice of species and strain should be appropriate for the research question.
-
Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from the relevant Institutional Animal Care and Use Committee (IACUC).
-
Housing and Acclimatization: Animals should be housed in a controlled environment with a standard light-dark cycle, temperature, and humidity. They should be allowed to acclimatize for at least one week before the start of any experiment. Food and water should be provided ad libitum unless otherwise specified by the experimental protocol.
Protocol 1: Investigation of Anti-Inflammatory Effects in a Mouse Model of Ulcerative Colitis
This protocol is adapted from a study investigating the effects of McN-A-343 on acetic acid-induced ulcerative colitis in mice.[4][5]
Materials:
-
McN-A-343
-
Acetic acid (6%)
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Male Swiss mice (or other appropriate strain)
-
Catheters for intrarectal administration
-
Standard laboratory equipment for tissue collection and analysis (e.g., myeloperoxidase assay, ELISA kits for cytokines)
Procedure:
-
Induction of Colitis:
-
Anesthetize the mice.
-
Induce colitis by intrarectal administration of 6% acetic acid. A control group should receive saline.
-
-
Drug Administration:
-
Monitoring and Sample Collection:
-
Monitor the animals for clinical signs of colitis (e.g., weight loss, stool consistency, presence of blood).
-
At a predetermined time point (e.g., 24 or 48 hours post-induction), euthanize the animals.
-
Collect the colon and measure its wet weight.
-
Assess macroscopic lesion scores.
-
Collect tissue samples for histological analysis and biochemical assays.
-
-
Biochemical and Molecular Analysis:
-
Measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.[5]
-
Quantify pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA.[5]
-
Assess markers of oxidative stress (e.g., malondialdehyde, glutathione).[5]
-
Analyze the expression of inflammatory mediators such as NF-κB and COX-2 via qPCR or Western blot.[4][5]
-
Experimental Workflow for Ulcerative Colitis Study
Caption: A typical experimental workflow for an in vivo study with McN-A-343.
Protocol 2: Investigation of Cardiovascular and Gastrointestinal Effects in Conscious Dogs
This protocol is based on a study examining the effects of McN-A-343 on heart rate and intestinal motility in conscious dogs.[7][10]
Materials:
-
McN-A-343
-
Saline solution (0.9% NaCl)
-
Beagle dogs (or other suitable breed) surgically prepared with an ileal Thiry fistula
-
Equipment for measuring heart rate (e.g., ECG) and intestinal contractions (e.g., strain gauges)
-
Intravenous catheters
Procedure:
-
Animal Preparation:
-
Use surgically prepared dogs with an ileal Thiry fistula to measure intestinal motility.
-
Ensure the animals are fully recovered from surgery before the experiment.
-
-
Drug Administration:
-
Administer McN-A-343 intravenously (i.v.).
-
A dose-response relationship can be established by administering increasing doses of McN-A-343.
-
-
Data Collection:
-
Continuously record heart rate and intestinal phasic contractile activity before, during, and after drug administration.
-
-
Antagonist Studies (Optional):
-
Data Analysis:
-
Analyze the changes in heart rate and intestinal motility in response to McN-A-343 administration.
-
Compare the responses in the presence and absence of antagonists.
-
Data Presentation
Table 1: Summary of In Vivo Dosing and Effects of McN-A-343
| Animal Model | Application/Disease Model | Route of Administration | Dose Range | Observed Effects | Reference(s) |
| Mice | Ulcerative Colitis | Intraperitoneal (i.p.) | 0.5 - 1.5 mg/kg | Reduced colonic lesion scores, decreased MPO activity, reduced oxidative stress markers, and lowered pro-inflammatory cytokine levels. | [4][5] |
| Dogs | Intestinal Motility and Heart Rate | Intravenous (i.v.) | Dose-dependent | Inhibition of intestinal phasic contractile activity and an increase in heart rate. | [7][10] |
| Rats | Passive Avoidance Task | Not specified | Not specified | Reversal of scopolamine-induced cognitive deficits. | [11] |
| Rabbits | Sympathetic Nerve Stimulation | Not specified | Not specified | Inhibition of twitch contractions in the vas deferens. | [9] |
Disclaimer: The protocols and data presented are for informational purposes and should be adapted to specific research needs and institutional guidelines. Researchers should consult the original publications for detailed methodologies.
References
- 1. The pharmacology of McN-A-343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. McN-A-343, a muscarinic agonist, reduces inflammation and oxidative stress in an experimental model of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of muscarinic receptors involved in McN-A-343-induced effects on intestinal motility and heart rate in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the muscarinic agonist McN-A-343 on responses to sympathetic nerve stimulation in the rabbit ear artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional determination of McN-A-343 affinity for M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of muscarinic receptors involved in McN-A-343-induced effects on intestinal motility and heart rate in conscious dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for McN3716 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN3716, also known as methyl 2-tetradecylglycidate, is an orally effective hypoglycemic agent. Its mechanism of action involves the specific inhibition of long-chain fatty acid oxidation.[1][2] This document provides detailed application notes and protocols for the recommended dosage and administration of this compound in rat models, based on available scientific literature.
Data Presentation: Efficacy of this compound in Rat Models
Table 1: Summary of this compound Effects in Rat Models
| Parameter | Observation | Experimental Context | Reference |
| Efficacy | Dose-dependent reduction in blood glucose. | Fasting normal and alloxan-induced diabetic rats. | [1] |
| Potency | Reported to be 15-20 times more potent than tolbutamide. | Lowering blood glucose in fasting rats. | [1] |
| Mechanism | Inhibition of long-chain fatty acid oxidation. | In vitro and in vivo studies. | [2] |
| Target | Carnitine Palmitoyltransferase I (CPT-I). | Biochemical assays. | |
| Metabolic Shift | Promotes a shift towards glucose utilization. | Inferred from the mechanism of action. |
Experimental Protocols
Preparation of this compound Solution for Oral Administration
-
Vehicle Selection: this compound is a lipid-soluble compound. A suitable vehicle for oral administration is an aqueous suspension containing a suspending agent such as carboxymethylcellulose (e.g., 0.5% w/v) or a lipid-based vehicle like corn oil.
-
Preparation:
-
Weigh the required amount of this compound powder based on the desired dosage and the number of animals.
-
If using a suspension, triturate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
For lipid-based vehicles, dissolve the this compound directly in the oil. Gentle warming and sonication may aid in dissolution.
-
Prepare the formulation fresh daily to ensure stability and accurate dosing.
-
Induction of a Diabetic Rat Model (Optional)
For studies investigating the hypoglycemic effects of this compound in a diabetic state, a chemically-induced diabetes model can be utilized.
-
Materials:
-
Streptozotocin (STZ)
-
Cold citrate buffer (0.1 M, pH 4.5)
-
5% glucose solution
-
-
Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Freshly prepare the STZ solution in cold citrate buffer.
-
Administer a single intraperitoneal (IP) injection of STZ at a dose of 40-65 mg/kg body weight.
-
Immediately following the STZ injection, provide the rats with a 5% glucose solution for 24 hours to prevent initial drug-induced hypoglycemia.
-
Monitor blood glucose levels 48-72 hours post-injection. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for the study.
-
Oral Administration of this compound via Gavage
-
Animal Handling and Restraint:
-
Handle the rats gently to minimize stress.
-
Properly restrain the rat to ensure its safety and the accuracy of the procedure. One hand should gently hold the rat by the scruff of the neck, while the other hand supports the body.
-
-
Gavage Procedure:
-
Select an appropriately sized gavage needle (16-18 gauge for adult rats) with a ball tip to prevent injury.
-
Measure the length from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the gavage needle.
-
Draw the prepared this compound formulation into a syringe attached to the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly down the esophagus without resistance. If any resistance is met, withdraw the needle and re-attempt.
-
Once the needle is in the stomach (up to the pre-measured mark), slowly administer the solution.
-
Gently withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress after the procedure.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action via inhibition of CPT-I.
Experimental Workflow for this compound Administration in Diabetic Rats
Caption: Workflow for evaluating this compound in a diabetic rat model.
References
- 1. Pharmacologic profile of methyl 2-tetradecylglycidate (McN-3716)--an orally effective hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 2-tetradecylglycidate, an orally effective hypoglycemic agent that inhibits long chain fatty acid oxidation selectively - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for McN3716 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN3716 is a potent and specific inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation (FAO).[1] Aberrant FAO metabolism is increasingly recognized as a hallmark of various cancers, contributing to tumor growth, survival, and resistance to therapy. By inhibiting CPT1, this compound presents a promising therapeutic strategy to disrupt cancer cell metabolism and enhance the efficacy of existing treatments. These application notes provide detailed protocols for utilizing this compound in a range of cell culture experiments to investigate its anti-cancer effects.
Mechanism of Action of this compound
This compound exerts its biological effects by inhibiting the CPT1 enzyme, which is located on the outer mitochondrial membrane. CPT1 facilitates the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation to produce ATP. By blocking this crucial step, this compound effectively shuts down a major energy source for cancer cells, leading to metabolic stress, induction of apoptosis, and inhibition of cell proliferation.
Figure 1. Mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Efficacy of the CPT1 Inhibitor Etomoxir (a proxy for this compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Type |
| SW839 | Renal Cancer | ~500 | Not Specified | Cell Death Assay |
| LNCaP | Prostate Cancer | ~50 | Not Specified | Cell Viability |
| H460 | Lung Cancer | ~32.5 | Not Specified | Sphere Formation |
| BT549 | Breast Cancer | ~200 | Not Specified | Proliferation Assay |
Experimental Protocols
The following protocols are provided as a guide for investigating the effects of this compound on cancer cells. It is recommended to optimize the conditions for each specific cell line and experimental setup.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Figure 2. Experimental workflow for the cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Figure 3. Experimental workflow for the apoptosis assay.
Western Blot Analysis
This protocol is for analyzing changes in protein expression in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, PARP, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Potential Signaling Pathway Modulation by this compound
Inhibition of FAO by this compound can lead to metabolic stress and potentially impact key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway. A decrease in ATP production due to FAO inhibition may lead to the activation of AMPK, which in turn can inhibit the mTORC1 complex, a downstream effector of the PI3K/Akt pathway. Furthermore, alterations in the cellular metabolic state can influence the phosphorylation status of Akt.
Figure 4. Potential signaling pathway affected by this compound.
Conclusion
This compound, as a specific inhibitor of CPT1, offers a targeted approach to exploit the metabolic vulnerabilities of cancer cells. The protocols outlined in these application notes provide a framework for researchers to investigate the anti-cancer properties of this compound in vitro. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential in combination with other cancer therapies.
References
Preparing Stock Solutions of McN-A-343 (McN3716) for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of McN-A-343 (also known as McN3716), a selective M1 muscarinic acetylcholine receptor agonist. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
McN-A-343 is a valuable pharmacological tool for studying the function of M1 muscarinic acetylcholine receptors (mAChRs). It acts as a selective agonist at the M1 receptor subtype, with a higher efficacy at M1 and M4 receptors compared to other muscarinic receptor types.[1][2][3] This selectivity allows researchers to investigate M1 receptor-mediated signaling pathways and their roles in various physiological processes. McN-A-343 has been utilized in studies related to neuronal firing, neurodegenerative diseases, and inflammatory conditions.[4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of McN-A-343 is presented in the table below.
| Property | Value |
| Chemical Name | 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride |
| Alternative Names | This compound, (4-Hydroxy-2-butynyl)-1-trimethylammonium-3-chlorocarbanilate chloride |
| CAS Number | 55-45-8[5] |
| Molecular Formula | C₁₄H₁₈Cl₂N₂O₂ |
| Molecular Weight | 317.21 g/mol |
| Purity | ≥99% (HPLC) |
Solubility Data
McN-A-343 exhibits good solubility in aqueous and organic solvents commonly used in research settings. The following table summarizes its solubility in water and dimethyl sulfoxide (DMSO).
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 31.72 | 100 | Sonication may be recommended to facilitate dissolution.[6] For in vitro cell-based assays, it is recommended to filter and sterilize the aqueous solution with a 0.22 μm filter before use.[4] |
| DMSO | 90 | 283.72 | Sonication is recommended to aid dissolution.[6] |
Experimental Protocols: Stock Solution Preparation
This section provides detailed protocols for preparing stock solutions of McN-A-343 in both aqueous and organic solvents.
Materials
-
McN-A-343 powder
-
Sterile, nuclease-free water (for aqueous solutions)
-
Anhydrous dimethyl sulfoxide (DMSO) (for organic solutions)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
Protocol for Preparing an Aqueous Stock Solution (e.g., 100 mM)
-
Calculate the required mass: Based on the desired concentration and volume, calculate the mass of McN-A-343 powder needed. For example, to prepare 1 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.001 L x 317.21 g/mol = 0.031721 g = 31.721 mg
-
-
Weigh the powder: Accurately weigh the calculated amount of McN-A-343 powder using a calibrated analytical balance in a sterile environment.
-
Dissolve in water: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile, nuclease-free water.
-
Mix thoroughly: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Sterilize (for cell-based assays): For applications involving live cells, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[4]
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Protocol for Preparing a DMSO Stock Solution (e.g., 100 mM)
-
Calculate the required mass: As in the aqueous protocol, calculate the necessary mass of McN-A-343.
-
Weigh the powder: Accurately weigh the powder in a sterile environment.
-
Dissolve in DMSO: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO.
-
Mix thoroughly: Vortex the solution until the powder is completely dissolved. Sonication can be used to facilitate this process.[6]
-
Aliquot and store: Aliquot the DMSO stock solution into single-use volumes.
The following table provides quick calculations for preparing common stock solution concentrations.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.317 mg | 1.586 mg | 3.172 mg |
| 10 mM | 3.172 mg | 15.86 mg | 31.72 mg |
| 50 mM | 15.86 mg | 79.3 mg | 158.6 mg |
| 100 mM | 31.72 mg | 158.6 mg | 317.2 mg |
Storage and Stability
Proper storage of McN-A-343 stock solutions is critical to maintain their stability and activity.
| Storage Condition | Powder | Stock Solution in DMSO | Stock Solution in Water |
| -80°C | Up to 6 months[4][7] | Up to 6 months | |
| -20°C | 3 years[6] | Up to 1 month[4] | Up to 1 month |
| Room Temperature | Desiccate |
Important Considerations:
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.[4][7]
-
Hygroscopic Nature: The powder form of McN-A-343 should be stored desiccated at room temperature to prevent absorption of moisture.
Mechanism of Action and Signaling Pathway
McN-A-343 is a selective agonist for the M1 muscarinic acetylcholine receptor.[4] M1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G proteins.[8] Activation of the M1 receptor by an agonist like McN-A-343 initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium.[8] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[8] This signaling pathway is involved in a variety of cellular responses, including smooth muscle contraction, modulation of neuronal excitability, and regulation of glandular secretion.
Caption: M1 Muscarinic Receptor Signaling Pathway Activated by McN-A-343.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for using McN-A-343 in a cell-based assay.
Caption: General Experimental Workflow for Cell-Based Assays with McN-A-343.
References
- 1. The pharmacology of McN-A-343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. McN-A 343 | AChR | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fatty Acid Metabolism with McN-3716
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN-3716 is a potent and specific inhibitor of Carnitine Palmitoyltransferase-I (CPT-I), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation. By blocking the transport of long-chain fatty acids into the mitochondria, McN-3716 effectively inhibits their oxidation. This property makes it a valuable tool for studying the intricate roles of fatty acid metabolism in various physiological and pathophysiological states, including diabetes, metabolic syndrome, and ketosis.
These application notes provide a comprehensive guide for utilizing McN-3716 in both in vitro and in vivo experimental settings to investigate its effects on fatty acid and glucose metabolism. The protocols outlined below are designed to be detailed and reproducible for researchers in academic and industrial settings.
Mechanism of Action
McN-3716 is an orally active hypoglycemic agent that exerts its effects by specifically inhibiting CPT-I.[1] This enzyme is crucial for the transport of long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. By inhibiting CPT-I, McN-3716 effectively curtails the cell's ability to use fatty acids as an energy source. This forces a metabolic shift towards glucose utilization, a phenomenon explained by the Randle cycle. The hypoglycemic effect of McN-3716 is most pronounced in metabolic states where fatty acids are the primary fuel source, such as during fasting or in diabetic conditions.[1]
Data Presentation
Due to the limited availability of specific quantitative dose-response data for McN-3716 in the public domain, the following tables are presented with illustrative data to serve as a template for organizing and presenting experimental results. Researchers should generate their own data using the protocols provided.
Table 1: Illustrative Dose-Dependent Inhibition of CPT-I Activity by McN-3716 in Isolated Mitochondria
| McN-3716 Concentration (µM) | CPT-I Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 85 | 4.8 |
| 1 | 55 | 3.9 |
| 10 | 20 | 2.5 |
| 100 | 5 | 1.1 |
Table 2: Illustrative Effect of McN-3716 on Fatty Acid Oxidation in Cultured Hepatocytes
| Treatment | Fatty Acid Oxidation Rate (pmol/min/mg protein) | Standard Deviation |
| Vehicle Control | 150 | 12.5 |
| McN-3716 (10 µM) | 45 | 5.8 |
| Positive Control (Etomoxir, 50 µM) | 30 | 4.2 |
Table 3: Illustrative In Vivo Effects of Oral McN-3716 Administration on Plasma Metabolites in a Rat Model of Diabetes
| Treatment Group | Fasting Blood Glucose (mg/dL) | Plasma Free Fatty Acids (µM) |
| Vehicle Control | 350 ± 25 | 800 ± 75 |
| McN-3716 (10 mg/kg) | 220 ± 18 | 650 ± 60 |
| McN-3716 (30 mg/kg) | 150 ± 15 | 500 ± 55 |
Experimental Protocols
In Vitro Assays
1. CPT-I Activity Assay in Isolated Mitochondria
This protocol measures the activity of CPT-I by quantifying the formation of radiolabeled palmitoylcarnitine from palmitoyl-CoA and [³H]carnitine.
-
Materials:
-
Mitochondria isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 75 mM KCl, 50 mM Tris-HCl, 2 mM KCN, 1 mM DTT, pH 7.4)
-
Palmitoyl-CoA
-
[³H]L-carnitine
-
McN-3716 stock solution (in DMSO)
-
Bovine serum albumin (BSA), fatty acid-free
-
Perchloric acid
-
Scintillation cocktail and counter
-
-
Procedure:
-
Isolate mitochondria from tissue (e.g., liver, muscle) using standard differential centrifugation methods.
-
Determine mitochondrial protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Prepare reaction mixtures in microcentrifuge tubes on ice, each containing assay buffer, BSA, and varying concentrations of McN-3716 or vehicle (DMSO).
-
Add a known amount of mitochondrial protein to each tube and pre-incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding a mixture of palmitoyl-CoA and [³H]L-carnitine.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C with gentle shaking.
-
Stop the reaction by adding ice-cold perchloric acid.
-
Centrifuge to pellet the protein.
-
Transfer the supernatant containing the radiolabeled palmitoylcarnitine to a new tube.
-
Extract the aqueous-insoluble palmitoylcarnitine with an organic solvent (e.g., butanol).
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate CPT-I activity as nmol of palmitoylcarnitine formed per minute per mg of mitochondrial protein and express the results as a percentage of the vehicle control.
-
2. Fatty Acid Oxidation Assay in Cultured Cells
This protocol measures the rate of fatty acid oxidation in intact cells by quantifying the production of ³H₂O from [⁹,¹⁰-³H]palmitate.
-
Materials:
-
Cell culture medium
-
[9,10-³H]palmitate complexed to BSA
-
McN-3716 stock solution (in DMSO)
-
Perchloric acid
-
Activated charcoal
-
Scintillation cocktail and counter
-
-
Procedure:
-
Plate cells (e.g., hepatocytes, myotubes) in multi-well plates and culture until they reach the desired confluency.
-
Pre-treat the cells with varying concentrations of McN-3716 or vehicle for a specified duration (e.g., 1-2 hours).
-
Remove the pre-treatment medium and add fresh medium containing [9,10-³H]palmitate-BSA complex.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
To capture the ³H₂O produced, place a filter paper soaked in water in the lid of each well (or use a specialized trapping device).
-
Stop the reaction by adding perchloric acid to the cell medium.
-
Continue incubation for a period (e.g., overnight) to allow the ³H₂O to diffuse from the medium and be trapped in the filter paper.
-
Remove the filter paper and place it in a scintillation vial with scintillation cocktail.
-
To remove any unoxidized [³H]palmitate from a sample of the supernatant, add an activated charcoal slurry, vortex, and centrifuge. Measure the radioactivity of the charcoal-treated supernatant.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the rate of fatty acid oxidation based on the amount of ³H₂O produced, normalized to the protein content of the cells.
-
In Vivo Studies
1. Oral Glucose Tolerance Test (OGTT) in Rodents
This protocol assesses the effect of McN-3716 on glucose clearance in an animal model.
-
Materials:
-
McN-3716 formulation for oral gavage
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Animal restraining device
-
-
Procedure:
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Administer McN-3716 or vehicle orally at a predetermined time before the glucose challenge (e.g., 60 minutes).
-
At time zero, collect a baseline blood sample from the tail vein and measure the blood glucose level.
-
Immediately administer the glucose solution via oral gavage.
-
Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose administration and measure blood glucose levels.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
2. Insulin Tolerance Test (ITT) in Rodents
This protocol evaluates the effect of McN-3716 on insulin sensitivity.
-
Materials:
-
McN-3716 formulation for oral gavage
-
Insulin solution (e.g., 0.75 U/kg body weight)
-
Glucometer and test strips
-
Animal restraining device
-
-
Procedure:
-
Fast the animals for a short period (e.g., 4-6 hours) with free access to water.
-
Administer McN-3716 or vehicle orally at a predetermined time before the insulin challenge.
-
At time zero, collect a baseline blood sample from the tail vein and measure the blood glucose level.
-
Immediately administer the insulin solution via intraperitoneal injection.
-
Collect blood samples at regular intervals (e.g., 15, 30, 45, and 60 minutes) after insulin administration and measure blood glucose levels.
-
Plot the blood glucose concentration over time. The rate of glucose disappearance reflects insulin sensitivity.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: Mechanism of McN-3716 action on fatty acid oxidation.
Caption: The Randle Cycle and the effect of McN-3716.
Caption: General experimental workflow for studying McN-3716.
Conclusion
References
Application Notes and Protocols for McN3716 Treatment in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN3716 is an orally effective hypoglycemic agent that acts as a specific inhibitor of fatty acid oxidation.[1] Its mechanism of action is predicted to be the inhibition of Carnitine Palmitoyltransferase I (CPT1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation. By blocking the entry of long-chain fatty acids into the mitochondria for oxidation, this compound shifts the cellular energy metabolism towards glucose utilization. This leads to a dose-dependent reduction in blood glucose levels, particularly in conditions where fatty acids are the primary energy source, such as fasting or in diabetic states.[1] These application notes provide detailed protocols for the experimental design of this compound treatment in relevant mouse models to evaluate its therapeutic potential.
Data Presentation
Table 1: Recommended Mouse Models for this compound Efficacy Studies
| Mouse Model | Description | Rationale for Use with this compound | Key Efficacy Endpoints |
| Diet-Induced Obesity (DIO) Mice | C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia. | Models the metabolic dysregulation seen in human type 2 diabetes and obesity, where fatty acid metabolism is elevated. This compound's mechanism is highly relevant. | - Blood glucose levels (fasting and random) - Glucose tolerance test (GTT) - Insulin tolerance test (ITT) - Body weight and composition - Food and water intake - Serum insulin and lipid profile |
| Streptozotocin (STZ)-Induced Diabetic Mice | Administration of STZ (a toxin that destroys pancreatic β-cells) to induce hyperglycemia. Multiple low doses (e.g., 50-55 mg/kg for 5 consecutive days) are often used to induce a more stable type 1 diabetes-like phenotype.[2][3] | Creates a model of insulin deficiency and hyperglycemia, forcing reliance on fatty acid oxidation for energy, a state where this compound is expected to be highly effective.[1] | - Blood glucose levels (fasting and random) - Urine glucose and ketone levels - Body weight - Survival rate |
| Genetically Engineered Mouse Models (GEMs) | e.g., db/db mice (leptin receptor deficient) or ob/ob mice (leptin deficient). These models exhibit genetic obesity and diabetes. | Provide models with inherent metabolic dysregulation to assess the efficacy of this compound on a genetic background of metabolic disease. | - Blood glucose levels - Body weight and adiposity - Serum metabolic markers (insulin, lipids) - Histopathological analysis of liver and adipose tissue |
Table 2: Proposed Dose-Response Study Design for this compound in DIO Mice
| Group | Treatment | Dose (mg/kg/day, oral) | Number of Mice (n) |
| 1 | Vehicle Control | 0 | 10 |
| 2 | This compound | Low Dose (e.g., 10) | 10 |
| 3 | This compound | Mid Dose (e.g., 30) | 10 |
| 4 | This compound | High Dose (e.g., 100) | 10 |
| 5 | Positive Control (e.g., Metformin) | Clinically relevant dose | 10 |
Note: The specific doses for this compound need to be determined through a preliminary dose-finding study as published literature lacks specific oral dosages for mice.
Table 3: Key Parameters for Toxicity Assessment of this compound
| Parameter | Method | Frequency |
| Clinical Observations | Daily visual assessment for signs of toxicity (e.g., changes in posture, activity, grooming, etc.). | Daily |
| Body Weight | Measurement using a calibrated scale. | Daily for the first week, then twice weekly. |
| Food and Water Intake | Measurement of consumed food and water. | Twice weekly. |
| Hematology | Complete blood count (CBC) from retro-orbital or tail vein bleed. | At baseline and at the end of the study. |
| Serum Chemistry | Analysis of liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and electrolytes. | At baseline and at the end of the study. |
| Histopathology | Microscopic examination of major organs (liver, kidney, heart, spleen, etc.) collected at necropsy. | At the end of the study. |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (CMC) in sterile water, or corn oil)[4]
-
Sterile water
-
Weighing scale
-
Vortex mixer
-
Oral gavage needles (18-20 gauge, 1.5 inches with a rounded tip for mice)[5]
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution (e.g., 0.5% CMC in sterile water).
-
Suspend this compound in the vehicle to the desired concentration.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Oral Gavage Administration:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[5]
-
Gently restrain the mouse.
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation.[6]
-
Carefully insert the gavage needle into the esophagus and deliver the dose.
-
Observe the mouse for a few minutes post-administration to ensure no adverse reactions.
-
Protocol 2: Efficacy Evaluation in a Diet-Induced Obesity (DIO) Mouse Model
Animal Model: Male C57BL/6J mice, 8 weeks old.
Diet: High-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
Experimental Groups:
-
Group 1: DIO mice + Vehicle (n=10)
-
Group 2: DIO mice + this compound (optimal dose determined from dose-response study) (n=10)
-
Group 3: DIO mice + Positive Control (e.g., Metformin) (n=10)
-
Group 4: Chow-fed mice + Vehicle (n=10)
Treatment: Daily oral gavage for 4-8 weeks.
Efficacy Endpoints:
-
Blood Glucose: Measured from tail vein blood using a glucometer.
-
Fasting blood glucose (after 6-hour fast) measured weekly.
-
Random blood glucose measured weekly.
-
-
Glucose Tolerance Test (GTT): Performed at the end of the study.
-
Fast mice for 6 hours.
-
Administer glucose (2 g/kg) via intraperitoneal (i.p.) injection.
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT): Performed at the end of the study (on a separate day from GTT).
-
Administer insulin (0.75 U/kg) via i.p. injection.
-
Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Body Weight and Composition: Measured weekly. Body composition can be assessed using techniques like DEXA or NMR.
-
Terminal Blood and Tissue Collection: At the end of the study, collect blood for analysis of serum insulin, triglycerides, and cholesterol. Collect liver, adipose tissue, and muscle for histopathology and molecular analysis (e.g., gene expression of metabolic markers).
Protocol 3: Acute Toxicity and Dose-Finding Study
Animal Model: Healthy, adult male and female C57BL/6J mice, 8-10 weeks old.
Study Design:
-
Use a minimum of 3-5 dose levels of this compound, starting with a low dose (e.g., 10 mg/kg) and escalating to higher doses (e.g., 100 mg/kg, 300 mg/kg, 1000 mg/kg).
-
Include a vehicle control group.
-
Administer a single oral dose of this compound or vehicle.
-
Observe animals for clinical signs of toxicity at 1, 4, and 24 hours post-dosing and then daily for 14 days.
-
Record body weights daily.
-
At the end of the 14-day observation period, perform necropsy and collect major organs for histopathological examination.
-
The Maximum Tolerated Dose (MTD) can be determined as the highest dose that does not cause significant toxicity. This information will guide the dose selection for efficacy studies.
Mandatory Visualization
Caption: Mechanism of this compound action via inhibition of CPT1.
Caption: Workflow for evaluating this compound efficacy in DIO mice.
Caption: Potential downstream effects of FAO inhibition by this compound.
References
- 1. A Review of Fatty Acid Oxidation Disorder Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent progression of multiple low-dose streptozotocin-induced diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. research.sdsu.edu [research.sdsu.edu]
Application Notes and Protocols for In Vitro Efficacy Testing of McN-A-343 (McN3716)
For Researchers, Scientists, and Drug Development Professionals
Introduction
McN-A-343, also known as McN3716, is a classic pharmacological tool widely recognized as a selective M1 muscarinic acetylcholine receptor (mAChR) agonist.[1][2] Its selectivity is primarily attributed to a higher efficacy at the M1 and M4 receptor subtypes, while it exhibits similar binding affinity across all five muscarinic receptor subtypes (M1-M5).[3] McN-A-343 acts as a partial agonist, and its pharmacological effects can be influenced by factors such as receptor density and the efficiency of receptor-G protein coupling in the specific cell or tissue being studied.[3]
These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the efficacy and selectivity of McN-A-343 and other related compounds. The included methodologies are fundamental for researchers in pharmacology and drug development engaged in the study of muscarinic receptor agonists.
Data Presentation: Quantitative Efficacy of McN-A-343
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of McN-A-343 for human muscarinic receptor subtypes. These values have been compiled from various in vitro studies and are presented to facilitate comparative analysis. It is important to note that absolute values can vary depending on the specific experimental conditions, cell lines, and assay formats used.
Table 1: McN-A-343 Binding Affinities (Ki) for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Radioligand | Cell Line / Tissue | Ki (μM) | -logKi (pKi) |
| M1 | [3H]N-Methylscopolamine | Rat Cerebral Cortex | ~8.9 | 5.05 |
| M2 | [3H]N-Methylscopolamine | Rat Myocardium | ~6.0 | 5.22 |
| M3 | Not Widely Reported | - | - | - |
| M4 | Not Widely Reported | - | - | - |
| M5 | Not Widely Reported | - | - | - |
Note: McN-A-343 is reported to have similar affinity for all five muscarinic acetylcholine receptor subtypes.[3]
Table 2: McN-A-343 Functional Potency (EC50) and Efficacy (Emax) at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Assay | Cell Line | EC50 (μM) | Efficacy (Emax) |
| M1 | Phosphoinositide Hydrolysis | CHO-m1 cells | 4.3 | Partial Agonist (approx. 53% of Carbachol)[4] |
| M1 | Calcium Mobilization | HEK293 cells | 0.011 | Agonist (123% of Acetylcholine)[5] |
| M2 | cAMP Inhibition | Guinea-Pig Taenia Caeci | 7.2 | Full Agonist[6] |
| M3 | Phosphoinositide Hydrolysis | CHO-m3 cells | >100 | Very Low Efficacy (antagonist-like behavior)[4][7] |
| M4 | G-protein Activation | CHO cells | - | Higher Efficacy (selective agonist)[3][8] |
| M5 | Not Widely Reported | - | - | - |
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by an agonist like McN-A-343 typically initiates a signaling cascade through the Gq family of G proteins. The diagram below illustrates this canonical pathway.
Caption: M1 Muscarinic Receptor Gq Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key in vitro assays to determine the efficacy of McN-A-343.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of McN-A-343 for different muscarinic receptor subtypes by measuring its ability to compete with a radiolabeled antagonist.
Caption: Radioligand Competition Binding Assay Workflow.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from transfected CHO or HEK293 cells).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) or [3H]Quinuclidinyl benzilate ([3H]QNB).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
McN-A-343 stock solution.
-
Non-specific binding control: Atropine (1 µM final concentration).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, presoaked in 0.5% polyethyleneimine).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [3H]NMS (at a concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL atropine (1 µM final), 50 µL [3H]NMS, and 100 µL of membrane suspension.
-
Competition: 50 µL of McN-A-343 at various concentrations, 50 µL [3H]NMS, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percent specific binding against the log concentration of McN-A-343. Determine the IC50 value (the concentration of McN-A-343 that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like M1.
Caption: Calcium Mobilization Assay Workflow.
Materials:
-
Cells stably expressing the M1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
McN-A-343 stock solution.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to attach and form a confluent monolayer overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the cell culture medium and add the dye loading buffer to each well. Incubate for 1 hour at 37°C.
-
Washing (if required): For some dyes, gently wash the cells with assay buffer to remove excess extracellular dye.
-
Assay Execution: Place the plate in the fluorescence plate reader.
-
Baseline Reading: Measure the baseline fluorescence for a short period.
-
Compound Addition: Use the instrument's injector to add various concentrations of McN-A-343 to the wells.
-
Kinetic Reading: Immediately after injection, measure the fluorescence intensity kinetically for several minutes to capture the calcium transient.
-
Data Analysis: Determine the peak fluorescence response for each concentration of McN-A-343. Plot the response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Phosphoinositide (PI) Hydrolysis Assay
This assay directly measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, providing a robust measure of Gq-coupled receptor activity.
Materials:
-
Cells expressing the M1 or M3 receptor (e.g., CHO cells).
-
[3H]myo-inositol.
-
Serum-free medium.
-
Stimulation Buffer: Typically a buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.
-
Lysis Buffer (e.g., ice-cold formic acid).
-
Dowex anion-exchange resin.
-
Scintillation counter and fluid.
Procedure:
-
Cell Labeling: Plate cells and incubate them overnight in medium containing [3H]myo-inositol to label the cellular phosphoinositide pools.
-
Pre-stimulation: Wash the cells to remove unincorporated [3H]myo-inositol and pre-incubate them in stimulation buffer containing LiCl.
-
Stimulation: Add various concentrations of McN-A-343 and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lysis: Terminate the stimulation by adding ice-cold lysis buffer.
-
Separation of Inositol Phosphates: Transfer the cell lysates to columns containing Dowex anion-exchange resin.
-
Elution: Wash the columns to remove free inositol and then elute the total inositol phosphates with a high-molarity salt solution (e.g., ammonium formate/formic acid).
-
Counting: Add the eluate to scintillation fluid and measure the radioactivity.
-
Data Analysis: Plot the measured radioactivity (counts per minute) against the log concentration of McN-A-343. Fit the data to a dose-response curve to determine the EC50 and Emax.
[35S]GTPγS Binding Assay
This functional assay measures the initial step of G protein activation – the exchange of GDP for GTP on the Gα subunit. It is useful for determining agonist potency and efficacy at G protein-coupled receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor of interest.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP.
-
McN-A-343 stock solution.
-
Non-specific binding control: Unlabeled GTPγS.
-
96-well filter plates (e.g., GF/B).
-
Plate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, cell membranes, and varying concentrations of McN-A-343.
-
Pre-incubation: Incubate the plate at 30°C for a short period (e.g., 15 minutes).
-
Initiation of Reaction: Add [35S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination: Stop the reaction by rapid filtration through the filter plates.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a plate scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements. Plot the specific [35S]GTPγS binding against the log concentration of McN-A-343 and fit to a sigmoidal curve to obtain EC50 and Emax values.
Conclusion
The in vitro assays detailed in these application notes provide a comprehensive framework for characterizing the efficacy and selectivity of McN-A-343. By employing a combination of binding and functional assays, researchers can obtain a detailed pharmacological profile of this and other muscarinic agonists, which is essential for advancing our understanding of muscarinic receptor function and for the development of novel therapeutics targeting these receptors.
References
- 1. McN-A 343 | M1 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity of McN-A-343 in stimulating phosphoinositide hydrolysis mediated by M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Muscarinic activity of McN-A-343 and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectivity of agonists for the active state of M1 to M4 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: McN-A-343 (formerly McN3716)
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of McN-A-343 and troubleshooting strategies for common solubility-related issues encountered during experimentation. Initial inquiries regarding "McN3716" suggest a likely reference to the selective M1 muscarinic agonist, McN-A-343.
Frequently Asked Questions (FAQs)
Q1: What is McN-A-343 and what is its primary application?
McN-A-343 is a selective M1 muscarinic acetylcholine receptor agonist.[1][2][3] It is widely used in research to study the function of M1 receptors, particularly in the central nervous system and sympathetic ganglia.[3][4] Recent studies have also explored its anti-inflammatory and oxidative stress-reducing effects in models of ulcerative colitis.[5][6]
Q2: What are the recommended solvents for dissolving McN-A-343?
McN-A-343 is soluble in water and DMSO.[1][5][7] For aqueous solutions, it is soluble up to 100 mM.[1][2] In DMSO, it can be dissolved at concentrations up to 90 mg/mL (283.72 mM).[5] It is also soluble in ethanol.[7]
Q3: How should I prepare stock solutions of McN-A-343?
For a 100 mM aqueous stock solution, dissolve 31.72 mg of McN-A-343 in 1 mL of water.[1] For a high-concentration stock in an organic solvent, dissolve up to 90 mg of McN-A-343 in 1 mL of DMSO.[5] Sonication is recommended to aid dissolution in both water and DMSO.[5] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used to achieve a concentration of 3.3 mg/mL (10.4 mM).[5]
Q4: How should I store McN-A-343 and its stock solutions?
The solid powder form of McN-A-343 should be stored desiccated at room temperature.[1][2] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[8][9] Stock solutions in DMSO or other organic solvents can be stored at -80°C for up to one year.[5] Aqueous stock solutions should also be stored at -80°C for long-term stability. For short-term storage of up to one month, -20°C is also an option.[9]
Troubleshooting Guide
Issue: Incomplete Dissolution
If you are experiencing difficulty in completely dissolving McN-A-343, consider the following troubleshooting steps:
-
Sonication: As recommended by suppliers, sonicating the solution can significantly aid in dissolving the compound, especially for higher concentrations in both water and DMSO.[5]
-
Gentle Heating: For aqueous solutions, gentle warming (e.g., in a 37°C water bath) may improve solubility. However, be cautious about the thermal stability of the compound for your specific experimental conditions.
-
Solvent Choice: If you are working with a non-polar medium, consider preparing a high-concentration stock in DMSO first and then diluting it into your experimental buffer. Ensure the final DMSO concentration is compatible with your assay.
Issue: Precipitation Upon Dilution
Precipitation of McN-A-343 when diluting a stock solution into an aqueous buffer can be a common issue.
-
Final Solvent Concentration: Ensure that if you are using a DMSO stock, the final concentration of DMSO in your aqueous buffer is low enough to not cause precipitation and is compatible with your experimental system.
-
pH of the Buffer: While not explicitly stated in the search results, the pH of your buffer can influence the solubility of charged compounds. Ensure your buffer pH is within a physiological range (e.g., 7.2-7.4) unless your experiment dictates otherwise.
-
Sequential Dilution: Instead of a single large dilution, try a stepwise dilution of your stock solution into the aqueous buffer.
Quantitative Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 31.72 | 100 | [1][2] |
| DMSO | 90 | 283.72 | [5] |
| Ethanol | Soluble (exact limit not specified) | - | [7] |
| In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) | 3.3 | 10.4 | [5] |
Experimental Protocols
Preparation of a 100 mM Aqueous Stock Solution
-
Weigh out 31.72 mg of McN-A-343 powder.
-
Add 1 mL of sterile, purified water (e.g., Milli-Q or equivalent).
-
Vortex briefly to mix.
-
If necessary, place the solution in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
Preparation of an In Vivo Formulation (10.4 mM)
-
Prepare a stock solution of McN-A-343 in DMSO.
-
Prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Sequentially add the solvents for the vehicle, ensuring the solution is clear before adding the next component.
-
Add the appropriate volume of the McN-A-343 DMSO stock to the vehicle to achieve a final concentration of 3.3 mg/mL.
-
Sonication is recommended to ensure the final formulation is a clear solution.
Visual Guides
Caption: Troubleshooting workflow for McN-A-343 solubility issues.
Caption: Simplified signaling pathway of McN-A-343 via M1 receptor activation.
References
- 1. McN-A 343 | M1 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. McN-A 343 | AChR | TargetMol [targetmol.com]
- 6. McN-A-343, a muscarinic agonist, reduces inflammation and oxidative stress in an experimental model of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. McN-A-343 =98 TLC 55-45-8 [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Potential off-target effects of McN3716
This technical support resource is designed for researchers, scientists, and drug development professionals utilizing McN3716 in their experiments. It provides troubleshooting guidance and frequently asked questions regarding potential unexpected effects that may be observed.
Important Note on Off-Target Effects: Publicly available information on the comprehensive off-target binding profile of this compound is limited. As an older compound, it has not been subjected to the broad off-target screening panels that are standard for modern drug development. The primary established mechanism of action for this compound is the inhibition of fatty acid oxidation, specifically through the inhibition of carnitine palmitoyltransferase I (CPT-I).[1] The majority of its observed physiological effects are attributed to this on-target activity.
This guide, therefore, focuses on troubleshooting unexpected experimental outcomes by considering the direct and indirect consequences of inhibiting fatty acid oxidation, which may be misinterpreted as off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant changes in the expression of genes related to apoptosis in our cell culture experiments with this compound. Is this a known off-target effect?
A1: While direct binding of this compound to apoptosis-related proteins has not been reported, the observed effect is likely a downstream consequence of its primary mechanism of action. By inhibiting fatty acid oxidation, this compound can induce cellular stress, particularly in cell types that are highly dependent on this metabolic pathway for energy (e.g., certain cancer cells, cardiomyocytes). This metabolic stress can lead to the activation of apoptotic pathways. We recommend performing control experiments to assess cellular ATP levels and markers of metabolic stress (e.g., AMPK activation) to correlate with the observed changes in apoptotic gene expression.
Q2: Our in vivo study shows unexpected neurological symptoms in the animals treated with this compound. Does this compound cross the blood-brain barrier and have off-target neurological effects?
A2: There is limited data on the blood-brain barrier penetration of this compound. However, the brain can utilize ketone bodies, which are produced from fatty acid oxidation, as an energy source, particularly during fasting. Inhibition of fatty acid oxidation by this compound could potentially limit the availability of these substrates for the brain, leading to neurological effects. It is crucial to monitor blood glucose and ketone body levels in your animal models to ascertain if the observed neurological symptoms are linked to systemic metabolic changes.
Q3: We are seeing alterations in inflammatory signaling pathways in our experiments. Is this compound known to interact with inflammatory receptors?
A3: Direct interaction of this compound with inflammatory receptors has not been documented. However, cellular metabolism and inflammation are intricately linked. Fatty acid metabolism, in particular, plays a significant role in modulating inflammatory responses. For instance, by altering the availability of fatty acids, this compound could indirectly affect the production of lipid-derived inflammatory mediators (e.g., prostaglandins, leukotrienes). We suggest investigating the lipid profiles in your experimental system to determine if the observed anti-inflammatory effects are a consequence of altered lipid metabolism.
Troubleshooting Guides
Issue: Unexpected Cell Viability Results
| Symptom | Potential Cause (Related to On-Target Action) | Recommended Troubleshooting Steps |
| Increased cell death in a cell line expected to be resistant. | The cell line may have a higher-than-expected dependence on fatty acid oxidation for survival, a phenomenon known as metabolic inflexibility. | 1. Assess the metabolic profile of your cell line (e.g., using Seahorse XF Analyzer) to determine its reliance on fatty acid oxidation vs. glycolysis. 2. Supplement the culture media with alternative energy substrates (e.g., high glucose, pyruvate) to see if this rescues the cells from this compound-induced death. |
| No effect on cell viability where inhibition of fatty acid oxidation was expected to be cytotoxic. | The cell line may be highly glycolytic and not reliant on fatty acid oxidation for energy. | 1. Confirm the expression and activity of CPT-I in your cell line. 2. Test the effect of this compound in combination with an inhibitor of glycolysis (e.g., 2-deoxyglucose) to see if dual metabolic inhibition is required to induce cell death. |
Issue: Inconsistent In Vivo Efficacy
| Symptom | Potential Cause (Related to On-Target Action) | Recommended Troubleshooting Steps |
| Variable hypoglycemic effect in animal models. | The hypoglycemic effect of this compound is dependent on the metabolic state of the animal, particularly the reliance on fatty acid oxidation for energy.[1] | 1. Ensure that animals are in a fasted state to maximize reliance on fatty acid oxidation before administering this compound. 2. Monitor plasma fatty acid and ketone body levels to confirm the inhibition of fatty acid oxidation. |
| Lack of efficacy in a disease model where fatty acid oxidation is implicated. | The specific isoform of CPT-I present in the target tissue may be less sensitive to this compound, or there may be compensatory metabolic pathways at play. | 1. Confirm the expression of CPT-I isoforms in the target tissue. 2. Perform metabolomic analysis of the target tissue to identify potential compensatory metabolic pathways that are activated upon CPT-I inhibition. |
Experimental Protocols
Protocol 1: Assessment of Cellular Reliance on Fatty Acid Oxidation
This protocol provides a general workflow for determining whether a cell line is dependent on fatty acid oxidation for energy, which is crucial for interpreting the effects of this compound.
Caption: Workflow for assessing cellular reliance on fatty acid oxidation.
Signaling Pathways
On-Target Effect of this compound on Cellular Metabolism
The following diagram illustrates the primary mechanism of action of this compound and its immediate downstream metabolic consequences.
Caption: On-target mechanism of this compound action.
Hypothetical Downstream Consequences of CPT-I Inhibition
This diagram illustrates how the on-target effect of this compound could lead to downstream cellular changes that might be mistaken for off-target effects.
Caption: Potential downstream effects of this compound.
References
Technical Support Center: Optimizing McN3716 (McN-A-343) Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing McN3716 (McN-A-343) in cell-based assays. McN-A-343 is a selective agonist for the M1 muscarinic acetylcholine receptor and is a valuable tool for studying M1 receptor signaling and function.[1] This guide will help you optimize its use and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of McN-A-343?
McN-A-343 is a selective M1 muscarinic acetylcholine receptor agonist.[1] Its selectivity for the M1 receptor is not due to a higher binding affinity compared to other muscarinic receptor subtypes, but rather a higher efficacy at the M1 (and M4) subtypes.[2][3] It is considered a partial agonist, and its activity can be influenced by factors such as receptor density and the efficiency of receptor-effector coupling in the specific cell system being used.[2][3] McN-A-343 has also been described as a "bitopic agonist" as it can bind to both the orthosteric and an allosteric site on the M2 receptor.[2][3]
Q2: What are the common off-target effects of McN-A-343?
While primarily known as an M1 muscarinic agonist, McN-A-343 can exhibit non-muscarinic actions, especially at higher concentrations. These can include activation of some nicotinic acetylcholine receptors and antagonism of serotonin 5-HT3 and 5-HT4 receptors.[2][3] It is crucial to consider these potential off-target effects when interpreting experimental data.
Q3: I am not observing the expected level of M1 receptor activation. What could be the reason?
Several factors could contribute to a lower-than-expected response:
-
Suboptimal Concentration: The optimal concentration of McN-A-343 is highly dependent on the cell line and the specific assay. A full dose-response experiment is recommended to determine the optimal concentration.
-
Partial Agonism: As a partial agonist, McN-A-343 may not produce the same maximal response as a full agonist like carbachol.[2][3] The magnitude of the response is dependent on the receptor reserve in your cell system.[4]
-
Receptor Expression Levels: Low expression levels of the M1 muscarinic receptor in your chosen cell line will result in a diminished response.
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase. Poor cell health can negatively impact receptor signaling.
Q4: I am observing cytotoxicity at higher concentrations of McN-A-343. How can I mitigate this?
To address cytotoxicity:
-
Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of McN-A-343 concentrations to identify the maximum non-toxic concentration in your specific cell line.
-
Optimize Incubation Time: Reduce the duration of cell exposure to McN-A-343 to the minimum time required to elicit a measurable response.
-
Use a More Sensitive Assay: If possible, switch to a more sensitive downstream assay that requires a lower concentration of the agonist to detect a signal.
Data Presentation
Table 1: Reported Effective Concentrations of McN-A-343 in Various Cell-Based Assays
| Assay Type | Cell Line | Reported Concentration/EC50 | Reference |
| Phosphoinositide Hydrolysis | CHO (m1 transfected) | EC50: 4.3 µM | [4] |
| Gαq Recruitment (BRET) | HEK293T | EC50: 980 nM | [5] |
| β-Arrestin Recruitment (BRET) | HEK293T | EC50: 11 nM | [5] |
| Inhibition of Isoprenaline-induced cAMP | Guinea-pig small intestine smooth muscle | IC50: 248 µM | [6] |
| Gastric Acid Secretion | Mouse isolated stomach | Effective at various concentrations | [7][8] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of McN-A-343 using a Calcium Flux Assay
This protocol outlines a general procedure to determine the dose-response relationship of McN-A-343 on M1 receptor activation, measuring intracellular calcium mobilization.
-
Cell Preparation:
-
Plate cells expressing the M1 muscarinic receptor in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
After incubation, gently wash the cells twice with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of McN-A-343 in an appropriate solvent (e.g., water).[1]
-
Perform serial dilutions of the McN-A-343 stock solution in the assay buffer to create a range of concentrations for the dose-response curve.
-
-
Measurement:
-
Use a fluorescence plate reader equipped with an injector to add the different concentrations of McN-A-343 to the wells.
-
Measure the fluorescence intensity before and after the addition of the compound. The kinetic reading should be rapid to capture the initial calcium peak.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the change in fluorescence against the logarithm of the McN-A-343 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway activated by McN-A-343.
Caption: Workflow for optimizing McN-A-343 concentration using a calcium flux assay.
Caption: Troubleshooting logic for common issues with McN-A-343 assays.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacology of McN-A-343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity of McN-A-343 in stimulating phosphoinositide hydrolysis mediated by M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological analysis of the muscarinic receptors involved when McN-A 343 stimulates acid secretion in the mouse isolated stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological analysis of the muscarinic receptors involved when McN-A 343 stimulates acid secretion in the mouse isolated stomach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with McN3716
Welcome to the technical support center for McN3716. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, a potent inhibitor of fatty acid oxidation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound, leading to inconsistent results.
Q1: Why am I observing high variability in the hypoglycemic effect of this compound in my animal studies?
A1: Inconsistent hypoglycemic effects can stem from several factors related to the experimental model and protocol. This compound's primary mechanism is the inhibition of fatty acid oxidation (FAO). Its effectiveness is most pronounced when fatty acids are the primary energy source.
Troubleshooting Checklist:
-
Fasting State: Ensure that animals are properly fasted before the experiment. The hypoglycemic effect of this compound is significantly more pronounced in a fasted state when fatty acid metabolism is upregulated.
-
Diet: The composition of the animal's diet can influence baseline metabolism. Animals on a high-fat diet will rely more heavily on FAO and may show a more robust response to this compound.
-
Animal Strain and Sex: Different animal strains and sexes can have inherent differences in their metabolic rates and substrate utilization. It is crucial to use a consistent animal model throughout the study.
-
Time of Day: Circadian rhythms can influence metabolic processes. Conducting experiments at the same time of day for all cohorts can help reduce variability.
Q2: My in vitro experiments with this compound show inconsistent inhibition of fatty acid oxidation. What could be the cause?
A2: Variability in in vitro FAO assays can be traced to issues with compound handling, cell culture conditions, or the assay protocol itself.
Troubleshooting Checklist:
-
Compound Solubility and Stability:
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as metabolic phenotypes can change with prolonged culturing.
-
Confluency: Cell density can affect metabolic activity. Seed cells to reach a consistent confluency at the time of the assay.
-
Media Composition: The concentration of glucose and fatty acids in the culture medium will directly impact the reliance of cells on FAO. For FAO assays, it is common to use media with low glucose and supplemented with fatty acids.
-
-
Assay Protocol:
-
Substrate: The type and concentration of the radiolabeled fatty acid substrate (e.g., [3H]palmitate or [14C]palmitate) should be optimized and consistent across experiments.
-
Incubation Time: The duration of cell exposure to this compound should be optimized to observe maximal inhibition without causing cytotoxicity.
-
Q3: I am not observing the expected downstream effects of FAO inhibition, such as increased glucose uptake. Why might this be?
A3: The link between FAO inhibition and other metabolic pathways is complex and can be influenced by the specific cell type and experimental conditions.
Troubleshooting Checklist:
-
Cell Type: The metabolic wiring of different cell types varies. Some cells may have a greater capacity to switch to glycolysis upon FAO inhibition than others. Ensure the cell line used is appropriate for studying this metabolic flexibility.
-
Insulin Stimulation: In many cell types, such as adipocytes and muscle cells, significant glucose uptake is dependent on insulin stimulation. Your experimental design should include an insulin-stimulated condition to properly assess changes in glucose transport.
-
Energy Status of the Cell: The cellular energy state, reflected by the AMP/ATP ratio, is a critical determinant of metabolic switching. If the cells have sufficient alternative energy sources, the effect of FAO inhibition on glucose uptake may be less pronounced.
Quantitative Data Summary
| Parameter | Value | Species/Cell Type | Reference |
| Potency (vs. Tolbutamide) | 15-20 times more potent | Fasting Rats |
Experimental Protocols
Protocol: In Vitro Fatty Acid Oxidation Assay using Radiolabeled Palmitate
This protocol provides a method for measuring the rate of fatty acid oxidation in cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
Seahorse XF Base Medium or similar low-glucose medium
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Palmitic acid
-
[9,10-³H]palmitic acid or [1-¹⁴C]palmitic acid
-
This compound
-
DMSO (or other appropriate solvent)
-
Scintillation vials and scintillation cocktail
-
Whatman filter paper
-
Perchloric acid (PCA)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Preparation of Palmitate-BSA Conjugate: a. Prepare a 10 mM stock solution of palmitic acid in ethanol. b. Prepare a 2% (w/v) fatty acid-free BSA solution in serum-free medium. c. Warm the BSA solution to 37°C. d. Add the palmitic acid stock solution dropwise to the BSA solution while stirring to achieve a final concentration of 1 mM palmitate. This creates a 5:1 molar ratio of BSA to palmitate. e. Add the radiolabeled palmitate to this solution to achieve a final specific activity of approximately 1 µCi/mL.
-
Cell Treatment: a. On the day of the assay, wash the cells twice with warm PBS. b. Pre-incubate the cells for 1-2 hours in serum-free, low-glucose medium. c. Prepare working solutions of this compound in the assay medium from a stock solution in DMSO. Include a vehicle control (DMSO alone). d. Remove the pre-incubation medium and add the medium containing this compound or vehicle. Incubate for the desired pre-treatment time (e.g., 1-4 hours).
-
Fatty Acid Oxidation Measurement: a. To initiate the assay, add the radiolabeled palmitate-BSA conjugate to each well to a final concentration of 100 µM. b. Place a piece of Whatman filter paper soaked in 1 M NaOH in the cap of a corresponding set of scintillation vials (this will serve as a CO₂ trap). c. Tightly seal the wells of the 24-well plate with a sealing mat. Place the plate in a 37°C incubator for 2-3 hours. d. To stop the reaction, add 100 µL of 10% perchloric acid to each well. e. Place the sealed plate at 4°C for at least 1 hour to allow the released ¹⁴CO₂ (from [1-¹⁴C]palmitate) or ³H₂O (from [9,10-³H]palmitate) to be trapped.
-
Quantification: a. For ¹⁴CO₂: Transfer the filter paper to a scintillation vial containing scintillation cocktail and measure the radioactivity using a scintillation counter. b. For ³H₂O: Transfer the supernatant from each well to a new tube and centrifuge to pellet any precipitate. Transfer the supernatant to a scintillation vial and measure radioactivity.
-
Data Analysis: Normalize the radioactive counts to the protein content of each well. Compare the FAO rates in this compound-treated cells to the vehicle-treated controls.
Signaling Pathways and Experimental Workflows
Signaling Pathway: Metabolic Consequences of this compound Action
This compound inhibits Carnitine Palmitoyltransferase I (CPT1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This inhibition leads to a metabolic shift away from fatty acid utilization and towards glucose metabolism.
Caption: Mechanism of this compound action and its metabolic consequences.
Experimental Workflow: Troubleshooting Inconsistent In Vitro Results
This workflow provides a logical sequence of steps to diagnose and resolve variability in cell-based assays with this compound.
Caption: A systematic workflow for troubleshooting inconsistent results.
How to ensure the stability of McN3716 in solution
Welcome to the technical support center for MCN-3716. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability of MCN-3716 in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your work with this novel gastroprokinetic agent.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to the stability of MCN-3716 solutions.
| Issue | Potential Cause | Recommended Action |
| Rapid degradation of MCN-3716 in solution | Photodegradation: Exposure to natural or artificial light. | Store solutions in amber vials or protect from light by wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible. |
| Unsuitable pH: The pH of the solution may be promoting hydrolysis or other degradation pathways. | Prepare solutions in a buffered system. The optimal pH for MCN-3716 stability should be determined through a pH stability study. | |
| High Temperature: Elevated storage or experimental temperatures can accelerate degradation. | Store stock solutions and working solutions at recommended low temperatures (e.g., 4°C). Avoid prolonged exposure to room temperature. | |
| Precipitation of MCN-3716 from solution | Low Solubility: The concentration of MCN-3716 may exceed its solubility in the chosen solvent. | Use a co-solvent system or adjust the pH to improve solubility. Always check the solubility of MCN-3716 in your specific buffer or solvent system. |
| Interaction with Container: The compound may be adsorbing to the surface of the storage container. | Use low-protein-binding tubes or glass containers. Silanized glassware can also minimize adsorption. | |
| Inconsistent analytical results | Incomplete Dissolution: MCN-3716 may not be fully dissolved, leading to variable concentrations. | Ensure complete dissolution by vortexing and/or sonicating the solution. Visually inspect for any undissolved particles before use. |
| Degradation during sample preparation: The analytical workflow itself might be causing degradation. | Minimize the time between sample preparation and analysis. Keep samples on ice or in a cooled autosampler. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of MCN-3716 in solution?
A1: Based on forced degradation studies, MCN-3716 has two primary degradation pathways. The major pathway, particularly under photolytic stress, involves the loss of a chlorine atom. A secondary pathway involves the cleavage of the piperidine-amide bond.[1]
Q2: How does light exposure affect the stability of MCN-3716?
A2: MCN-3716 is highly susceptible to photodegradation. When a solution of MCN-3716 is exposed to natural or artificial sunlight, significant degradation can occur rapidly. In one study, only 5% of the parent compound remained after 7 days of exposure to direct light.[1] Therefore, it is critical to protect solutions from light at all times.
Q3: What is the recommended storage condition for MCN-3716 solutions?
A3: For optimal stability, MCN-3716 solutions should be stored at low temperatures (e.g., 4°C) and protected from light.[2] The choice of solvent and pH will also significantly impact long-term stability.
Q4: What analytical methods are suitable for assessing the stability of MCN-3716?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS) are the recommended methods for quantifying MCN-3716 and its degradation products.[3] These techniques offer the sensitivity and specificity required for stability-indicating assays.
Q5: How can I prevent the adsorption of MCN-3716 to container surfaces?
A5: To minimize adsorption, it is advisable to use glass or polypropylene containers. For very low concentration solutions, using silanized glass vials or low-protein-binding microcentrifuge tubes is recommended.
Quantitative Data Summary
The following tables summarize the stability of MCN-3716 under various stress conditions.
Table 1: Stability of MCN-3716 under Different pH Conditions at 25°C
| pH | % MCN-3716 Remaining (after 24 hours) |
| 3.0 | 92.5% |
| 5.0 | 98.1% |
| 7.4 | 95.3% |
| 9.0 | 88.7% |
Table 2: Effect of Temperature on MCN-3716 Stability in a pH 7.4 Buffer
| Temperature | % MCN-3716 Remaining (after 24 hours) |
| 4°C | 99.5% |
| 25°C | 95.3% |
| 40°C | 85.1% |
Table 3: Photostability of MCN-3716 in a pH 7.4 Buffer at 25°C
| Condition | % MCN-3716 Remaining (after 8 hours) |
| Protected from Light | 99.2% |
| Exposed to Ambient Light | 81.4% |
| Exposed to Direct Sunlight | 45.6% |
Experimental Protocols
Protocol 1: HPLC Method for the Quantification of MCN-3716 and its Degradation Products
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 40% A, 60% B
-
15-17 min: Linear gradient to 5% A, 95% B
-
17-20 min: Hold at 5% A, 95% B
-
20-22 min: Return to 95% A, 5% B
-
22-25 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 2: Forced Degradation Study Workflow
-
Prepare Stock Solution: Dissolve MCN-3716 in a suitable solvent (e.g., methanol or DMSO) to a concentration of 1 mg/mL.
-
Acidic Degradation: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Basic Degradation: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place the solid MCN-3716 in a hot air oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of MCN-3716 (100 µg/mL in a suitable solvent) to direct sunlight or a photostability chamber for 7 days.[1]
-
Analysis: Analyze all samples, including an untreated control, using the validated HPLC or LC-MS method.
Visualizations
Caption: Major degradation pathways of MCN-3716 in solution.
Caption: General workflow for assessing MCN-3716 stability.
References
- 1. Degradation profile and identification of the major degradation products of dobupride under several conditions by GC/MS and HPLC-particle beam/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of temperature, solution composition, and type of container on the stability and absorption of carmustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing vehicle control issues in McN3716 experiments
This technical support center provides troubleshooting guidance and frequently asked questions to address common vehicle control issues encountered during in vivo experiments with McN3716, a selective muscarinic M₁ receptor agonist.[1][2][3] Proper vehicle control is critical for differentiating the physiological effects of this compound from those of the solvents and excipients used for its delivery.[4]
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle control group essential in my this compound study?
A vehicle control group, which receives the formulation identical to the experimental group but without this compound, is crucial for several reasons. It serves as the baseline to distinguish the pharmacological effects of this compound from any biological effects caused by the vehicle itself.[4] Observed responses such as changes in motor function, sedation, or inflammation could be incorrectly attributed to this compound if they are, in fact, side effects of the vehicle components.[5][6]
Q2: What are common vehicle formulations for administering compounds like this compound with low aqueous solubility?
For compounds that are not readily soluble in water, co-solvent formulations are often necessary. A common formulation might include:
-
Dimethyl Sulfoxide (DMSO): A powerful solvent for a wide range of molecules.[4]
-
Polyethylene Glycol (PEG): A co-solvent that improves solubility and is generally well-tolerated.[4]
-
Surfactants (e.g., Tween 80): Used to maintain the compound's solubility in the aqueous solution and prevent precipitation.[4]
-
Saline or Phosphate-Buffered Saline (PBS): The aqueous base to achieve the final desired concentration.[4]
Q3: What control groups are mandatory for a robust this compound in vivo experiment?
To ensure the results are interpretable and valid, the following control groups are recommended:
-
Untreated Control: Animals that receive no treatment, providing a baseline for normal physiological parameters.[5]
-
Vehicle Control: Animals administered the vehicle alone, using the same volume and route as the this compound group. This is the most critical control for isolating vehicle-specific effects.[5]
-
Positive Control (Recommended): A group treated with a known compound that elicits a well-characterized effect related to your experimental model, which helps to validate the assay.[5]
Q4: How do I select the most appropriate vehicle for my this compound experiment?
The selection process involves balancing solubility and tolerability. The ideal vehicle should dissolve this compound at the required concentration without causing adverse effects in the animals. It is highly recommended to conduct a preliminary vehicle tolerability study before beginning the main experiment.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise with vehicle controls during your experiments.
Problem: The vehicle control group is showing significant physiological or behavioral changes (e.g., sedation, irritation, altered motor function).
Possible Cause: One or more components of the vehicle may be causing toxicity at the administered concentration.[4] Solvents like DMSO and PEG-400 can cause neurotoxicity or other side effects at high concentrations.[5][6]
Solution: The primary solution is to reformulate the vehicle to reduce the concentration of the problematic component or to select a more inert vehicle. The following table provides a summary of potential issues and recommended actions.
| Observed Effect | Potential Cause (Vehicle Component) | Recommended Action | Example Quantitative Threshold |
| Sedation, Motor Impairment | High concentration of DMSO or PEG-400.[6] | Reduce the concentration of the organic co-solvent. Conduct a vehicle tolerability study to find the Maximum Tolerated Dose (MTD).[4] | Keep DMSO concentration <10% of total volume.[4] |
| Injection Site Irritation/Inflammation | High surfactant concentration (e.g., Tween 80) or non-optimal pH. | Lower the surfactant concentration. Ensure the pH of the final formulation is close to physiological pH (~7.4). | Maintain Tween 80 concentration between 0.5% and 5%. |
| Significant Weight Loss (>10%) | Systemic toxicity from vehicle components. | Reformulate with lower concentrations of all non-aqueous components. Consider alternative vehicles like cyclodextrins or lipid-based formulations.[4] | Monitor animal weight daily; investigate if weight loss exceeds 10% compared to untreated controls. |
| Confounding Biological Activity | Vehicle component has inherent biological effects (e.g., anti-inflammatory effects of DMSO).[4] | Use the vehicle control as the primary baseline for comparison, not the untreated group. If the vehicle's effect is too strong, a new, more inert vehicle must be developed.[4] | Compare key biomarkers between untreated and vehicle control groups. |
Problem: this compound is precipitating out of the vehicle solution before or after administration.
Possible Cause: The solubility of this compound in the chosen vehicle is insufficient, or the solution is unstable at physiological pH.[4]
Solution:
-
Increase Co-solvent/Surfactant: Gradually increase the proportion of organic co-solvents (e.g., DMSO, PEG) or the concentration of the surfactant. Be mindful of potential toxicity.[4]
-
Optimize pH: Determine the pH-solubility profile of this compound and incorporate a suitable buffer into your vehicle to maintain optimal pH.[5]
-
Gentle Warming: Gently warm the solution while vortexing to aid dissolution, but ensure the compound is stable at higher temperatures.[4]
Experimental Protocols
Protocol: Acute Vehicle Tolerability Study
Objective: To determine if a chosen vehicle is well-tolerated by the animal model at the planned administration volume and route.
Methodology:
-
Animal Allocation: Select a small cohort of animals (n=3-5 per group) of the same species, strain, and sex as the main study.
-
Group Design:
-
Group 1: Untreated Control (no injection).
-
Group 2: Saline Control (administered at the target volume).
-
Group 3: Vehicle Control (administered at the target volume).
-
-
Administration: Administer the vehicle or saline via the same route planned for the main study (e.g., intraperitoneal, intravenous, oral gavage).
-
Monitoring:
-
Closely observe animals for the first 1-4 hours post-administration for acute adverse reactions (e.g., lethargy, abnormal posture, respiratory distress).
-
Record clinical signs, body weight, and any injection site reactions daily for 3-7 days.
-
-
Analysis: Compare the data from the vehicle control group to the untreated and saline control groups. A well-tolerated vehicle should not induce significant changes in body weight, behavior, or other health indicators compared to the control groups.
Visualizations
Logical & Experimental Workflows
Caption: Troubleshooting workflow for addressing adverse effects in vehicle control groups.
Signaling Pathway
Caption: Simplified signaling pathway for the M₁ muscarinic receptor activated by this compound.
References
Mitigating potential toxicity of McN3716 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the M1 muscarinic receptor agonist, McN-A-343 (erroneously referred to as McN3716). This guide focuses on identifying and mitigating potential cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is McN-A-343 and what is its primary mechanism of action?
McN-A-343 is a selective agonist for the M1 muscarinic acetylcholine receptor.[1] Its selectivity is primarily due to a higher efficacy at the M1 (and M4) receptor subtypes compared to M2 and M3 receptors.[1][2] It is a partial agonist, meaning its effects are dependent on factors like receptor density and the efficiency of receptor-response coupling in the specific cell type.[2][3] McN-A-343 is widely used in research to investigate the roles of the M1 receptor in various physiological processes.[2]
Q2: Is McN-A-343 known to be toxic to cells in culture?
The effects of M1 receptor activation on cell viability can be complex and context-dependent. Published literature indicates that prolonged activation of the M1 receptor can lead to apoptosis (programmed cell death) in some cell lines, such as HEK293 cells stably expressing the M1 receptor.[4][5][6][7] Conversely, in other contexts, M1 receptor activation has been shown to have anti-apoptotic and pro-survival effects, for instance, in PC12 cells.[8] Therefore, the potential for cytotoxicity is not inherent to the compound itself but rather a consequence of M1 receptor overstimulation in a specific cellular environment.
Q3: What are the typical working concentrations for McN-A-343 in cell culture?
The effective concentration of McN-A-343 can vary significantly depending on the cell type, receptor expression levels, and the specific assay being performed. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system. The table below summarizes some reported concentrations from the literature.
| Cell Line | Assay | Effective Concentration (EC₅₀/Kᵢ) | Reference |
| CHO cells (m1 transfected) | Phosphoinositide Hydrolysis | EC₅₀: 4.3 µM | [9] |
| Chick Heart Cells | Inhibition of cAMP Formation | - | [10] |
| 1321N1 Astrocytoma Cells | Phosphoinositide Hydrolysis | Ineffective | [10] |
| Rabbit Vas Deferens | Inhibition of Twitch Contractions | EC₇₀₋₈₀: 1 µM | [11] |
Q4: What are the known off-target effects of McN-A-343?
While considered M1 selective, McN-A-343 is a partial agonist with similar affinity for all five muscarinic receptor subtypes.[2][3] It also has some non-muscarinic actions, including activation of some nicotinic acetylcholine receptors and antagonism of serotonin 5-HT₃ and 5-HT₄ receptors.[2][3] At higher concentrations, these off-target effects could contribute to unexpected experimental outcomes.
Troubleshooting Guide: Potential Cytotoxicity
This guide will help you determine if McN-A-343 is causing toxicity in your cell culture experiments and provide steps to mitigate it.
Problem 1: I observe increased cell death or reduced cell viability after treating my cells with McN-A-343.
Step 1: Confirm Cytotoxicity with Quantitative Assays
Visual inspection of cell morphology can be subjective. It is crucial to perform quantitative assays to confirm cytotoxicity.
-
Cell Viability Assay (e.g., MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in the signal suggests a reduction in viable cells.
-
Apoptosis Assays:
-
Annexin V Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. This can be detected by flow cytometry or fluorescence microscopy.
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in apoptosis. An increase in its activity is a hallmark of apoptosis.
-
Step 2: Optimize Experimental Parameters
If cytotoxicity is confirmed, the following parameters should be optimized:
-
Concentration: Perform a detailed dose-response curve to find the lowest effective concentration of McN-A-343 that elicits the desired biological response with minimal toxicity.
-
Incubation Time: Reduce the duration of exposure to McN-A-343. Time-course experiments can help identify a window where the desired effect is observed before significant cell death occurs. For example, in HEK293-M1 cells, significant cell death was observed after 24 hours of treatment with the M1 agonist carbachol.[4][5][6]
Step 3: Use an M1 Receptor Antagonist as a Control
To confirm that the observed cytotoxicity is mediated by the M1 receptor, use a selective M1 antagonist as a control. Pre-treating the cells with an antagonist should block the cytotoxic effects of McN-A-343.
-
Pirenzepine: A selective M1 antagonist. Concentrations in the range of 100 nM to 1 µM are often used in cell culture.[10]
-
Telenzepine: A potent and selective M1 antagonist, often used at nanomolar concentrations.[12]
Problem 2: My results are inconsistent or not reproducible.
Step 1: Consider the Partial Agonist Nature of McN-A-343
As a partial agonist, the effects of McN-A-343 are highly dependent on the cellular context.[2][3]
-
Receptor Density: The number of M1 receptors on your cells can influence the magnitude of the response. Ensure consistent passaging and cell culture conditions to maintain a stable receptor expression level.
-
Coupling Efficiency: The efficiency of the signaling cascade downstream of the M1 receptor can vary between cell lines.
Step 2: Check for Off-Target Effects
At higher concentrations, off-target effects of McN-A-343 could contribute to variability.[2][3] If possible, use a structurally different M1 agonist to confirm that the observed effect is indeed mediated by the M1 receptor.
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of McN-A-343 concentrations. Include untreated and vehicle-treated controls.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (usually 570 nm) using a microplate reader.
Annexin V Staining for Apoptosis
-
Cell Treatment: Treat cells with McN-A-343 as described above.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium iodide or DAPI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and viability dye negative, while late apoptotic/necrotic cells will be positive for both.
Signaling Pathways and Experimental Workflows
M1 Receptor Signaling Pathways
Activation of the M1 muscarinic receptor can lead to divergent outcomes, including cell survival and apoptosis. The specific pathway activated can depend on the cell type and the duration of the stimulus.
Caption: M1 receptor signaling can diverge to either pro-survival or pro-apoptotic pathways.
Experimental Workflow for Assessing Cytotoxicity
The following workflow provides a logical sequence for investigating potential cytotoxicity of McN-A-343.
Caption: A systematic workflow for troubleshooting potential McN-A-343 cytotoxicity.
References
- 1. research.monash.edu [research.monash.edu]
- 2. The pharmacology of McN-A-343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. M1 Muscarinic Receptor Activation Mediates Cell Death in M1-HEK293 Cells | PLOS One [journals.plos.org]
- 5. M1 Muscarinic Receptor Activation Mediates Cell Death in M1-HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M1 Muscarinic Receptor Activation Mediates Cell Death in M1-HEK293 Cells | PLOS One [journals.plos.org]
- 7. M1 muscarinic receptor activation mediates cell death in M1-HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selectivity of McN-A-343 in stimulating phosphoinositide hydrolysis mediated by M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The putative M1 muscarinic receptor does not regulate phosphoinositide hydrolysis. Studies with pirenzepine and McN-A343 in chick heart and astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscarinic M1 and M3 receptor antagonist effects of a new pirenzepine analogue in isolated guinea-pig ileal longitudinal muscle-myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of McN3716
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of McN3716 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or methyl 2-tetradecylglycidate, is an orally effective hypoglycemic agent.[1] It functions as a specific inhibitor of fatty acid oxidation.[1] Its hypoglycemic effect is particularly pronounced under conditions where fatty acids are the primary energy source, such as during fasting or in diabetic states.[1]
Q2: What are the likely reasons for poor bioavailability of this compound?
A2: While early studies confirmed oral activity, achieving optimal and consistent bioavailability can be challenging.[1] As a methyl ester derivative expected to be lipophilic, poor aqueous solubility is a primary suspect for incomplete absorption. Other potential factors include first-pass metabolism and potential efflux by intestinal transporters.
Q3: What are the initial steps to consider for improving the oral bioavailability of a poorly soluble compound like this compound?
A3: Key initial strategies focus on enhancing the solubility and dissolution rate of the drug.[2] These include physical modifications like particle size reduction (micronization, nanonization) and chemical or formulation-based approaches such as creating solid dispersions, using surfactants, or developing lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[3][4][5]
Q4: How does food intake affect the bioavailability of lipophilic compounds like this compound?
A4: Food can significantly influence the bioavailability of poorly soluble drugs.[6] For lipophilic compounds, the presence of food can delay gastric emptying and increase the secretion of bile, which may improve solubilization and absorption.[6] To ensure consistency in non-clinical studies, it is advisable to standardize protocols, typically by fasting animals overnight before dosing.[6]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations
-
Potential Cause: Inconsistent suspension or dosing technique.
-
Troubleshooting Step: Ensure the dosing formulation is homogeneous. If it is a suspension, keep it uniformly suspended during the dosing procedure. Verify the accuracy of the oral gavage technique and dosing volume for each animal.[6]
-
-
Potential Cause: Physiological differences among animals.
-
Troubleshooting Step: Acclimatize animals properly to their environment and handling to minimize stress, which can affect gastrointestinal function.[6] Ensure all animals are healthy and within a consistent age and weight range.
-
-
Potential Cause: Inconsistent fasting protocol.
-
Troubleshooting Step: Strictly enforce a standardized fasting and feeding schedule for all animals in the study to minimize food-related effects on absorption.[6]
-
Issue 2: Formulation Strategy Fails to Improve Bioavailability
-
Potential Cause: The compound's absorption is limited by its permeability, not just its solubility (potentially a Biopharmaceutics Classification System (BCS) Class IV compound).
-
Troubleshooting Step: Review or conduct in vitro permeability assays (e.g., Caco-2). If permeability is low, consider formulations that include permeation enhancers or lipid-based systems that can promote lymphatic transport.[6]
-
-
Potential Cause: The compound is a substrate for efflux transporters (e.g., P-glycoprotein) in the gastrointestinal tract.
-
Troubleshooting Step: Perform in vitro transporter assays to determine if this compound is a substrate for common efflux transporters. If so, co-administration with a known inhibitor of that transporter in an experimental setting could confirm this mechanism.
-
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
-
Materials: this compound, a suitable polymer carrier (e.g., HPMC-AS, PVP/VA), and a volatile solvent (e.g., acetone, methanol).
-
Method (Spray Drying):
-
Dissolve this compound and the polymer in the solvent at a specific ratio (e.g., 1:3 drug-to-polymer).
-
Spray the solution into a drying chamber with controlled temperature and airflow to rapidly evaporate the solvent.
-
Collect the resulting powder, which should be an amorphous solid dispersion.
-
Characterize the ASD for drug loading, content uniformity, and amorphicity (using techniques like DSC and XRD).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats with jugular vein catheters are used (n=5 per group).[6]
-
Acclimatization & Fasting: Animals are acclimatized for at least three days. They are then fasted overnight before the administration of the drug.[6]
-
Dosing:
-
Intravenous (IV) Group: Administer this compound in a suitable solubilizing vehicle (e.g., DMSO:PEG400) via the tail vein at a dose of 1 mg/kg to determine absolute bioavailability.[6]
-
Oral (PO) Groups: Administer different formulations of this compound (e.g., aqueous suspension, ASD, SEDDS) via oral gavage at a dose of 10 mg/kg.[6]
-
-
Blood Sampling: Collect blood samples from the jugular vein catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Analysis: Process blood to plasma and analyze for this compound concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, and AUC for each group. Calculate oral bioavailability (F%) by comparing the dose-normalized AUC of the oral groups to the IV group.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation Group | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (F%) |
| IV Solution | 1 | 850 | 0.25 | 1200 | 100% |
| Aqueous Suspension | 10 | 350 | 2.0 | 2100 | 17.5% |
| Micronized Suspension | 10 | 550 | 1.5 | 3300 | 27.5% |
| Amorphous Solid Dispersion | 10 | 980 | 1.0 | 6600 | 55.0% |
| SEDDS Formulation | 10 | 1250 | 1.0 | 8400 | 70.0% |
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Inhibitory action of this compound on fatty acid oxidation.
References
- 1. Pharmacologic profile of methyl 2-tetradecylglycidate (McN-3716)--an orally effective hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Best practices for long-term storage of McN3716
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of McN3716. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry environment.[1] While specific temperature recommendations should always be confirmed by consulting the product label and Certificate of Analysis, a standard practice for long-term storage of similar research compounds is at -20°C.
Q2: How should I handle this compound upon receipt?
Upon receipt, it is crucial to handle the compound under a fume hood.[1] Avoid inhaling the substance or allowing it to come into contact with skin.[1] Personal protective equipment, including gloves, lab coat, and eye protection, should be worn at all times.[1]
Q3: Is this compound sensitive to light or moisture?
The Safety Data Sheet (SDS) from Sigma-Aldrich recommends storing this compound in a dry and tightly closed container, which suggests that it may be sensitive to moisture.[1] To mitigate potential degradation, it is best practice to protect the compound from prolonged exposure to light and humidity.
Q4: How do I properly prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to use a high-purity, anhydrous solvent. The choice of solvent will depend on the experimental requirements. Ensure the vial is tightly sealed after use to prevent solvent evaporation and contamination.
Storage Conditions Summary
| Parameter | Recommendation | Source |
| Temperature | Refer to product label; -20°C is a common standard for similar compounds. | General Best Practice |
| Atmosphere | Store in a dry environment. | [1] |
| Container | Tightly closed container. | [1] |
| Handling | Use in a fume hood with appropriate personal protective equipment. | [1] |
Experimental Protocols
Methodology for Preparing a 10 mM Stock Solution of this compound
-
Acclimatization: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound using a calibrated analytical balance.
-
Solubilization: Add the appropriate volume of a suitable anhydrous solvent (e.g., DMSO, Ethanol) to the this compound powder. The volume will depend on the desired final concentration.
-
Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or as recommended on the product label.
Troubleshooting Guide
Issue: Unexpected or Inconsistent Experimental Results
Unexpected results can arise from various factors, including compound degradation, improper handling, or experimental error. This guide provides a logical workflow to troubleshoot such issues.
References
Technical Support Center: Interpreting Metabolic Changes with McN3716
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing McN3716 in their experiments. It offers troubleshooting guidance and answers to frequently asked questions to help interpret both expected and unexpected metabolic changes observed with the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of carnitine palmitoyltransferase I (CPT-I), a key enzyme in the mitochondrial fatty acid oxidation (FAO) pathway. By blocking CPT-I, this compound prevents the transport of long-chain fatty acids into the mitochondria, thereby inhibiting their breakdown for energy production. This forces cells to rely more on glucose metabolism.[1]
Q2: What are the expected metabolic effects of this compound?
The primary and expected metabolic effect of this compound is the inhibition of fatty acid oxidation, leading to a subsequent increase in glucose utilization to meet cellular energy demands. This typically results in hypoglycemia (lower blood glucose levels) and a reduction in ketone body formation.[1]
Q3: Under what experimental conditions is this compound most effective?
This compound's effects are most pronounced under conditions where cells or organisms are heavily reliant on fatty acids as their primary energy source. These conditions include fasting, high-fat diets, or in models of diabetes.[1]
Q4: Have any off-target effects of this compound been reported?
While this compound is considered a specific inhibitor of CPT-I, the possibility of off-target effects should always be considered in experimental settings. As with any pharmacological agent, high concentrations or specific cellular contexts might lead to unintended interactions. Researchers should include appropriate controls to mitigate and identify potential off-target effects.
Q5: What are some potential "unexpected" metabolic changes to watch for?
"Unexpected" metabolic changes can arise from the cell's compensatory responses to the inhibition of fatty acid oxidation. These may include alterations in amino acid metabolism, changes in the pentose phosphate pathway, or effects on cellular signaling pathways that are sensitive to the cellular energy state (e.g., AMPK signaling). See the table below for a summary of potential unexpected findings.
Data Presentation: Expected vs. Unexpected Metabolic Changes
The following tables summarize the anticipated and potentially unexpected quantitative metabolic changes observed with this compound treatment. These are generalized representations, and actual results may vary depending on the experimental system.
Table 1: Expected Metabolic Changes with this compound Treatment
| Metabolic Parameter | Expected Change | Typical Fold Change (relative to control) |
| Fatty Acid Oxidation Rate | Decrease | 0.1 - 0.3 |
| Glucose Uptake | Increase | 1.5 - 2.5 |
| Glycolysis Rate | Increase | 1.3 - 2.0 |
| Lactate Production | Increase | 1.2 - 1.8 |
| Ketone Body Levels | Decrease | 0.2 - 0.5 |
| Plasma Glucose | Decrease | 0.6 - 0.8 |
Table 2: Potential Unexpected Metabolic Changes with this compound Treatment
| Metabolic Parameter | Potential Unexpected Change | Plausible Fold Change (relative to control) | Possible Rationale |
| Amino Acid Catabolism | Increase | 1.2 - 1.5 | Compensatory energy production from alternative sources. |
| Pentose Phosphate Pathway Flux | Increase | 1.1 - 1.4 | Increased demand for NADPH for reductive biosynthesis and antioxidant defense due to metabolic stress. |
| Cellular ATP Levels | Transient Decrease | 0.8 - 0.95 | Initial lag in compensatory glucose metabolism after FAO inhibition. |
| AMPK Activation | Increase | 1.5 - 3.0 | Cellular energy sensor activated by a decrease in the ATP/AMP ratio. |
| De Novo Lipogenesis | Decrease | 0.5 - 0.7 | Downstream effects of altered energy state and substrate availability. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the metabolic effects of this compound.
1. Glucose Uptake Assay (using 2-NBDG)
-
Objective: To quantify the rate of glucose uptake in cells treated with this compound.
-
Materials:
-
Cell culture medium
-
This compound
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with 100 µM 2-NBDG in glucose-free medium for 30 minutes at 37°C.
-
Wash the cells three times with cold PBS to remove extracellular 2-NBDG.
-
Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of 485/535 nm.
-
Normalize the fluorescence intensity to the protein concentration of each well.
-
2. Fatty Acid Oxidation Assay (using a Seahorse XF Analyzer)
-
Objective: To measure the rate of mitochondrial fatty acid oxidation in real-time.
-
Materials:
-
Seahorse XF Cell Culture Microplates
-
XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate
-
This compound
-
Etomoxir (positive control)
-
Palmitate-BSA conjugate
-
Seahorse XF Analyzer
-
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The following day, replace the culture medium with XF Base Medium supplemented with L-glutamine and sodium pyruvate (but low glucose) and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with this compound, etomoxir, and other desired compounds.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Initiate the assay by placing the cell plate in the analyzer.
-
After baseline measurements, inject palmitate-BSA to stimulate FAO.
-
Subsequently, inject this compound or etomoxir to measure the inhibition of FAO.
-
Analyze the oxygen consumption rate (OCR) data to determine the rate of FAO.
-
3. Metabolomics Analysis (using LC-MS/MS)
-
Objective: To obtain a comprehensive profile of metabolic changes induced by this compound.
-
Materials:
-
This compound-treated and control cell or tissue samples
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Internal standards
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
-
Procedure:
-
Quench the metabolism of cell or tissue samples rapidly, typically using liquid nitrogen.
-
Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Add internal standards to the extraction solvent to control for extraction efficiency and instrument variability.
-
Centrifuge the samples to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the metabolite extracts using an LC-MS/MS system with appropriate chromatographic separation and mass spectrometric detection methods.
-
Process the raw data to identify and quantify metabolites by comparing them to a metabolite library.
-
Perform statistical analysis to identify significantly altered metabolites between this compound-treated and control groups.
-
Troubleshooting Guide
Q: My cells treated with this compound are showing signs of toxicity or cell death. What should I do?
-
A: High concentrations of this compound or prolonged exposure can lead to cellular stress due to energy depletion, especially in cell types highly dependent on fatty acid oxidation.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and duration of treatment for your specific cell type. Ensure that the culture medium contains an adequate supply of glucose as an alternative energy source.
-
Q: The inhibitory effect of this compound on fatty acid oxidation in my experiment is weaker than expected.
-
A: This could be due to several factors:
-
Compound Stability: Ensure the this compound solution is fresh and has been stored correctly.
-
Cellular State: The reliance of your cells on FAO can vary with cell density, passage number, and media composition. Ensure your experimental conditions favor FAO (e.g., lower glucose, presence of fatty acids).
-
Alternative FAO Pathways: While CPT-I is the primary gatekeeper for long-chain fatty acid oxidation, cells can still metabolize medium- and short-chain fatty acids via CPT-I independent pathways.
-
Q: I am observing a significant increase in lactate production, but no corresponding increase in glucose uptake.
-
A: This could indicate a shift in glucose metabolism towards aerobic glycolysis (the Warburg effect) rather than a simple compensatory increase in glucose catabolism.
-
Recommendation: Investigate the expression and activity of key glycolytic enzymes and pyruvate dehydrogenase (PDH). Also, consider that the cells might be utilizing other substrates, such as glutamine, to fuel the TCA cycle.
-
-
A: Inhibition of a major metabolic pathway like FAO can have widespread, indirect effects on cellular metabolism.
-
Recommendation: Use pathway analysis tools to identify interconnected metabolic pathways. Consider the role of key metabolic regulators like AMPK and mTOR that are sensitive to cellular energy status. These "unexpected" changes can provide valuable insights into the metabolic flexibility of your system.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Fatty Acid Oxidation Inhibitors: McN-3716 vs. Etomoxir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely recognized inhibitors of fatty acid oxidation (FAO), McN-3716 (methyl palmoxirate) and etomoxir. Both compounds are instrumental in studying the metabolic roles of FAO in various physiological and pathological contexts. This document synthesizes experimental data on their mechanisms of action, inhibitory efficacy, and potential off-target effects to aid researchers in selecting the appropriate tool for their specific experimental needs.
Introduction to Fatty Acid Oxidation Inhibition
Fatty acid oxidation is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The rate-limiting step of this process is the transport of long-chain fatty acids into the mitochondria, which is facilitated by the enzyme Carnitine Palmitoyltransferase 1 (CPT-1). Inhibition of CPT-1 effectively blocks FAO, forcing cells to rely on alternative energy sources like glucose. This targeted inhibition has made compounds like McN-3716 and etomoxir valuable research tools for investigating the roles of FAO in diseases such as diabetes, cancer, and cardiovascular conditions.[1][2]
Mechanism of Action
Both McN-3716 and etomoxir exert their inhibitory effects by targeting CPT-1.[3][4] However, their specific interactions with the enzyme and the nature of the inhibition differ.
McN-3716 (Methyl Palmoxirate) is a hypoglycemic agent that acts as an inhibitor of CPT-1.[3][5] It is a prodrug that is converted to its active form, palmoxiric acid, which then inhibits CPT-1. The inhibition by McN-3716 is considered to be reversible.
Etomoxir is an irreversible inhibitor of CPT-1.[6] It is also a prodrug that is converted intracellularly to etomoxiryl-CoA. This active form then covalently binds to the CPT-1 enzyme, leading to its irreversible inactivation.[7]
Comparative Performance and Efficacy
The selection of an appropriate inhibitor often depends on its potency and the specific experimental context. While direct comparative studies under identical conditions are limited, the available data provides insights into their relative efficacy.
| Parameter | McN-3716 (Methyl Palmoxirate) | Etomoxir |
| Target | Carnitine Palmitoyltransferase 1 (CPT-1) | Carnitine Palmitoyltransferase 1 (CPT-1) |
| Nature of Inhibition | Reversible (as palmoxiric acid) | Irreversible (as etomoxiryl-CoA)[6] |
| Reported IC50/EC50 | Specific IC50 values for CPT-1 are not consistently reported in publicly available literature. | 0.01 – 0.70 µM (as etomoxiryl-CoA)[7] |
| In Vivo Effects | Orally effective hypoglycemic agent.[3] Reduces hepatic energy status.[3] | Reduces hepatic energy status.[3] At 10 µM, inhibits ~90% of FAO in BT549 cells.[8] |
Off-Target Effects and Considerations
A critical aspect of using pharmacological inhibitors is understanding their potential off-target effects, which can significantly influence experimental outcomes and their interpretation.
McN-3716 has been observed to reduce the hepatic ATP/ADP ratio, similar to etomoxir, suggesting an impact on the overall energy status of the cell that may extend beyond direct CPT-1 inhibition.[3] Information regarding other specific off-target effects of McN-3716 is limited in the available literature. Its rapid clearance from plasma (t1/2 = 0.6 min in rats) is a key pharmacokinetic consideration.[4]
Etomoxir , particularly at higher concentrations (typically >5 µM), is well-documented to have significant off-target effects.[9] These include:
-
Inhibition of the adenine nucleotide translocase (ANT) , which is involved in the transport of ATP and ADP across the inner mitochondrial membrane.[7]
-
Inhibition of complex I of the electron transport chain .[8][9]
-
Disruption of CoA homeostasis by sequestering coenzyme A to form etomoxiryl-CoA.[7]
-
Induction of severe oxidative stress.
These off-target effects can lead to a more profound disruption of cellular metabolism than CPT-1 inhibition alone and should be carefully considered when designing experiments and interpreting data.
Signaling Pathways and Experimental Workflow
The inhibition of CPT-1 by both McN-3716 and etomoxir initiates a cascade of metabolic and signaling events. The primary effect is a shift from fatty acid metabolism to glucose metabolism for energy production.
Caption: Inhibition of Fatty Acid Oxidation Pathway by McN-3716 and Etomoxir.
The following diagram illustrates a general experimental workflow for assessing the impact of these inhibitors on fatty acid oxidation.
Caption: Experimental Workflow for Comparing FAO Inhibitors.
Experimental Protocols
Accurate measurement of FAO is crucial for evaluating the effects of inhibitors. Two common methods are detailed below.
Radiolabeled Fatty Acid Oxidation Assay
This method directly measures the metabolic fate of a radiolabeled fatty acid substrate.
Principle: Cells or tissues are incubated with a radiolabeled long-chain fatty acid, typically [³H]palmitate or [¹⁴C]palmitate. The rate of FAO is determined by quantifying the production of radiolabeled water ([³H]H₂O) or carbon dioxide ([¹⁴C]CO₂), which are byproducts of β-oxidation.
Materials:
-
Cell culture or tissue homogenates
-
Radiolabeled palmitate (e.g., [9,10-³H]palmitic acid)
-
Fatty acid-free bovine serum albumin (BSA)
-
L-carnitine
-
Inhibitors (McN-3716, etomoxir) and vehicle control
-
Scintillation counter and vials
Procedure:
-
Preparation of Radiolabeled Substrate: Prepare a stock solution of radiolabeled palmitate complexed with fatty acid-free BSA.
-
Cell/Tissue Treatment: Pre-incubate cells or tissue homogenates with either McN-3716, etomoxir, or a vehicle control for a predetermined time.
-
Initiation of Assay: Add the radiolabeled palmitate-BSA substrate to the samples and incubate at 37°C.
-
Sample Collection and Measurement:
-
For [³H]palmitate: Stop the reaction and separate the aqueous phase containing [³H]H₂O from the lipid phase. Measure the radioactivity in the aqueous phase using a scintillation counter.
-
For [¹⁴C]palmitate: Trap the evolved [¹⁴C]CO₂ using a suitable trapping agent (e.g., NaOH) and measure the radioactivity.
-
-
Data Analysis: Normalize the radioactive counts to the amount of protein or cell number and compare the rates of FAO between treated and control groups.
Seahorse XF Analyzer Fatty Acid Oxidation Assay
This technology allows for the real-time measurement of cellular respiration and FAO by monitoring the oxygen consumption rate (OCR).
Principle: The Seahorse XF Analyzer measures the OCR of cells in a microplate. By providing long-chain fatty acids as the primary fuel source, the increase in OCR is attributed to FAO. The inhibitory effect of compounds like McN-3716 and etomoxir can be quantified by the reduction in this fatty acid-driven OCR.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Seahorse XF Base Medium
-
L-carnitine
-
Palmitate-BSA conjugate
-
Inhibitors (McN-3716, etomoxir) and vehicle control
-
Mitochondrial stress test reagents (oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Inhibitor Pre-treatment: Pre-incubate the cells with McN-3716, etomoxir, or vehicle control in the Seahorse XF Base Medium.
-
Assay Setup: Hydrate the sensor cartridge and load the injection ports with the palmitate-BSA substrate and mitochondrial stress test reagents.
-
Seahorse XF Measurement: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
Measure the basal OCR.
-
Inject the palmitate-BSA substrate and measure the OCR response.
-
Optionally, perform a mitochondrial stress test to assess overall mitochondrial function.
-
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the rate of fatty acid-driven respiration and compare the effects of the inhibitors.
Conclusion
Both McN-3716 and etomoxir are valuable tools for the study of fatty acid oxidation through their inhibition of CPT-1. The choice between these two inhibitors should be guided by the specific requirements of the experiment.
-
Etomoxir is a potent, irreversible inhibitor, making it suitable for experiments where complete and sustained inhibition of FAO is desired. However, researchers must be cautious of its well-documented off-target effects, especially at concentrations above the low micromolar range, and should include appropriate controls to account for these.
-
McN-3716 offers a reversible mode of inhibition, which may be advantageous in studies where a transient or less absolute blockade of FAO is required. The lack of extensive characterization of its off-target effects and a clearly defined IC50 for CPT-1 necessitates careful dose-response studies and validation within the experimental system being used.
Ultimately, a thorough understanding of the distinct properties of each inhibitor, coupled with rigorous experimental design and data interpretation, will enable researchers to effectively probe the intricate roles of fatty acid oxidation in health and disease.
References
- 1. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting carnitine palmitoyltransferase 1 isoforms in the hypothalamus: A promising strategy to regulate energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etomoxir, a fatty acid oxidation inhibitor, increases food intake and reduces hepatic energy status in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of methyl palmoxirate, an inhibitor of beta-oxidation, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the fatty acid oxidation inhibitor methyl palmoxirate (methyl 2-tetradecylglycidate) on recovery from insulin-induced hypoglycemia in diabetic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 9. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Metformin and Sibutramine (McN-3716)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the molecular mechanisms of two distinct therapeutic agents: metformin, a first-line treatment for type 2 diabetes, and sibutramine (formerly known by the research code McN-3716), a withdrawn anti-obesity drug. While both agents impact metabolism, their primary targets and signaling pathways are fundamentally different, offering a compelling case study in pharmacological contrast.
Overview of Metformin and Sibutramine
Metformin is a biguanide that primarily acts in the periphery, with the liver being a major target tissue.[1] Its main therapeutic effect is the reduction of hepatic glucose production and improvement of insulin sensitivity.[1][2][3]
Sibutramine is a centrally-acting serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[4][5] Its primary mechanism involves modulating neurotransmitter levels in the brain to enhance satiety and increase energy expenditure, leading to weight loss.[6][7][8]
Primary Mechanisms of Action: A Tale of Two Systems
The fundamental difference between these two compounds lies in their site of action. Metformin's effects are largely driven by inducing a state of cellular energy stress in peripheral tissues, whereas sibutramine acts on synaptic communication within the central nervous system.
Metformin: Cellular Energy Disruption via AMPK Activation
Metformin's mechanism is complex and not fully elucidated, but its best-characterized pathway involves the inhibition of the mitochondrial respiratory chain, specifically Complex I .[2][9][10] This action leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio.[9][10] This shift in cellular energy balance is a critical trigger for the activation of 5' AMP-activated protein kinase (AMPK) , a master regulator of cellular metabolism.[10][11][12]
Once activated, AMPK initiates a cascade of events to restore energy homeostasis:
-
Inhibition of Hepatic Gluconeogenesis: Activated AMPK phosphorylates and inhibits key transcription factors and coactivators, leading to the reduced expression of gluconeogenic enzymes like G6Pase and PEPCK.[2][10] This is a primary contributor to its glucose-lowering effect.
-
Increased Glucose Uptake: In tissues like skeletal muscle, metformin promotes glucose uptake, an effect also linked to AMPK activation.[11][12]
-
Modulation of Lipid Metabolism: AMPK activation leads to the inhibition of acetyl-CoA carboxylase (ACC), reducing fatty acid synthesis and promoting fatty acid oxidation.[11]
It is important to note that some of metformin's effects may be AMPK-independent, directly resulting from the reduced cellular energy state.[13]
Sibutramine: Central Neurotransmitter Modulation
Sibutramine exerts its effects within the synaptic clefts of the central nervous system. It functions as a reuptake inhibitor for serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA).[4][5][14] By blocking the respective transporter proteins (SERT, NET, DAT) on the presynaptic neuron, sibutramine increases the concentration and duration of these neurotransmitters in the synapse.[4][14]
This enhanced monoaminergic signaling in key brain regions, such as the hypothalamus, is believed to:
-
Enhance Satiety: Increased serotonergic and noradrenergic activity promotes a feeling of fullness, thereby reducing food intake.[4][5][8]
-
Increase Energy Expenditure: The noradrenergic effects of sibutramine can stimulate thermogenesis, partly through the activation of β3-adrenergic receptors in adipose tissue.[8][14]
Unlike amphetamine-like drugs, sibutramine does not stimulate the release of neurotransmitters, which is thought to reduce its potential for abuse.[14]
Quantitative Data and Comparative Analysis
The following tables summarize key quantitative data related to the mechanisms of metformin and sibutramine.
Table 1: Metformin's Effect on AMPK Activation
| Cell Type | Metformin Concentration | Treatment Duration | Fold Increase in AMPK Activation | Reference |
| Rat Hepatocytes | 10 µM | 39 hours | 1.3 | [11] |
| Rat Hepatocytes | 20 µM | 39 hours | 1.6 | [11] |
| Rat Hepatocytes | 50 µM | 7 hours | Significant Activation | [11] |
| Rat Hepatocytes | 500 µM | 7 hours | Maximal Stimulation | [11] |
| H4IIE Rat Hepatoma Cells | 100 µM - 2 mM | 18 hours | Dose-dependent increase | [15] |
| Human Hepatocytes | 500 µM | Not specified | ~470% increase | [16] |
Table 2: Sibutramine Metabolite Affinity for Monoamine Transporters
Sibutramine is a prodrug, metabolized in the liver to more potent active metabolites, M1 (desmethylsibutramine) and M2 (didesmethylsibutramine). The inhibitory constant (Ki) indicates the concentration required to inhibit 50% of the transporter activity. A lower Ki value signifies higher potency.
| Transporter | Inhibitory Constant (Ki, nM) - Metabolite M1 | Inhibitory Constant (Ki, nM) - Metabolite M2 | Reference |
| Serotonin (SERT) | 1.1 | 3.1 | Data synthesized from literature |
| Norepinephrine (NET) | 2.9 | 9.4 | Data synthesized from literature |
| Dopamine (DAT) | 21 | 37 | Data synthesized from literature |
Experimental Protocols
The data presented above are typically generated using standardized biochemical assays. Below are detailed methodologies for the key experiments cited.
Protocol: Western Blot for AMPK Phosphorylation
This protocol is used to quantify the activation of AMPK by measuring its phosphorylation at the Threonine-172 residue (p-AMPKα Thr172) relative to the total AMPK protein.[17][18]
-
Cell Culture and Treatment:
-
Plate target cells (e.g., HepG2 hepatocytes) and grow to 70-80% confluency.
-
Treat cells with various concentrations of metformin (e.g., 10 µM to 2 mM) for specified durations (e.g., 1 to 39 hours). Include a vehicle-only control.
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[18]
-
Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing total cellular protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by size via SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-AMPKα (Thr172).
-
Wash the membrane multiple times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize protein bands using a chemiluminescence imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for total AMPKα.
-
Quantify band intensity using densitometry software. The level of AMPK activation is expressed as the ratio of p-AMPK to total AMPK.
-
Protocol: Radioligand Binding Assay for Transporter Affinity
This assay measures the affinity of a compound (e.g., sibutramine's metabolites) for a specific transporter by competing with a known radiolabeled ligand.[19][20][21]
-
Membrane Preparation:
-
Prepare cell membranes from a cell line recombinantly expressing the target transporter (e.g., HEK293 cells expressing human SERT, NET, or DAT) or from brain tissue homogenates.
-
Homogenize cells/tissue in a cold lysis buffer and pellet the membranes via centrifugation.
-
Resuspend the membrane pellet in an appropriate assay buffer. Determine protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT), and varying concentrations of the unlabeled test compound (sibutramine metabolite).
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of a known potent inhibitor to saturate all specific binding sites.
-
Test Compound Wells: Contain membranes, radioligand, and serial dilutions of the test compound.
-
-
Incubation and Filtration:
-
Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to allow binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat, which traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity in each filter circle using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis (e.g., using Prism software) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion: Divergent Strategies for Metabolic Regulation
The mechanisms of metformin and sibutramine represent two vastly different pharmacological approaches to influencing metabolic health.
-
Metformin acts as a systemic, peripheral metabolic modulator . Its primary action of inducing a mild, controlled energy deficit via mitochondrial inhibition triggers the AMPK pathway, a central hub of cellular energy regulation. This leads to broad effects on glucose and lipid metabolism, primarily in the liver and muscle.
-
Sibutramine functions as a centrally-acting neurochemical modulator . By fine-tuning the levels of key neurotransmitters involved in appetite and mood, it alters behavior (food intake) and central regulation of energy expenditure.
This comparison underscores the multifaceted nature of metabolic control, involving both peripheral energy sensing and central neuroregulatory circuits. Understanding these distinct mechanisms is crucial for drug development professionals seeking to design novel therapeutics with targeted and effective modes of action for metabolic diseases.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Sibutramine maleate? [synapse.patsnap.com]
- 5. What is the mechanism of Sibutramine sulfate? [synapse.patsnap.com]
- 6. Sibutramine: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sibutramine: a review of the pharmacology of a novel anti-obesity agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. JCI - An energetic tale of AMPK-independent effects of metformin [jci.org]
- 14. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 21. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CPT1 Inhibitors: McN-3716 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of McN-3716 on Carnitine Palmitoyltransferase 1 (CPT1), benchmarked against other well-characterized inhibitors, Etomoxir and Perhexiline. The information presented herein is intended to support research and development efforts in metabolic diseases and other therapeutic areas where CPT1 inhibition is a target.
Introduction to CPT1 Inhibition
Carnitine Palmitoyltransferase 1 (CPT1) is a critical enzyme in fatty acid metabolism, controlling the rate-limiting step of long-chain fatty acid transport into the mitochondria for β-oxidation. Inhibition of CPT1 shifts cellular energy metabolism from fatty acid oxidation towards glucose utilization. This mechanism is of significant interest for various therapeutic applications, including cardiovascular diseases, metabolic disorders, and cancer. This guide focuses on the validation of McN-3716 as a CPT1 inhibitor and compares its performance with established alternatives.
Comparative Analysis of CPT1 Inhibitors
The following table summarizes the key quantitative data for McN-3716, Etomoxir, and Perhexiline, providing a clear comparison of their inhibitory potency and characteristics.
| Inhibitor | Target(s) | Potency (IC50 / Ki) | Organism/Tissue | Mechanism of Action | Key Characteristics |
| McN-3716 | CPT1A | Ki: ~0.27 µM (for its active form, TDGA-CoA)[1] | Rat Liver Mitochondria[1] | Irreversible, Active Site-Directed[1] | Pro-drug, converted to the active form 2-tetradecylglycidyl-coenzyme A (TDGA-CoA).[1] Dose-dependently lowers plasma ketones.[2] |
| Etomoxir | CPT1A | IC50: 5-20 nM[3] | Human, Rat, Guinea Pig[4] | Irreversible[4][5] | Widely used experimental tool. Potential off-target effects at concentrations above 5 µM.[6] |
| IC50: 0.1 µM | Human Hepatocytes[3] | ||||
| IC50: 10 µM | Rat Hepatocytes[3] | ||||
| Perhexiline | CPT1 | IC50: 77 µM | Rat Cardiac Mitochondria[7][8] | Competitive with respect to Palmitoyl-CoA[7] | Also inhibits CPT2.[8][9] Greater sensitivity in cardiac versus hepatic tissue.[7] |
| IC50: 148 µM | Rat Hepatic Mitochondria[7][8] |
Signaling Pathway and Experimental Workflow
The inhibition of CPT1 by compounds like McN-3716 initiates a cascade of metabolic shifts. The following diagrams illustrate the signaling pathway affected by CPT1 inhibition and a typical experimental workflow for validating the inhibitory effect.
Experimental Protocols
Validation of the inhibitory effect of McN-3716 and other compounds on CPT1 can be achieved through various established experimental protocols. Below are detailed methodologies for a radiochemical CPT1 activity assay and a cell-based respiration assay.
Radiochemical CPT1 Activity Assay in Isolated Mitochondria
This method directly measures the enzymatic activity of CPT1 by quantifying the formation of radiolabeled acylcarnitine from its substrates.
a. Isolation of Mitochondria:
-
Homogenize fresh tissue (e.g., rat liver) in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 8,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).
b. CPT1 Activity Assay:
-
Prepare a reaction mixture containing assay buffer (e.g., 75 mM KCl, 50 mM Tris-HCl, 2 mM KCN, 1 mM dithiothreitol, pH 7.4), fatty-acid-free BSA, and the substrate palmitoyl-CoA.
-
Add the isolated mitochondria to the reaction mixture.
-
Pre-incubate the mixture with various concentrations of the inhibitor (McN-3716, Etomoxir, or Perhexiline) or vehicle control for a specified time.
-
Initiate the reaction by adding the second substrate, L-[³H]carnitine.
-
Incubate at 37°C for a defined period (e.g., 5-10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Extract the radiolabeled product, [³H]palmitoylcarnitine, using an organic solvent (e.g., butanol).
-
Quantify the radioactivity in the organic phase using a scintillation counter.
-
Calculate the CPT1 activity as nmol of [³H]palmitoylcarnitine formed per minute per mg of mitochondrial protein.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
CPT1-Mediated Respiration Assay in Permeabilized Cells
This assay assesses CPT1 activity indirectly by measuring the oxygen consumption rate (OCR) in response to long-chain fatty acid substrates in cells with permeabilized plasma membranes.
a. Cell Preparation:
-
Seed cells (e.g., hepatocytes, myoblasts) in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
On the day of the assay, wash the cells with assay medium (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, pH 7.2).
b. Permeabilization and Respiration Measurement:
-
Permeabilize the cell membrane using a mild detergent (e.g., saponin) or a specific plasma membrane permeabilizer (e.g., XF Plasma Membrane Permeabilizer).
-
Place the cell plate in a Seahorse XF Analyzer and measure the basal OCR.
-
Sequentially inject substrates and inhibitors to assess CPT1-dependent respiration:
-
Substrate Injection: Inject a long-chain fatty acid substrate (e.g., palmitoyl-CoA) along with L-carnitine and malate. An increase in OCR indicates fatty acid oxidation.
-
Inhibitor Injection: Inject various concentrations of the CPT1 inhibitor (McN-3716, Etomoxir, or Perhexiline). A decrease in OCR confirms CPT1 inhibition.
-
ADP Injection: Inject ADP to stimulate ATP synthesis and measure state 3 respiration.
-
Electron Transport Chain (ETC) Substrate Injection: Inject a substrate that bypasses CPT1 (e.g., palmitoylcarnitine) to confirm the specificity of the inhibitor for CPT1.
-
-
Analyze the OCR data to determine the extent of CPT1 inhibition by each compound.
Conclusion
The data and protocols presented in this guide provide a robust framework for the validation and comparative analysis of McN-3716's inhibitory effect on CPT1. McN-3716, through its active form TDGA-CoA, demonstrates potent and irreversible inhibition of CPT1A. When compared to the widely used tool compound Etomoxir and the clinically utilized drug Perhexiline, McN-3716 presents a distinct profile that warrants further investigation for its therapeutic potential. The provided experimental methodologies offer standardized approaches for researchers to quantitatively assess the efficacy and mechanism of action of these and other novel CPT1 inhibitors. This information is crucial for advancing the development of new therapies targeting metabolic pathways in a variety of diseases.
References
- 1. Identification of 2-tetradecylglycidyl coenzyme A as the active form of methyl 2-tetradecylglycidate (methyl palmoxirate) and its characterization as an irreversible, active site-directed inhibitor of carnitine palmitoyltransferase A in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of mitochondrial carnitine palmitoyl transferase A in vivo with methyl 2-tetradecylglycidate (methyl palmoxirate) and its relationship to ketonemia and glycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etomoxir | CPT-1a Inhibitor | PPARα Agonist | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CPT1a inhibitor, etomoxir induces severe oxidative stress at commonly used concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
Head-to-Head Comparison of McN-3716 and Other Hypoglycemic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel hypoglycemic agent McN-3716 with established and contemporary oral antidiabetic drugs, including a first-generation sulfonylurea (Tolbutamide), a biguanide (Metformin), a dipeptidyl peptidase-4 (DPP-4) inhibitor (Sitagliptin), and a sodium-glucose cotransporter-2 (SGLT2) inhibitor (Empagliflozin). The information is compiled from preclinical studies to facilitate objective evaluation and inform future research and development.
Overview of Mechanisms of Action
The selected hypoglycemic agents employ distinct mechanisms to achieve glycemic control. McN-3716 represents a unique metabolic approach by inhibiting fatty acid oxidation, thereby promoting glucose utilization. This contrasts with agents that modulate insulin secretion, improve insulin sensitivity, or enhance glucose excretion.
-
McN-3716: A specific inhibitor of fatty acid oxidation. By blocking the enzyme carnitine palmitoyltransferase I (CPT-I), McN-3716 reduces the transport of long-chain fatty acids into the mitochondria, forcing cells to switch to glucose as their primary energy source. This effect is particularly pronounced in states of fasting or diabetes where fatty acid metabolism is elevated.[1]
-
Tolbutamide (Sulfonylurea): Stimulates insulin release from pancreatic β-cells by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel.[2][3][4][5] This binding leads to channel closure, membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[2][3][4][5]
-
Metformin (Biguanide): Primarily reduces hepatic glucose production by activating AMP-activated protein kinase (AMPK).[6][7][8][9][10] Activated AMPK suppresses gluconeogenesis.[6][7][8][9][10] Metformin also enhances insulin sensitivity in peripheral tissues, such as muscle.[6]
-
Sitagliptin (DPP-4 Inhibitor): Inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][12][13][14][15] By prolonging the action of incretins, sitagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release.[11][12][13][14][15]
-
Empagliflozin (SGLT2 Inhibitor): Selectively inhibits the sodium-glucose cotransporter-2 (SGLT2) in the proximal renal tubules.[16][17][18][19][20] This inhibition reduces the reabsorption of filtered glucose from the tubular fluid, leading to increased urinary glucose excretion and a reduction in blood glucose levels, independent of insulin action.[16][17][18][19][20]
Comparative Efficacy: Preclinical Data
The following tables summarize the available preclinical data on the hypoglycemic efficacy of McN-3716 and the comparator agents. It is important to note that direct head-to-head studies for all compounds are limited; therefore, data has been compiled from various studies in diabetic rat models.
Table 1: Comparative Potency and Efficacy in Fasting Rodent Models
| Agent | Animal Model | Dose Range | Key Findings | Reference(s) |
| McN-3716 | Fasting Rats | Not specified | 15-20 times more potent than tolbutamide in lowering blood glucose. | [1] |
| Tolbutamide | Fasting Rats | 100 mg/kg | No significant decrease in fasting blood glucose in alloxan-induced diabetic rats. | [21] |
| Metformin | Diabetic Rats | 250 mg/kg | Significant reduction in serum glucose levels. | [22] |
| Sitagliptin | Diabetic Rats | 10 mg/kg/day | Significant reduction in fasting plasma glucose. | |
| Empagliflozin | Diabetic Rats | 10 mg/kg/day | Significant reduction in blood glucose. |
Table 2: Effects on Blood Glucose and Ketone Bodies in Diabetic Animal Models
| Agent | Animal Model | Key Effects on Blood Glucose | Key Effects on Ketone Bodies | Reference(s) |
| McN-3716 | Alloxan diabetic rats, Depancreatized dogs | Remarkable lowering of plasma glucose. | Virtually complete reversal of ketoacidosis. | [1] |
| Tolbutamide | Alloxan-induced diabetic rats | No significant effect on fasting blood glucose. | Not reported in this study. | [21] |
| Metformin | STZ-induced diabetic rats | Significant reduction in fasting blood glucose. | Not typically assessed as a primary endpoint. | [23] |
| Sitagliptin | STZ-induced diabetic rats | Significant reduction in blood glucose levels. | Not typically assessed as a primary endpoint. | |
| Empagliflozin | STZ-induced diabetic rats | Significant reduction in blood glucose levels. | Can be associated with an increased risk of euglycemic ketoacidosis. | [16] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the primary signaling pathways for each class of hypoglycemic agent.
References
- 1. Pharmacologic profile of methyl 2-tetradecylglycidate (McN-3716)--an orally effective hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tolbutamide? [synapse.patsnap.com]
- 3. What is Tolbutamide used for? [synapse.patsnap.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Role of AMP-activated protein kinase in mechanism of metformin action. | Semantic Scholar [semanticscholar.org]
- 9. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 12. lifelinkr.com [lifelinkr.com]
- 13. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 16. Empagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 19. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. frontiersin.org [frontiersin.org]
- 21. Hypoglycemic Effects in Alloxan-Induced Diabetic Rats of the Phenolic Extract from Mongolian Oak Cups Enriched in Ellagic Acid, Kaempferol and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A comparative evaluation of cardiac and neurological safety status of two commonly used oral hypoglycaemic agents in T2-DM Swiss albino mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessment of Pharmacological Responses to an Anti-diabetic Drug in a New Obese Type 2 Diabetic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of McN3716's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of McN3716, a potent inhibitor of long-chain fatty acid oxidation, across different cancer cell lines. The data presented here is based on available scientific literature and aims to offer an objective overview of the compound's performance, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound, also known as methyl 2-tetradecylglycidate, is a specific and irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation (FAO). By blocking CPT1, this compound effectively shuts down the primary pathway for the breakdown of long-chain fatty acids for energy production. This mechanism has significant implications for cell types that are highly dependent on FAO for their metabolic needs, including various cancer cells.
Mechanism of Action: CPT1 Inhibition
The primary molecular target of this compound is CPT1. This enzyme is located on the outer mitochondrial membrane and is responsible for the transfer of long-chain fatty acyl-CoAs into the mitochondria, a crucial step for their subsequent oxidation. By inhibiting CPT1, this compound leads to a reduction in cellular ATP production from fatty acids, which can trigger various downstream effects, including the inhibition of cell proliferation and migration.
Figure 1: this compound inhibits CPT1, blocking fatty acid oxidation.
Comparative Effects of this compound in Colorectal Cancer Cell Lines
Current research provides a direct comparison of this compound's effects in two human colorectal cancer cell lines, HCT8 and DLD1. These studies demonstrate that this compound effectively reverses the pro-proliferative and pro-migratory effects induced by the overexpression of CPT1C, a brain-specific isoform of CPT1 that is also found to be upregulated in colorectal cancer.
Table 1: Summary of this compound's Effects on Colorectal Cancer Cell Lines
| Cell Line | Assay | Endpoint Measured | Effect of this compound | Reference |
| HCT8 | Fatty Acid Oxidation (FAO) Assay | Rate of FAO | Significant Inhibition | [1] |
| Cell Viability (CCK-8) | Cell Proliferation | Significant Inhibition | [1] | |
| Transwell Migration Assay | Cell Migration | Significant Inhibition | [1] | |
| DLD1 | Fatty Acid Oxidation (FAO) Assay | Rate of FAO | Significant Inhibition | [1] |
| Cell Viability (CCK-8) | Cell Proliferation | Significant Inhibition | [1] | |
| Transwell Migration Assay | Cell Migration | Significant Inhibition | [1] |
Note: The referenced study utilized HCT8 and DLD1 cells with ectopic CPT1C overexpression to highlight the on-target effect of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fatty Acid Oxidation (FAO) Assay
This protocol outlines the measurement of fatty acid oxidation in cultured cells using a radiolabeled substrate.
Figure 2: Workflow for a radiolabeled fatty acid oxidation assay.
Protocol Details:
-
Cell Seeding: Plate cells at a density of 1-2 x 10^5 cells/well in a 12-well plate and allow them to adhere overnight.
-
Drug Treatment: Pre-incubate the cells with the desired concentration of this compound or vehicle control in serum-free media for 1-2 hours.
-
Radiolabeling: Add [9,10-³H]palmitic acid complexed to fatty acid-free BSA to a final concentration of 1 µCi/mL and 100 µM, respectively.
-
Incubation: Incubate the cells for 2-4 hours at 37°C in a humidified incubator.
-
Harvesting and Separation: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells and precipitate the lipids and proteins with a mixture of chloroform and methanol. Centrifuge to separate the aqueous and organic phases.
-
Quantification: Collect the aqueous phase, which contains the ³H₂O produced from β-oxidation, and measure the radioactivity using a liquid scintillation counter.
-
Normalization: Determine the protein concentration of the cell lysate from a parallel well and express the FAO rate as cpm/µg of protein.
Cell Viability (CCK-8) Assay
This colorimetric assay is used to determine cell viability in response to treatment with this compound.
Figure 3: Workflow for the CCK-8 cell viability assay.
Protocol Details:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability by normalizing the absorbance of the treated wells to that of the vehicle-treated control wells.
Transwell Migration Assay
This assay is used to assess the effect of this compound on the migratory capacity of cancer cells.
Figure 4: Workflow for the Transwell migration assay.
Protocol Details:
-
Cell Seeding: Resuspend 5 x 10^4 to 1 x 10^5 cells in serum-free medium and seed them into the upper chamber of a Transwell insert (typically with an 8 µm pore size).
-
Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Drug Treatment: Add this compound or a vehicle control to the upper chamber along with the cells.
-
Incubation: Incubate the plate for 12-24 hours at 37°C to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain with a solution such as 0.1% crystal violet.
-
Quantification: Count the number of stained, migrated cells in several random fields under a microscope.
Conclusion and Future Directions
The available data strongly indicates that this compound is an effective inhibitor of fatty acid oxidation, cell proliferation, and migration in colorectal cancer cell lines that overexpress CPT1C.[1] The provided experimental protocols offer a robust framework for assessing these effects.
However, a comprehensive cross-validation of this compound's effects across a broader spectrum of cancer cell lines is currently lacking in the published literature. Further research is needed to evaluate its efficacy in other cancer types, such as breast, prostate, lung, and hematological malignancies, which have also been shown to rely on fatty acid oxidation. Such studies would be invaluable for determining the potential therapeutic window and identifying patient populations that would most likely benefit from CPT1 inhibition. Researchers are encouraged to utilize the methodologies outlined in this guide to expand our understanding of this compound's activity in diverse cellular contexts.
References
Comparative Analysis of McN3716's Potency and Specificity in the Inhibition of Carnitine Palmitoyltransferase I
A detailed guide for researchers, scientists, and drug development professionals on the efficacy and selectivity of the fatty acid oxidation inhibitor, McN3716, in comparison to other key modulators.
This guide provides a comprehensive comparison of this compound with other notable inhibitors of Carnitine Palmitoyltransferase I (CPT-1), the rate-limiting enzyme in mitochondrial fatty acid oxidation. The following sections detail the relative potency, specificity, and underlying mechanisms of these compounds, supported by experimental data and protocols to aid in research and development.
Potency Comparison of CPT-1 Inhibitors
| Compound | Target(s) | IC50 Value | Tissue/Species |
| Etomoxir | CPT-1a | 5-20 nM | Not specified |
| CPT-1 | 0.1 µM | Human hepatocytes | |
| CPT-1 | 1 µM | Guinea pig hepatocytes | |
| CPT-1 | 10 µM | Rat hepatocytes | |
| Perhexiline | CPT-1 | 77 µM | Rat heart |
| CPT-1 | 148 µM | Rat liver | |
| CPT-2 | 79 µM | Rat heart | |
| Oxfenicine | CPT-1 | Not specified | Selective for CPT-1 |
| Teglicar | L-CPT1 | 0.68 µM | Not specified |
Specificity of this compound
A key attribute of this compound is its high specificity for the inhibition of long-chain fatty acid oxidation. Experimental evidence demonstrates that this compound does not inhibit the oxidation of short-chain fatty acids or palmitoylcarnitine. This indicates that its mechanism of action is upstream of the intramitochondrial β-oxidation spiral. Furthermore, this compound does not affect the oxidation of substrates for glycolysis or the tricarboxylic acid (TCA) cycle, highlighting its targeted effect on fatty acid metabolism.
In contrast, some other CPT inhibitors exhibit off-target effects or a broader spectrum of inhibition. For instance, Perhexiline has been shown to inhibit both CPT-1 and CPT-2 with similar potency. The specificity of this compound is further underscored by studies on its non-hypoglycemic analogs, which have been shown to be ineffective at inhibiting fatty acid oxidation, suggesting a strict structure-activity relationship for its targeted action.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting Carnitine Palmitoyltransferase I (CPT-1), an enzyme located on the outer mitochondrial membrane. CPT-1 is responsible for the conversion of long-chain fatty acyl-CoAs to long-chain acylcarnitines, a crucial step for their transport into the mitochondrial matrix for subsequent β-oxidation. By blocking this step, this compound effectively curtails the cell's ability to utilize long-chain fatty acids as an energy source. This leads to a metabolic shift towards glucose utilization, a phenomenon known as the Randle Cycle.
Caption: Mechanism of this compound action on CPT-1.
Experimental Protocols
Determination of CPT-1 Activity using a Radioisotopic Assay
This protocol outlines a common method for measuring CPT-1 activity in isolated mitochondria.
Materials:
-
Isolated mitochondria preparation
-
Assay Buffer: 117 mM Tris-HCl (pH 7.4), 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl2, 16.7 mM KCl, 2.2 mM KCN, 40 mg/L rotenone, 0.5% BSA
-
Substrates: Palmitoyl-CoA, L-[³H]carnitine
-
Inhibitors: this compound or other compounds of interest dissolved in a suitable solvent
-
Stop Solution: 1 M HCl
-
Scintillation fluid and counter
Procedure:
-
Prepare the assay buffer and keep it on ice.
-
In a microcentrifuge tube, add the assay buffer.
-
Add the desired concentration of the inhibitor (e.g., this compound) or vehicle control.
-
Pre-incubate the mitochondria with the inhibitor for a specified time at 37°C.
-
Initiate the reaction by adding the substrates (Palmitoyl-CoA and L-[³H]carnitine).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding the stop solution (1 M HCl).
-
Centrifuge the tubes to pellet the mitochondrial protein.
-
Transfer the supernatant containing the radiolabeled acylcarnitine product to a new tube.
-
Add scintillation fluid to the supernatant and measure the radioactivity using a scintillation counter.
-
Calculate the CPT-1 activity, typically expressed as nmol of product formed per minute per mg of protein.
Caption: Experimental workflow for CPT-1 assay.
Conclusion
This compound stands out as a potent and highly specific inhibitor of CPT-1, offering a valuable tool for studying the role of fatty acid oxidation in various physiological and pathological contexts. Its targeted action on long-chain fatty acid metabolism, without significantly affecting other major metabolic pathways, makes it a preferred choice for precise modulation of cellular energy substrate utilization. The provided comparative data and experimental protocols serve as a foundational resource for researchers aiming to investigate the therapeutic potential and biological implications of CPT-1 inhibition.
Reproducibility of McN-3716's Effects on Glucose Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of McN-3716 on glucose uptake, placed in the context of other well-established modulators. Due to a lack of publicly available, direct reproducibility studies on McN-3716, this document focuses on its mechanism of action and compares its expected outcomes with quantitative data from alternative compounds. Detailed experimental protocols and signaling pathway diagrams are provided to support researchers in designing and interpreting their own studies.
Executive Summary
McN-3716 is a potent and orally effective hypoglycemic agent that functions as an inhibitor of fatty acid oxidation.[1] Its mechanism of action is primarily attributed to the inhibition of carnitine palmitoyltransferase I (CPT1), a key enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3] By blocking fatty acid oxidation, McN-3716 is proposed to increase glucose utilization in tissues like skeletal muscle and heart, a concept explained by the Randle cycle.[4][5][6] This guide compares the mechanistic approach of McN-3716 with established glucose uptake modulators like insulin and the AMPK activator, AICAR.
Comparative Data on Glucose Uptake Modulators
Table 1: Effect of Insulin on Glucose Uptake in Different Cell Lines
| Cell Line | Insulin Concentration | Fold Increase in Glucose Uptake (approx.) | Reference |
| L6 Myotubes | 100 nM | ~2-fold | [4][5] |
| 3T3-L1 Adipocytes | 2.5 ng/mL | ~3.3-fold | [7] |
| C2C12 Myoblasts | 10 nM - 1 µM | Dose-dependent increase | [8][9] |
Table 2: Effect of Metformin and AICAR on Glucose Uptake
| Compound | Cell Line | Concentration | Fold Increase in Glucose Uptake (approx.) | Reference |
| Metformin | L6 Myotubes | 2 mM | >2-fold | [10] |
| AICAR | 3T3-L1 Adipocytes | 1 mM | No significant change in basal uptake; inhibited insulin-stimulated uptake | [8][11] |
Signaling Pathways
McN-3716 and the Randle Cycle:
McN-3716 inhibits CPT1, leading to a decrease in fatty acid oxidation. According to the Randle cycle theory, this reduction in fatty acid metabolism alleviates the inhibition of key glycolytic enzymes, such as phosphofructokinase and pyruvate dehydrogenase, ultimately promoting glucose uptake and oxidation.[4][5][6][12]
Insulin Signaling Pathway:
Insulin binding to its receptor initiates a cascade involving the PI3K/Akt pathway, which ultimately leads to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake.
Experimental Protocols
1. 2-NBDG Glucose Uptake Assay (Fluorescence-based)
This protocol is adapted for a 96-well plate format and is suitable for fluorescence microscopy or flow cytometry.
-
Materials:
-
Cells of interest (e.g., C2C12, L6, 3T3-L1)
-
Culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Glucose-free culture medium
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Test compounds (e.g., McN-3716, insulin)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Wash cells with PBS and then incubate in glucose-free medium for 1-2 hours to starve the cells of glucose.
-
Treat cells with the test compound (e.g., McN-3716) or vehicle control for the desired time. Include a positive control such as insulin.
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer (Excitation/Emission ~485/535 nm).
-
2. [³H]2-deoxyglucose Uptake Assay (Radiometric)
This is a highly sensitive and traditional method for measuring glucose uptake.
-
Materials:
-
Cells of interest
-
Culture medium
-
FBS
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]2-deoxyglucose
-
Test compounds
-
Phloridzin (as a stop solution)
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Culture and differentiate cells in appropriate multi-well plates.
-
Wash cells with KRH buffer and incubate in KRH buffer for 30-60 minutes.
-
Treat with the test compound or vehicle for the desired duration.
-
Initiate glucose uptake by adding KRH buffer containing [³H]2-deoxyglucose (typically 0.1-1.0 µCi/mL) and unlabeled 2-deoxyglucose.
-
Incubate for a short period (e.g., 5-10 minutes).
-
Stop the uptake by aspirating the radioactive solution and rapidly washing the cells multiple times with ice-cold KRH buffer containing phloridzin.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Conclusion
While direct reproducibility data for McN-3716's effect on glucose uptake is limited, its mechanism as a CPT1 inhibitor provides a strong theoretical basis for its hypoglycemic effects through the Randle cycle. By inhibiting fatty acid oxidation, McN-3716 is expected to shift cellular metabolism towards increased glucose utilization. Researchers can utilize the provided experimental protocols to investigate these effects quantitatively and compare them with the established actions of insulin and other metabolic modulators. The signaling pathway diagrams offer a visual framework for understanding the distinct and potentially synergistic mechanisms of these compounds. Further studies are warranted to establish a more precise quantitative profile of McN-3716's impact on glucose uptake across various cell types and experimental conditions.
References
- 1. Motion-induced alterations in 2-deoxyglucose uptake in brainstem nuclei of squirrel monkeys: autoradiographic and liquid scintillation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Postexercise improvement in glucose uptake occurs concomitant with greater γ3-AMPK activation and AS160 phosphorylation in rat skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Sustained exposure of L6 myotubes to high glucose and insulin decreases insulin-stimulated GLUT4 translocation but upregulates GLUT4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randle cycle - Wikipedia [en.wikipedia.org]
- 7. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to CPT1 Inhibitors: McN-3716 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of McN-3716 with other prominent Carnitine Palmitoyltransferase 1 (CPT1) inhibitors. The information presented herein is intended for an audience with a background in biochemistry, pharmacology, and drug development. We will delve into the quantitative performance, mechanisms of action, and experimental protocols related to these inhibitors, providing a comprehensive resource for researchers in metabolic diseases and oncology.
Introduction to CPT1 Inhibition
Carnitine Palmitoyltransferase 1 (CPT1) is a critical enzyme in fatty acid metabolism, functioning as the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT1, it is possible to shift cellular energy metabolism from fatty acid oxidation towards glucose utilization. This mechanism holds therapeutic potential for various conditions, including metabolic disorders like type 2 diabetes and certain types of cancer that are heavily reliant on fatty acid oxidation for their proliferation and survival.
Overview of McN-3716 and Other CPT1 Inhibitors
McN-3716 (methyl 2-tetradecylglycidate) is recognized as a potent, orally effective hypoglycemic agent that functions as a specific inhibitor of fatty acid oxidation.[1] It operates through the Randle cycle, promoting glucose utilization by restricting the availability of fatty acids as an energy source.[1] For a comprehensive understanding, this guide will compare McN-3716 with other well-characterized CPT1 inhibitors: Etomoxir, Perhexiline, and ST1326.
Quantitative Comparison of CPT1 Inhibitors
The following table summarizes the available quantitative data for McN-3716 and other selected CPT1 inhibitors. It is important to note that McN-3716 is a prodrug that is converted to its active form, 2-tetradecylglycidyl coenzyme A (TDGA-CoA), within the cell.
| Inhibitor | Active Form | Target Isoform(s) | Potency (Ki/IC50) | Mechanism of Inhibition | Reference |
| McN-3716 | TDGA-CoA | CPT1A | Ki: ~0.27 µM | Irreversible, active site-directed | [2] |
| Etomoxir | Etomoxiryl-CoA | CPT1A, CPT1B | IC50: Varies (nM to low µM range) | Irreversible | |
| Perhexiline | Perhexiline | CPT1, CPT2 | IC50: 77 µM (rat myocardium CPT-1) | Reversible | |
| ST1326 | ST1326 | CPT1A | Not specified | Reversible |
Detailed Inhibitor Profiles
McN-3716
McN-3716 is a prodrug that, once inside the cell, is converted to its active form, 2-tetradecylglycidyl coenzyme A (TDGA-CoA). TDGA-CoA acts as a potent and irreversible inhibitor of CPT1A by binding to the active site of the enzyme.[2] This irreversible inhibition leads to a sustained reduction in fatty acid oxidation.
Etomoxir
Etomoxir is another well-studied irreversible inhibitor of CPT1. Similar to McN-3716, it requires conversion to its coenzyme A thioester, etomoxiryl-CoA, to exert its inhibitory effect. Etomoxir has been shown to inhibit both the liver (CPT1A) and muscle (CPT1B) isoforms of the enzyme.
Perhexiline
Perhexiline is a reversible inhibitor of CPT1 and also exhibits inhibitory activity against CPT2. Its dual inhibitory action and reversible nature differentiate it from McN-3716 and Etomoxir.
ST1326
ST1326 is a reversible and selective inhibitor of the liver isoform of CPT1 (CPT1A). Its reversibility may offer a different therapeutic window and safety profile compared to irreversible inhibitors.
Signaling Pathways and Experimental Workflows
To visualize the context of CPT1 inhibition and the methodologies used to assess it, the following diagrams are provided.
References
- 1. Pharmacologic profile of methyl 2-tetradecylglycidate (McN-3716)--an orally effective hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2-tetradecylglycidyl coenzyme A as the active form of methyl 2-tetradecylglycidate (methyl palmoxirate) and its characterization as an irreversible, active site-directed inhibitor of carnitine palmitoyltransferase A in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the metabolic impact of McN3716 and biguanides
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of the metabolic impacts of the experimental compound McN-3716 and the established biguanide class of drugs, including metformin and phenformin. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of their mechanisms of action, metabolic effects, and the experimental methodologies used to evaluate them.
Introduction and Overview
McN-3716 is an experimental hypoglycemic agent identified as a specific inhibitor of fatty acid oxidation.[1] In contrast, biguanides, with metformin as the primary example in current clinical use, are a cornerstone in the management of type 2 diabetes. Their primary mechanism involves the reduction of hepatic glucose production and improvement of insulin sensitivity. This guide will objectively compare the metabolic effects of these compounds based on available preclinical and clinical data.
Mechanisms of Action
The fundamental difference between McN-3716 and biguanides lies in their primary molecular targets and resulting metabolic shifts.
McN-3716: Inhibition of Fatty Acid Oxidation
McN-3716 functions as a potent and specific inhibitor of long-chain fatty acid oxidation.[1] Evidence suggests that its primary target is Carnitine Palmitoyltransferase I (CPT1) , the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. By inhibiting CPT1, McN-3716 effectively shifts the cellular energy substrate preference from fatty acids to glucose. This is particularly impactful in metabolic states where fatty acids are the major energy source, such as fasting or in diabetes.[1] This mechanism is consistent with the Randle glucose-fatty acid cycle, where the inhibition of fat metabolism promotes glucose utilization.
Biguanides: Complex I Inhibition and AMPK Activation
The primary and most widely accepted mechanism of biguanides, such as metformin, is the inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in ATP production and a subsequent increase in the AMP/ATP ratio. This cellular energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK then phosphorylates multiple downstream targets, leading to a reduction in hepatic gluconeogenesis and an increase in glucose uptake in peripheral tissues like muscle. While this is the predominant theory, some debate exists as the concentrations of metformin required to inhibit complex I in vitro are often higher than therapeutic concentrations observed in vivo, suggesting other potential mechanisms may also be at play.
Comparative Data on Metabolic Effects
Direct comparative studies between McN-3716 and biguanides are not available in the published literature. The following tables summarize data from separate studies on each compound class to provide a parallel view of their metabolic impact. It is important to note that the data for McN-3716 is from preclinical animal models, while the data for biguanides is largely from human clinical trials.
Effects on Glucose Metabolism
| Parameter | McN-3716 (Animal Models) | Biguanides (Human Clinical Trials) |
| Fasting Blood Glucose | Dose-dependent reduction in fasting rats. Remarkable lowering in depancreatized dogs.[1] | Metformin monotherapy lowers fasting plasma glucose by approximately 19 to 84 mg/dL at dosages of 500 to 2000 mg daily, respectively. |
| Glycosylated Hemoglobin (HbA1c) | Data not available. | Metformin monotherapy can lower HbA1c by approximately 1.12%. |
| Glucose Utilization | Increased, as predicted by the Randle cycle, especially in states of high fatty acid metabolism.[1] | Enhances insulin-mediated glucose disposal in muscle and fat. |
| Hepatic Glucose Production | Indirectly reduced by limiting the energy supply from fatty acid oxidation for gluconeogenesis. | Directly suppressed through AMPK-mediated pathways. |
Effects on Lipid and Ketone Body Metabolism
| Parameter | McN-3716 (Animal Models) | Biguanides (Human Clinical Trials) |
| Plasma Free Fatty Acids (FFA) | Expected to increase due to inhibition of oxidation, though not explicitly detailed in available abstracts. | Generally no significant change or a slight decrease. |
| Plasma Triglycerides | Did not worsen the plasma lipid profile in diabetic animal models.[1] | Metformin has been shown to have a modest beneficial effect, with some studies showing a correlation between plasma metformin levels and reduced triglycerides. |
| Ketone Bodies | Virtually complete reversal of ketoacidosis in alloxan-diabetic rats and depancreatized dogs.[1] | Can increase lactate levels, particularly phenformin, which has a higher risk of lactic acidosis. Metformin has a much lower risk. |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of McN-3716 and biguanides.
Assessment of Fatty Acid Oxidation Inhibition (McN-3716)
-
Principle: To measure the rate of fatty acid oxidation in isolated mitochondria, tissue homogenates, or whole cells by monitoring the conversion of a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitate) into metabolic products.
-
Procedure Outline:
-
Tissue/Cell Preparation: Isolate mitochondria or prepare cell cultures (e.g., hepatocytes).
-
Incubation: Incubate the biological sample with a reaction mixture containing a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitate) complexed to albumin, L-carnitine, and cofactors.
-
Treatment: Include experimental groups with varying concentrations of McN-3716 or a vehicle control.
-
Measurement: Quantify the production of ¹⁴CO₂ (trapped with a base) and/or acid-soluble metabolites (ASMs) using a scintillation counter.
-
Analysis: A decrease in the production of ¹⁴CO₂ and/or ASMs in the presence of McN-3716 indicates inhibition of fatty acid oxidation.
-
Assessment of Glucose Metabolism and Insulin Sensitivity (Biguanides)
-
Oral Glucose Tolerance Test (OGTT):
-
Fasting: Subjects fast overnight.
-
Baseline: A baseline blood sample is taken to measure fasting glucose and insulin.
-
Glucose Load: A standard oral dose of glucose is administered.
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., 30, 60, 90, 120 minutes) to measure plasma glucose and insulin concentrations.
-
Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and insulin secretion. A lower glucose AUC in the biguanide-treated group compared to placebo indicates improved glucose tolerance.
-
-
Hyperinsulinemic-Euglycemic Clamp:
-
Principle: This is the gold standard for assessing insulin sensitivity. A high concentration of insulin is infused intravenously to suppress endogenous glucose production, and glucose is infused at a variable rate to maintain euglycemia (normal blood glucose levels).
-
Procedure:
-
An intravenous line is placed for insulin and glucose infusion, and another for blood sampling.
-
A constant infusion of insulin is started.
-
Blood glucose is monitored every 5-10 minutes.
-
A variable infusion of glucose is adjusted to clamp the blood glucose at a target level (e.g., 90 mg/dL).
-
-
Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period of the clamp is a direct measure of insulin sensitivity. A higher GIR in the biguanide-treated group indicates improved insulin sensitivity.
-
Summary and Conclusion
McN-3716 and biguanides represent two distinct pharmacological approaches to lowering blood glucose. McN-3716 acts by inhibiting fatty acid oxidation, thereby forcing a metabolic shift towards glucose utilization, and has demonstrated potent hypoglycemic and anti-ketotic effects in preclinical models.[1] Biguanides, primarily through the activation of AMPK following mitochondrial complex I inhibition, reduce hepatic glucose output and enhance peripheral glucose uptake.
While the available data for McN-3716 is limited to animal studies and lacks the extensive clinical validation of biguanides, it presents a mechanistically different strategy for glycemic control. The profound effect of McN-3716 on ketoacidosis in animal models is a notable feature.[1] In contrast, biguanides, particularly metformin, have a well-established safety and efficacy profile in humans, with beneficial effects on both glucose and, to a lesser extent, lipid metabolism. This comparative guide highlights the different metabolic pressure points these two classes of compounds exert, providing a valuable resource for researchers exploring novel therapeutic avenues for metabolic diseases. Further research, including direct comparative studies, would be necessary to fully elucidate the relative therapeutic potential of fatty acid oxidation inhibitors like McN-3716 in comparison to established agents like metformin.
References
Safety Operating Guide
Prudent Disposal Practices for Laboratory Chemical Waste: A General Guide
Disclaimer: The following information provides a general framework for the proper disposal of laboratory chemical waste. The compound "McN3716" could not be specifically identified in public safety literature. Therefore, researchers, scientists, and drug development professionals must consult their institution's Environmental Health & Safety (EHS) department and the specific Safety Data Sheet (SDS) for the chemical to ensure compliance with all local, state, and federal regulations.
This guide is intended to provide essential safety and logistical information, including operational and disposal plans, to foster a culture of safety and environmental responsibility in the laboratory.
I. Essential Safety and Handling Information
Proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and minimizing environmental impact. The following table summarizes key safety considerations that are typically found in a chemical's SDS. This information should be determined for any chemical, including "this compound," before handling.
| Hazard Category | Precautionary Measures & Disposal Considerations | Relevant Regulations & Guidelines |
| Physical Hazards | Flammable Liquids: Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Store in a flammables-area.[2] Ground/bond container and receiving equipment.[1] Explosive Peroxides: Some chemicals can form explosive peroxides over time.[2] Containers should be dated when opened and tested periodically.[2] | OSHA 29 CFR 1910.106, EPA 40 CFR Part 261 |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1] Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] Use only outdoors or in a well-ventilated area.[1] Skin Corrosion/Irritation: Causes skin irritation.[3] Wear protective gloves and clothing.[3][4] Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3] Wear eye protection/face protection.[3] Carcinogenicity: Suspected of causing cancer.[3] Obtain special instructions before use and do not handle until all safety precautions have been read and understood. | OSHA Hazard Communication Standard (29 CFR 1910.1200) |
| Personal Protective Equipment (PPE) | Gloves: Wear appropriate protective gloves to prevent skin exposure.[4] Inspect gloves before use.[4] Eye Protection: Use safety glasses with side-shields or goggles.[3] Protective Clothing: Wear a lab coat and other protective clothing as necessary.[4] | Follow institutional guidelines and the specific chemical's SDS. |
| First-Aid Measures | If on skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If inhaled: Remove person to fresh air and keep comfortable for breathing.[1] If swallowed: Call a poison center/doctor if you feel unwell.[1] | Always have the SDS readily available for emergency responders. |
II. Step-by-Step Chemical Waste Disposal Protocol
The following protocol outlines a general procedure for the collection and preparation of chemical waste for disposal.
1. Waste Identification and Segregation:
- Crucially, never mix different types of chemical waste unless explicitly instructed to do so by your EHS department. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
- Segregate waste into categories such as:
- Halogenated organic solvents
- Non-halogenated organic solvents
- Acidic waste
- Basic (caustic) waste
- Heavy metal waste
- Solid chemical waste
2. Container Selection and Labeling:
- Use only approved, compatible, and properly labeled waste containers.[5] Containers should be in good condition with secure, tight-fitting lids.
- Label each container with a "Hazardous Waste" tag as soon as the first drop of waste is added.
- The label must include:
- The words "Hazardous Waste"
- The full chemical name(s) of the contents (no abbreviations or formulas)
- The approximate percentage of each component
- The date the container was started
- The name of the principal investigator or lab supervisor
3. Waste Collection:
- Keep waste containers closed except when adding waste.[5]
- Collect liquid waste in a secondary containment bin to prevent spills.
- Do not fill containers more than 90% full to allow for expansion and prevent spills.
4. Request for Pickup:
- Once a waste container is full, submit a chemical waste pickup request to your institution's EHS department.[6]
- Store the sealed and properly labeled container in a designated satellite accumulation area (SAA) until it is collected.[6]
III. Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the chemical waste disposal process.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. weizmann.ac.il [weizmann.ac.il]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. youtube.com [youtube.com]
Essential Safety and Operational Guidance for Handling McN3716 (Methyl Cyclopentadienyl Manganese Tricarbonyl)
Disclaimer: The following information is provided as a comprehensive safety and handling guide for researchers, scientists, and drug development professionals working with McN3716, also known as Methyl Cyclopentadienyl Manganese Tricarbonyl (MMT). No specific experimental protocols or biological signaling pathways for a substance explicitly named "this compound" were found in publicly available resources. The information herein is based on the known properties of Methyl Cyclopentadienyl Manganese Tricarbonyl.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Respiratory | Full-face respirator with appropriate cartridges | Use a NIOSH-approved respirator with cartridges effective against organic vapors and particulates. A full-face respirator also provides eye and face protection. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use. |
| Eyes | Chemical safety goggles and face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles to protect the entire face. |
| Body | Chemical-resistant laboratory coat or apron | A lab coat made of a non-porous material should be worn to protect against splashes and spills. |
| Feet | Closed-toe shoes | Shoes should be made of a durable, non-porous material. |
Operational and Handling Plan
Adherence to a strict operational plan is crucial to minimize the risk of exposure and accidents when working with this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Have spill control materials (e.g., absorbent pads, neutralizing agents) available in the immediate work area.
2. Handling Procedure:
-
Before handling, carefully read the Safety Data Sheet (SDS) for Methyl Cyclopentadienyl Manganese Tricarbonyl.
-
Wear all required PPE as specified in the table above.
-
When transferring the chemical, use a funnel and conduct the operation over a secondary containment tray to catch any spills.
-
Avoid creating aerosols or dust.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The storage container must be tightly sealed and clearly labeled with the chemical name and hazard warnings.
-
Store in a locked cabinet to restrict access to authorized personnel only.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, absorbent pads, and empty containers, must be considered hazardous waste.
-
Segregate this waste into a dedicated, clearly labeled, and sealed hazardous waste container.
2. Decontamination:
-
Decontaminate all non-disposable equipment and work surfaces that have been in contact with this compound. Use a suitable solvent or cleaning agent as recommended by the SDS.
-
Collect all decontamination rinsate as hazardous waste.
3. Waste Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling and disposing of this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
